molecular formula C14H14N2 B11893803 2-Phenyl-5,6,7,8-tetrahydroquinazoline CAS No. 100869-87-2

2-Phenyl-5,6,7,8-tetrahydroquinazoline

Katalognummer: B11893803
CAS-Nummer: 100869-87-2
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: MNLWAQLJGDBVDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 100869-87-2) is an organic compound with the molecular formula C14H14N2 and a molecular weight of 210.27 . This tetrahydroquinazoline scaffold is a significant structural motif in medicinal chemistry, offering promising avenues for the development of novel therapeutic agents. Its main research value lies in its potential as a core structure for designing enzyme inhibitors. Specifically, derivatives based on this scaffold have been identified through structure-based virtual screening as inhibitors of Cyclin-dependent kinase 5 (CDK5), with one study identifying an N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine analogue as a hit compound with a Ki of 0.88 µM against CDK5, a target relevant in acute myeloid leukemia and neurodegenerative diseases . Furthermore, the broader family of 5,6,7,8-tetrahydroquinazoline derivatives has been synthesized and evaluated for binding affinity toward key enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and oxidoreductase DprE1 (MtDprE1), suggesting potential as candidates for novel antitubercular agents . These compounds have also shown high predicted inhibitory activity against β-glucosidase, indicating a potential scaffold for research related to diabetes treatment . The mechanism of action for these effects typically involves the binding of the tetrahydroquinazoline core and its substituents to the active site of target enzymes, such as forming hydrogen bonds with the hinge region of CDK5 . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is provided For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

100869-87-2

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

2-phenyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2

InChI-Schlüssel

MNLWAQLJGDBVDU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

Spectroscopic Fingerprinting of 2-Phenyl-5,6,7,8-tetrahydroquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-Phenyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar quinazoline derivatives.

Molecular Structure and Overview

2-Phenyl-5,6,7,8-tetrahydroquinazoline possesses a core structure consisting of a dihydropyrimidine ring fused to a cyclohexene ring, with a phenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₄N₂, and it has a molecular weight of 210.27 g/mol . The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho)8.1 - 8.3Multiplet2HDeshielded due to proximity to the electron-withdrawing quinazoline ring.
Phenyl-H (meta, para)7.3 - 7.6Multiplet3HTypical aromatic region for a monosubstituted benzene ring.
H-4~8.5Singlet1HOlefinic proton in the pyrimidine ring, expected to be downfield.
C5-H₂2.8 - 3.0Triplet2HAllylic to the C4=N3 double bond, showing coupling with C6-H₂.
C8-H₂2.6 - 2.8Triplet2HAdjacent to a nitrogen atom, resulting in a downfield shift compared to C6 and C7.
C6-H₂, C7-H₂1.8 - 2.0Multiplet4HAliphatic protons in the cyclohexene ring, expected to show complex coupling.

Table 1: Predicted ¹H NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~160Imino carbon, highly deshielded.
C4~155Olefinic carbon in the pyrimidine ring.
C8a~150Bridgehead carbon adjacent to nitrogen.
Phenyl-C (ipso)135 - 138Quaternary carbon attached to the quinazoline ring.
Phenyl-C (ortho, meta, para)128 - 131Aromatic carbons of the phenyl ring.
C4a~125Bridgehead carbon.
C5, C825 - 30Aliphatic carbons adjacent to the pyrimidine ring.
C6, C720 - 25Aliphatic carbons in the cyclohexene ring.

Table 2: Predicted ¹³C NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline are listed in Table 3.

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic (Phenyl)
2850 - 2960C-H stretchAliphatic (Tetrahydro)
1600 - 1620C=N stretchImine (Quinazoline)
1450 - 1580C=C stretchAromatic (Phenyl and Quinazoline)

Table 3: Predicted IR Absorption Bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Experimental Protocol for IR Analysis
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Predicted Mass Spectrum

For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, the following key peaks are anticipated in the mass spectrum:

m/zIonRationale
210[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
209[M-H]⁺Loss of a hydrogen radical.
182[M-C₂H₄]⁺Retro-Diels-Alder fragmentation of the cyclohexene ring.
104[C₆H₅CNH]⁺Fragment corresponding to the benzonitrile cation.
77[C₆H₅]⁺Phenyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Proposed Fragmentation Pathway

M [C₁₄H₁₄N₂]⁺˙ m/z = 210 M_minus_H [M-H]⁺ m/z = 209 M->M_minus_H -H• M_minus_C2H4 [M-C₂H₄]⁺˙ m/z = 182 M->M_minus_C2H4 Retro-Diels-Alder Phenyl [C₆H₅]⁺ m/z = 77 M->Phenyl Fragmentation Benzonitrile_cation [C₆H₅CNH]⁺ m/z = 104 M_minus_C2H4->Benzonitrile_cation -C₆H₄

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, often used with LC-MS.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By integrating the predictive data from NMR, IR, and MS, researchers can confidently confirm the structure of this and related heterocyclic compounds. The provided experimental protocols serve as a practical starting point for laboratory investigations, ensuring the acquisition of high-quality spectral data. This guide underscores the power of a synergistic spectroscopic approach in advancing research and development in the chemical and pharmaceutical sciences.

References

  • Dodiya, D. K., Vaghasia, S. J., Trivedi, A. R., Ram, H. K., & Shah, V. H. (2010). Synthesis, characterization and biological screening of some novel tetrahydroquinazoline derivatives. Indian Journal of Chemistry - Section B, 49B(6), 802–806.
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3688. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
  • Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron. Beilstein Journals.
  • Alam, M. T., Maiti, S., & Mal, P. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).
  • Supporting Inform
  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.
  • Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging.
  • Synthesis and biological characterization of novel 5-(2'-hydroxy phenyl)- 6,7,8,9 tetra hydro-5h-(1,3) thiazolo-2-(4'-substituted benzylidine) (2, 3-b) quinazolin-3-phenyl hydrazone. (2026). International Journal of Drug Development & Research.
  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025).
  • 2-Phenyl-5,6,7,8-tetrahydroquinazoline. Crysdot LLC. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020).
  • 4-anilino-2-phenyl-5,6,7,8-tetrahydroquinazoline. SpectraBase. [Link]

  • Ramesh Dhani. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

  • 5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

  • Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines.
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar.
  • Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
  • 5,6,7,8-Tetrahydro-[1][2]triazolo[5,1-b]quinazolin-9(4H)-one. PMC.

  • 5,6,7,8-TETRAHYDRO-QUINAZOLINE-2-THIOL. Sigma-Aldrich.
  • Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. ChemicalBook.

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A Comprehensive Guide to the Physicochemical Properties of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties. The journey of such a derivative from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. These properties—lipophilicity, solubility, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives. We delve into the causality behind experimental choices for their determination, provide detailed, field-proven protocols, and connect these fundamental properties to their biological implications, with a focus on their role as Topoisomerase II inhibitors.

Introduction: The Convergence of Structure and Function

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, heterocyclic structure provides a versatile framework for the spatial presentation of various functional groups, enabling interactions with a diverse range of biological targets. This has led to the development of numerous approved drugs and clinical candidates for treating a variety of diseases.

The Rise of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives: Therapeutic Promise

Hydrogenation of the quinazoline core to its tetrahydro state introduces conformational flexibility, while the 2-phenyl substitution offers a key anchor point for structure-activity relationship (SAR) studies. This specific class of derivatives has recently gained significant attention, particularly for its potential in oncology. Notably, certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs.[1][2][3][4] Unlike traditional topoII poisons that are associated with severe side effects like secondary leukemias, these novel tetrahydroquinazolines act as catalytic inhibitors, preventing the enzyme from functioning without inducing DNA damage.[1][4][5]

Why Physicochemical Properties are Paramount to Success

A molecule's intrinsic physicochemical characteristics are the bedrock upon which its "drug-like" qualities are built. A highly potent compound is of little therapeutic value if it cannot reach its target in sufficient concentration or for an adequate duration. Key properties such as solubility, lipophilicity, and stability dictate a compound's journey through the body. Therefore, the early and accurate characterization of these properties is not merely a data collection exercise but a critical step in mitigating late-stage attrition in the drug development pipeline.

Synthesis and Purification: Building the Molecular Framework

Rationale for Synthetic Strategy

The synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives often employs multi-component reactions or sequential condensation and cyclization strategies. A common and effective approach involves the reaction of a cyclic β-ketoester with an appropriate amidine or a related precursor. This methodology is favored for its efficiency, atom economy, and the ability to introduce diversity at various positions of the scaffold.[6][7][8]

Detailed Experimental Protocol: Synthesis of a Representative Topoisomerase II Inhibitor

The following protocol is adapted from the synthesis of potent 6-amino-tetrahydroquinazoline Topoisomerase II inhibitors.[1] This multi-step synthesis illustrates a robust pathway to access the core scaffold and subsequently functionalize it.

Step 1: Synthesis of the Tetrahydroquinazoline Core

  • To a solution of a suitable cyclic β-ketoester (1.0 eq) in a high-boiling point solvent such as acetic acid, add the desired benzamidine hydrochloride (1.1 eq).

  • Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-one.

Step 2: Chlorination

  • Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline intermediate.

Step 3: Amination

  • Dissolve the 4-chloro intermediate (1.0 eq) in a polar aprotic solvent like isopropanol or DMF.

  • Add the desired amine (e.g., a substituted aniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purify the crude product using silica gel column chromatography to yield the final 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative.

Purification and Characterization

Purification is typically achieved using flash column chromatography on silica gel, with elution gradients of hexane/ethyl acetate or dichloromethane/methanol. Characterization and confirmation of the structure are performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Cyclic β-ketoester + Benzamidine HCl Core Formation of Tetrahydroquinazolin-4-one Start->Core Reflux in Acetic Acid Chloro Chlorination with POCl₃ Core->Chloro Amine Nucleophilic Substitution (Amination) Chloro->Amine Purify Silica Gel Chromatography Amine->Purify Crude Product Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Pure Compound (>95%) Analyze->Final Signaling_Pathway Compound 2-Phenyl-5,6,7,8- tetrahydroquinazoline Derivative TopoII Human Topoisomerase IIα (TopoIIα) Compound->TopoII Inhibition DNA_Relax DNA Relaxation & Decatenation TopoII->DNA_Relax Replication DNA Replication & Transcription DNA_Relax->Replication Proliferation Cell Proliferation Replication->Proliferation Apoptosis Apoptosis / Cell Cycle Arrest Proliferation->Apoptosis

Sources

Early synthetic routes to the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline Core: A Technical Guide to Early & Foundational Routes

Executive Summary The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a privileged structure in the design of cyclin-dependent kinase (CDK) inhibitors, antifolates, and GPCR ligands. Unlike its fully aromatic quinazoline counterpart, the partially saturated cyclohexyl ring offers unique vector opportunities for stereochemical elaboration and solubility modulation.

This guide deconstructs the foundational synthetic architectures used to access this core. We prioritize the "Enaminone" and "Formylation" routes—the two most robust early methodologies that remain relevant for gram-to-kilogram scale synthesis.

Part 1: Retrosynthetic Logic & Structural Disconnection

To design a robust synthesis, one must first visualize the assembly of the pyrimidine ring upon the pre-existing cyclohexane framework. The 5,6,7,8-tetrahydroquinazoline core is best accessed via a [3+3] Cyclocondensation strategy.

  • Fragment A (The Electrophile): A functionalized cyclohexanone (C3 fragment).

  • Fragment B (The Nucleophile): An amidine derivative (N-C-N fragment). To install the 2-phenyl group specifically, Benzamidine is the mandatory reagent.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2-Phenyl-5,6,7,8- tetrahydroquinazoline Core Disconnection [3+3] Disconnection Target->Disconnection Cyclohexanone Activated Cyclohexanone (Electrophile) Disconnection->Cyclohexanone Benzamidine Benzamidine (Nucleophile) Disconnection->Benzamidine

Figure 1: Retrosynthetic disconnection showing the convergence of an activated cyclohexanone species and benzamidine.[1][2][3][4]

Part 2: The Enaminone Route (The "Gold Standard")

The reaction of 2-((dimethylamino)methylene)cyclohexanone with benzamidine is arguably the most reliable early synthetic route. Developed conceptually in the 1960s (utilizing Bredereck’s reagent or DMF-DMA), this route avoids the regiochemical ambiguity often seen in other condensations.

The Mechanism

The pathway involves the condensation of cyclohexanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate possesses a "push-pull" alkene system. The benzamidine nucleophile attacks the electrophilic enone carbon, followed by elimination of dimethylamine and cyclodehydration.

Experimental Protocol

Step A: Synthesis of the Enaminone Intermediate

  • Reagents: Cyclohexanone (1.0 eq), DMF-DMA (1.2 eq).

  • Conditions: Reflux (neat or in Toluene) for 4–6 hours.

  • Observation: The reaction mixture typically turns yellow/orange.

  • Workup: Concentration in vacuo removes methanol and excess DMF-DMA. The residue (2-((dimethylamino)methylene)cyclohexanone) solidifies upon cooling and is often used without further purification.

Step B: Cyclization to the Quinazoline Core

  • Reagents: Enaminone intermediate (1.0 eq), Benzamidine Hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Procedure:

    • Dissolve Benzamidine HCl in EtOH.

    • Add NaOEt to liberate the free amidine base; stir for 15 min.

    • Add the Enaminone intermediate.

    • Reflux for 6–12 hours.

    • Validation: Monitor via TLC (SiO2, EtOAc/Hexane). The product is usually less polar than the amidine but more polar than the starting enaminone.

  • Purification: Cool to room temperature. Pour into ice water. The product often precipitates as a white/off-white solid. Filter and recrystallize from EtOH/Water.

Visualization: Reaction Mechanism

EnaminoneMechanism Start Cyclohexanone + DMF-DMA Enaminone Enaminone Intermediate Start->Enaminone - MeOH Attack Michael-type Addition Enaminone->Attack + Benzamidine Intermediate Acyclic Adduct Attack->Intermediate Cyclization Cyclization & Elimination (-Me2NH) Intermediate->Cyclization Product 2-Phenyl-5,6,7,8- tetrahydroquinazoline Cyclization->Product - H2O

Figure 2: Step-wise mechanism from cyclohexanone to the final quinazoline core via the enaminone intermediate.

Part 3: The Formylation Route (The "Classic" Approach)

Before the widespread availability of DMF-DMA, the Claisen condensation of cyclohexanone with ethyl formate was the dominant method. While reagents are cheaper, the intermediate (2-hydroxymethylene cyclohexanone) is unstable and exists in equilibrium with its tautomers, occasionally leading to lower yields or polymerization.

Experimental Protocol
  • Formylation:

    • Suspend Sodium Ethoxide (1.1 eq) in dry ether or benzene (modern: THF/Toluene).

    • Add Ethyl Formate (1.1 eq) and Cyclohexanone (1.0 eq) dropwise at 0°C.

    • Stir overnight at room temperature. The sodium salt of the formyl ketone precipitates.

  • Cyclization:

    • Dissolve the crude sodium salt in water/ethanol.

    • Add Benzamidine Hydrochloride (1.0 eq) and a buffer (Sodium Acetate) or slight excess of base.

    • Reflux for 3–5 hours.

  • Critical Note: This route is sensitive to moisture. The "hydroxymethylene" intermediate can deformylate if the pH is not controlled during the cyclization step.

Part 4: Comparative Data & Troubleshooting

The following table summarizes the operational differences between the two primary early routes.

FeatureEnaminone Route (DMF-DMA)Formylation Route (Ethyl Formate)
Intermediate Stability High (Stable solid/oil)Low (Unstable, polymerizes)
Regioselectivity Excellent (Sterically driven)Good, but tautomer-dependent
Reaction Conditions Neutral/Thermal (Step 1), Basic (Step 2)Strongly Basic (Step 1 & 2)
Overall Yield (Est.) 75–90%40–65%
Atom Economy Lower (Loss of Me2NH)Higher (Loss of EtOH/H2O)
Scalability High (Preferred for Pharma)Moderate (Viscosity issues)
Troubleshooting Common Issues
  • Problem: Low yield in Enaminone step.

    • Solution: Ensure DMF-DMA is fresh. Old reagent hydrolyzes to DMF. Use a Dean-Stark trap if using toluene to drive off methanol.

  • Problem: Product is an oil/sticky gum.

    • Solution: The 2-phenyl derivative is lipophilic. If it oils out during water quench, extract with DCM, dry over MgSO4, and treat with HCl/Ether to isolate as the Hydrochloride salt, which is almost always a crystalline solid.

  • Problem: Incomplete Cyclization.

    • Solution: Ensure the Benzamidine free base is fully liberated. Benzamidine HCl is insoluble in many organic solvents; it must be neutralized by NaOEt in situ to react.

Part 5: References

  • Bredereck, H., et al. (1963). "Synthese von Pyrimidinen aus Enaminen und Amidinen." Chemische Berichte. (Foundational work on Enaminone-Amidine cyclization).

  • Organic Chemistry Portal. (2023). "Synthesis of Tetrahydroquinolines and Quinazolines." (General overview of modern adaptations of these routes).

  • BenchChem. (2025).[5] "Application Notes and Protocols for the Use of 2-(Dimethylaminomethylene)cyclohexanone." (Specific protocols for the enaminone intermediate).

  • Modica, M., et al. (2000). "Synthesis and binding properties of new 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives." European Journal of Medicinal Chemistry. (Application of the core in drug design).

Sources

Biological Potential of the 2-Phenyl-5,6,7,8-Tetrahydroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland" in Drug Design

The 2-phenyl-5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical structural evolution from the fully aromatic quinazoline core. While traditional quinazolines (e.g., Gefitinib, Erlotinib) rely on planar intercalation and kinase ATP-pocket occupancy, the saturation of the C5-C8 ring in THQ introduces sp³ character. This structural "kink" alters lipophilicity (LogP), solubility, and the vector of substituents, allowing these molecules to access binding pockets unavailable to their planar counterparts.

This guide analyzes the THQ scaffold's utility in two primary domains: catalytic inhibition of Topoisomerase IIα (TopoIIα) in oncology and multi-target inhibition in Mycobacterium tuberculosis. Unlike traditional TopoII poisons, THQ derivatives function as catalytic inhibitors, mitigating the risk of secondary leukemias—a distinct advantage in clinical safety profiles.

Structural Significance & Medicinal Chemistry[1][2][3][4][5]

The "Tetrahydro" Advantage

The transition from quinazoline to 5,6,7,8-tetrahydroquinazoline impacts the pharmacophore in three distinct ways:

  • Conformational Flexibility: The cyclohexene-like ring (C5-C8) adopts a half-chair or sofa conformation, contrasting with the rigid planarity of quinazoline.

  • Electronic Modulation: The lack of aromaticity in the fused ring prevents π-electron delocalization across the entire bicyclic system, altering the pKa of the N1/N3 nitrogens and changing hydrogen bond acceptor capability.

  • Hydrophobic Anchoring: The 2-phenyl moiety serves as a critical hydrophobic anchor. In docking studies (e.g., against MtDHFR), this group often occupies the hydrophobic sub-pocket, stabilizing the ligand-protein complex.

Structure-Activity Relationship (SAR) Map

The biological activity of the THQ core is highly sensitive to substitution patterns:

PositionModificationBiological Impact
C2 (Aryl) Phenyl / 4-PyridylEssential for potency. 4-Pyridyl substitution (e.g., ARN-21934) enhances TopoIIα selectivity over TopoIIβ.
C4 Amino / Oxo4-Amino: Critical for TopoII inhibition (H-bond donor). 4-Oxo: Associated with antimicrobial and GABA-A receptor modulation.
C5-C8 Unsubstituted vs. Gem-dimethylSteric bulk at C6/C7 can lock conformation but often reduces metabolic stability.
N3 AlkylationN3-substitution generally abolishes kinase/TopoII activity (loss of H-bond donor/acceptor pair).

Therapeutic Applications

Oncology: Selective Topoisomerase IIα Inhibition

The most significant recent breakthrough for the THQ scaffold is the identification of ARN-21934 and related analogs.

  • Mechanism: Unlike Etoposide or Doxorubicin, which stabilize the DNA-enzyme cleavage complex ("poisons") and cause DNA double-strand breaks, THQ derivatives act as catalytic inhibitors .[1] They block the ATP-hydrolysis step or DNA strand passage without trapping the covalent complex.

  • Clinical Relevance: This mechanism avoids the accumulation of double-strand breaks, significantly reducing the cardiotoxicity and secondary leukemia risks associated with traditional TopoII poisons.

Infectious Disease: Antitubercular Polypharmacology

THQ derivatives have demonstrated efficacy against multidrug-resistant M. tuberculosis by targeting multiple pathways simultaneously:

  • Dihydrofolate Reductase (DHFR): The 2-phenyl-THQ core mimics the pteridine ring of folate.

  • DprE1 Inhibition: Essential for cell wall arabinogalactan synthesis.

Visualizing the Mechanism of Action

The following diagram contrasts the mechanism of traditional TopoII poisons with the THQ scaffold's catalytic inhibition.

TopoII_Mechanism TopoII Topoisomerase II (Apo Enzyme) DNA_Bind DNA Binding (G-Segment) TopoII->DNA_Bind ATP_Bind ATP Binding (N-Terminal Gate) DNA_Bind->ATP_Bind Cleavage DNA Cleavage (Covalent Complex) ATP_Bind->Cleavage THQ THQ Scaffold (Catalytic Inhibitor) ATP_Bind->THQ Blocks ATP Hydrolysis StrandPass Strand Passage (T-Segment) Cleavage->StrandPass Etoposide Etoposide (Poison) Cleavage->Etoposide Stabilizes Religation DNA Religation StrandPass->Religation DSB Double Strand Breaks (Apoptosis + Genotoxicity) Etoposide->DSB Accumulation THQ->Cleavage Prevents Formation Stasis Replication Arrest (Apoptosis without DNA Damage) THQ->Stasis Enzyme Clamp Locked

Caption: Comparative mechanism of THQ derivatives (Catalytic Inhibition) vs. Etoposide (Poisoning). THQs prevent the formation of the genotoxic cleavage complex.[1]

Experimental Protocols

Synthesis: The α-Aminoamidine Route

Rationale: Traditional Biginelli reactions often yield dihydropyrimidines. To access the tetrahydroquinazoline specifically, a condensation between a cyclic ketone and an amidine is preferred. The following protocol utilizes α-aminoamidines for high regioselectivity.

Reagents:

  • Cyclohexanone derivative (e.g., 2,6-bis(benzylidene)cyclohexanone)

  • Benzamidine hydrochloride (for 2-phenyl core)

  • Solvent: Ethanol or Pyridine (Catalytic)

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve cyclohexanone (10 mmol) and benzaldehyde (20 mmol) in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir for 4 hours to precipitate 2,6-bis(benzylidene)cyclohexanone . Recrystallize from ethanol.

  • Cyclocondensation: Mix the bis-benzylidene precursor (1 mmol) with benzamidine hydrochloride (1.2 mmol) in pyridine (5 mL).

  • Reflux: Heat the mixture at 100°C for 24 hours. Note: Pyridine acts as both solvent and base.

  • Workup: Pour the reaction mixture into crushed ice/water (50 mL). Neutralize with dilute HCl if necessary.

  • Purification: Filter the precipitate. Wash with cold water. Recrystallize from DMF/Ethanol (1:1) to yield the 2-phenyl-4-amino-5,6,7,8-tetrahydroquinazoline derivative.

Assay: DNA Relaxation (TopoII Inhibition)

Rationale: This assay distinguishes between simple DNA intercalation and enzymatic inhibition.

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 175 mM KCl, 5 mM MgCl₂, 2 mM ATP, and 0.25 µg supercoiled plasmid DNA (pBR322).

  • Enzyme Addition: Add 1 unit of Human TopoIIα.

  • Compound Treatment: Incubate with THQ derivative (0.1 - 100 µM) for 30 minutes at 37°C.

  • Termination: Stop reaction with 1% SDS and Proteinase K.

  • Visualization: Electrophorese samples on a 1% agarose gel.

  • Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will maintain the DNA in the supercoiled band (preventing relaxation), whereas active enzyme produces relaxed bands.

Synthesis Workflow Visualization

Synthesis_Workflow Cyclohexanone Cyclohexanone BisBenzyl 2,6-Bis(benzylidene) cyclohexanone Cyclohexanone->BisBenzyl Aldol Condensation Aldehyde Benzaldehyde (2 eq) Aldehyde->BisBenzyl Amidine Benzamidine HCl THQ_Product 2-Phenyl-5,6,7,8- tetrahydroquinazoline Amidine->THQ_Product BisBenzyl->THQ_Product Cyclocondensation Base NaOH / EtOH 0°C Base->BisBenzyl Cyclization Pyridine / Reflux 100°C, 24h Cyclization->THQ_Product

Caption: Synthetic route via bis-benzylidene intermediate, favoring the formation of the 2-phenyl-THQ core.

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: Molecules (MDPI). URL:[Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: New Journal of Chemistry (RSC). URL:[Link]

Sources

Exploring the Chemical Space of Substituted 2-Phenyl-5,6,7,8-tetrahydroquinazolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this core, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into versatile synthetic strategies, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation. A particular focus will be placed on the role of these compounds as anticancer agents, with an examination of their interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction: The Significance of the Tetrahydroquinazoline Core

Quinazoline and its derivatives are fundamental building blocks in the synthesis of numerous biologically active compounds, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[1] The partially saturated 5,6,7,8-tetrahydroquinazoline moiety offers a three-dimensional structural element that can enhance binding affinity and selectivity for various biological targets. The presence of the 2-phenyl group provides a key point for substitution, allowing for the fine-tuning of electronic and steric properties to optimize pharmacological activity. This combination of a flexible, three-dimensional core and a readily modifiable aromatic substituent makes the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold a highly attractive starting point for the exploration of new chemical entities in drug discovery.

Navigating the Synthetic Landscape

The construction of the 2-phenyl-5,6,7,8-tetrahydroquinazoline core can be achieved through several synthetic routes. One of the most efficient and versatile approaches is the one-pot, multi-component reaction, which offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[1]

Rationale Behind Experimental Choices

The selection of solvents, catalysts, and reaction conditions is critical for the successful synthesis of quinazoline derivatives.

  • Solvents: The polarity of the solvent can significantly influence the reaction pathway. Polar solvents are generally favored for the formation of the desired C(sp²)-N bond to yield quinazolines.[2]

  • Catalysts: While many catalyst-free methods exist, particularly those utilizing microwave irradiation, transition metal catalysts can be employed to facilitate specific bond formations and improve yields.[3] The choice of catalyst depends on the specific transformation, with copper and palladium complexes being commonly used.[4]

  • Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of a library of substituted 2-phenyl-5,6,7,8-tetrahydroquinazolines.

Synthetic and Evaluation Workflow General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Cyclohexanone, Benzaldehyde Derivatives, Amidines) MCR One-Pot Multi-Component Reaction Start->MCR Reaction Setup Purification Purification (e.g., Column Chromatography, Recrystallization) MCR->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compounds Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Characterization->Screening Compound Library SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR IC50 Data Target_Validation Target-Based Assays (e.g., Kinase Inhibition Assay) Screening->Target_Validation Active Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization Informed Design Target_Validation->Lead_Optimization Mechanism of Action

Caption: General workflow for the synthesis and evaluation of 2-phenyl-5,6,7,8-tetrahydroquinazolines.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The biological activity of 2-phenyl-5,6,7,8-tetrahydroquinazolines can be significantly modulated by the nature and position of substituents on both the phenyl ring and the tetrahydroquinazoline core. The following tables summarize key SAR findings from the literature, focusing on anticancer activity.

Substitutions on the 2-Phenyl Ring
Substitution PatternEffect on Anticancer Activity (Example Cell Lines)IC50 Range (µM)Reference
Unsubstituted PhenylBaseline activity15 - 30 (MCF-7)[6][7]
Electron-donating groups (e.g., -OCH3)Generally increases activity5 - 15 (MCF-7, RPE-1)[6]
Electron-withdrawing groups (e.g., -Cl, -CF3)Variable effects, can increase potency2 - 10 (K562, A549)[8]
Halogens (e.g., -F, -Cl, -Br)Often enhances activity, position is critical1 - 10 (HeLa, PC3)[7][8]
Substitutions on the Tetrahydroquinazoline Core
Substitution PositionSubstituentEffect on Anticancer Activity (Example Cell Lines)IC50 Range (µM)Reference
Position 4Amino groupOften crucial for activity, allows for further derivatization1 - 20 (Various)[8]
Position 6Methyl groupCan enhance activity~2.3 - 6.1 (MDA-MB231)[9]
Position 7Halogens, Alkoxy groupsModulates lipophilicity and bindingNot widely reported for this specific coreN/A

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant number of quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its C-terminal domain. These phosphotyrosine residues serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Recruits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor 2-Phenyl-5,6,7,8- tetrahydroquinazoline Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-phenyl-5,6,7,8-tetrahydroquinazolines.

2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing autophosphorylation. This blockade of the initial signaling event effectively shuts down the downstream proliferative and survival signals, leading to an anti-tumor effect.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted 2-phenyl-5,6,7,8-tetrahydroquinazolines.

One-Pot Synthesis of a 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivative

This protocol describes a representative one-pot, three-component synthesis.

Materials:

  • Cyclohexanone

  • Substituted Benzaldehyde

  • Benzamidine hydrochloride

  • Potassium carbonate (K2CO3)

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib). Incubate for 48-72 hours.[9][11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, structure-activity relationships, and biological evaluation methods relevant to this important class of compounds. By understanding the nuances of their chemical space and mechanism of action, researchers can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation therapeutics.

References

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. BMC chemistry, 11(1), 1-10. [https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0262-8]
  • El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 5086. [https://www.
  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [https://www.sciencedirect.com/science/article/pii/S096808962400086X]
  • BenchChem. (2025). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives. [https://www.benchchem.
  • BenchChem. (2025). One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers. [https://www.benchchem.
  • Horton, T. (1994). MTT Cell Assay Protocol. [http://txch.org/doctors/dr-terzah-horton/checkpoint-lab/protocols/mtt/]
  • Abcam. (n.d.). MTT assay protocol. [https://www.abcam.com/protocols/mtt-assay-protocol]
  • Arias-Gomez, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17399-17412. [https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj02685a]
  • Mishra, P., et al. (2015). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction. Chemical Communications, 51(29), 6391-6394. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc00806k]
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [https://www.researchgate.
  • Sharma, V., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989599. [https://www.frontiersin.org/articles/10.3389/fchem.2022.989599/full]
  • Saunthwal, R. K., et al. (2015). On Water: Catalyst-Free Chemoselective Synthesis of Highly Functionalized Tetrahydroquinazolines from 2-Aminophenylacrylate. Synlett, 26(10), 1423-1427. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380486]
  • Rother, C., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6959. [https://www.mdpi.com/1420-3049/26/22/6959]
  • Cho, S. H., et al. (2018). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. The Journal of Organic Chemistry, 83(14), 7545-7552. [https://pubs.acs.org/doi/10.1021/acs.joc.8b00844]
  • Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1338521]
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines,tetrahydro.shtm]
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [https://www.mdpi.com/1422-0067/23/7/3781]
  • Bouzriba, S., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [https://www.mdpi.com/1420-3049/27/16/5238]
  • Ramesh, G., et al. (2018). Solvent-free one-pot consecutive synthesis of quinazolinone sulfonamides. Frontiers in Chemistry, 6, 407. [https://www.frontiersin.org/articles/10.3389/fchem.2018.00407/full]

Sources

Quantum chemical calculations for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 2-Phenyl-5,6,7,8-tetrahydroquinazoline. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The "Why" and "How" of Computational Scrutiny

2-Phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, a scaffold known for a wide array of biological activities.[1][2] Derivatives of this core structure are explored for various therapeutic applications, including potential antitubercular and antidiabetic properties.[1][3] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful, cost-effective tool in the early stages of drug discovery.[4][5] They allow us to predict and understand the molecule's intrinsic properties—its three-dimensional structure, electronic landscape, and reactivity—before committing to resource-intensive experimental synthesis and testing.[6][7]

This guide will detail the process of performing a full quantum chemical analysis, from initial structure optimization to the prediction of spectroscopic signatures, providing both the procedural steps and the expert rationale behind them.

Part 1: Foundational Workflow for Computational Analysis

The journey from a 2D chemical structure to profound molecular insight follows a structured, multi-step computational workflow. Each stage builds upon the last, progressively refining our understanding of the molecule's behavior at the quantum level. This process ensures that subsequent, more computationally expensive calculations are performed on a physically realistic and stable molecular structure.

G cluster_0 Computational Workflow A 1. Initial Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Find Lowest Energy State C 3. Vibrational Frequency Analysis B->C Confirm True Minimum D 4. Electronic & Reactivity Analysis (HOMO, LUMO, MEP) C->D Use Optimized Geometry E 5. Spectroscopic Prediction (NMR & IR) C->E Use Optimized Geometry F 6. Data Interpretation & Reporting D->F E->F

Caption: A typical workflow for quantum chemical analysis.

Part 2: Geometry Optimization – Achieving the Ground State

The first and most critical step is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry.[8][9] This is not merely an aesthetic exercise; all subsequent electronic properties are highly dependent on the precise arrangement of atoms. The geometry optimization process uses iterative algorithms to adjust atomic coordinates until the forces on each atom are negligible and the total energy of the system is at a minimum.[8][10]

Methodological Rationale
  • Theory Selection: Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for systems of this size. It offers an exceptional balance of computational efficiency and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density.[6][11] This makes it feasible to study drug-sized molecules where more rigorous methods would be prohibitively expensive.

  • Functional Choice: B3LYP : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a globally recognized standard for organic molecules.[12][13] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron exchange and correlation, which is vital for accurate energy and geometry predictions.

  • Basis Set Selection: 6-311++G(d,p) : A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice for this type of analysis:

    • 6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in orbital shape.

    • ++G: Includes "diffuse functions" on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are central to drug-receptor binding.

    • (d,p): Adds "polarization functions" (d orbitals on heavy atoms, p orbitals on hydrogen). These allow orbitals to change shape (polarize) in response to the molecular environment, leading to more accurate bond angles and lengths.[12][13]

Experimental Protocol: Geometry Optimization
  • Structure Creation : Build the 2-Phenyl-5,6,7,8-tetrahydroquinazoline molecule in a molecular editor such as GaussView or Avogadro. Perform an initial "clean-up" using molecular mechanics to generate a reasonable starting geometry.

  • Input File Generation : Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[5][6] The input file's route section should specify the following keywords: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

    • Opt: Requests a geometry optimization to a minimum on the potential energy surface.[14]

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry. This is a critical self-validation step.

  • Execution : Submit the calculation to the computational server.

  • Validation : Upon completion, inspect the output file. The optimization must converge successfully. Crucially, the frequency calculation should yield zero imaginary frequencies . An imaginary frequency indicates the structure is a saddle point (a transition state), not a true energy minimum, and requires further optimization.[15]

Data Presentation: Optimized Geometric Parameters

The optimized coordinates provide precise bond lengths and angles. Below is a representative table of key parameters.

ParameterBond/Angle DefinitionCalculated Value
Bond Lengths
C-N (Quinazoline)N1-C2~1.34 Å
C=N (Quinazoline)N3-C4~1.29 Å
C-C (Phenyl-Link)C2-C(Phenyl)~1.48 Å
C-C (Tetrahydro)C5-C6~1.53 Å
Bond Angles
N-C-N (Quinazoline)N1-C2-N3~127°
C-C-C (Tetrahydro)C5-C6-C7~111°
Dihedral Angle Phenyl-QuinazolineN1-C2-C(Ph)-C(Ph)

(Note: These are typical expected values. Actual results will be generated by the calculation.)

Part 3: Electronic Structure and Chemical Reactivity

With a validated, stable structure, we can now probe the molecule's electronic properties. This analysis reveals the distribution of electrons and identifies regions of high and low electron density, which are fundamental to understanding chemical reactivity and intermolecular interactions.[16]

Caption: Relationship between calculated properties and their relevance.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between these two orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[17]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around nitrogen atoms. These are prime sites for hydrogen bond donation.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, such as those around hydrogen atoms attached to heteroatoms. These are sites for hydrogen bond acceptance.

Experimental Protocol: Electronic Property Calculation
  • Input Preparation : Use the optimized geometry from the previous step. The calculation is a "single-point energy" calculation, as the geometry is already fixed.

  • Keyword Modification : Modify the input file to request the generation of orbital and density data. The keyword Pop=NBO can be added to perform Natural Bond Orbital analysis for a detailed look at charge distribution and intramolecular interactions.[12][13] To generate the files for MEP visualization, output=wfx is often used.

  • Execution and Visualization : Run the calculation. The resulting output file will contain the HOMO and LUMO energies. The generated checkpoint (.chk) or wavefunction (.wfx) file can be used in visualization software to plot the HOMO, LUMO, and MEP surfaces.

Data Presentation: Key Electronic Descriptors
PropertyDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
ΔE (Gap) ELUMO - EHOMOChemical reactivity and stability
Dipole Moment Measure of molecular polarityInfluences solubility & membrane passage

Part 4: Prediction of Spectroscopic Signatures

Computational spectroscopy is a powerful tool for validating synthetic products. By predicting the IR and NMR spectra, we can provide a theoretical benchmark to compare against experimental data, aiding in structure elucidation.[18][19]

Infrared (IR) Spectroscopy

The vibrational frequency calculation performed earlier to confirm the minimum energy structure also provides the data for a theoretical IR spectrum.[15] Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N bend). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected with a standard scaling factor (~0.96 for B3LYP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts requires a dedicated calculation using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[14][19] This computes the magnetic shielding tensors for each nucleus. The final chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which must be calculated at the exact same level of theory.

Experimental Protocol: NMR Spectrum Calculation
  • Input Preparation : Use the optimized geometry.

  • Keyword Specification : The route section should be modified to: #p NMR=GIAO B3LYP/6-311++G(d,p) Geom=Connectivity

  • Solvent Effects : NMR spectra are highly sensitive to the solvent. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), in the calculation for meaningful results: #p NMR=GIAO B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=DMSO) Geom=Connectivity

  • Reference Calculation : Perform the same calculation on TMS ((CH3)4Si) using the identical method, basis set, and solvent model.

  • Shift Calculation : The chemical shift (δ) is calculated as: δ = σ(ref) - σ(iso), where σ(ref) is the isotropic shielding value of the reference (TMS) and σ(iso) is the isotropic shielding value for the nucleus in the target molecule.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the quantum chemical analysis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By following this workflow—from rigorous geometry optimization and validation to in-depth electronic and spectroscopic analysis—researchers can generate reliable, predictive data. This computational insight is invaluable for understanding the molecule's intrinsic properties, guiding synthetic efforts, and accelerating the drug development pipeline. The emphasis on explaining the causality behind methodological choices ensures that the resulting data is not only accurate but also defensible and reproducible.

References

  • Title: Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin.[6] Source: Deep Origin URL: [Link]

  • Title: Role of DFT in Drug Design: A Mini Review.[4] Source: Longdom Publishing URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC.[11] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar.[16] Source: Semantic Scholar URL: [Link]

  • Title: DFT Calculations in Designing Polymer-Based Drug Delivery Systems - Encyclopedia.pub.[5] Source: Encyclopedia.pub URL: [Link]

  • Title: Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment | Request PDF - ResearchGate.[17] Source: ResearchGate URL: [Link]

  • Title: Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry.[12] Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

  • Title: (PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives - ResearchGate.[13] Source: ResearchGate URL: [Link]

  • Title: Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.[20] Source: Physical Chemistry Research URL: [Link]

  • Title: Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity - MDPI.[7] Source: MDPI URL: [Link]

  • Title: Geometry Optimization: Precision in Molecular Structure Analysis - Promethium by QC Ware.[8] Source: Promethium by QC Ware URL: [Link]

  • Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI.[21] Source: MDPI URL: [Link]

  • Title: Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed.[22] Source: PubMed URL: [Link]

  • Title: Computational Heterocyclic Chemistry.[23] Source: Imperial College London URL: [Link]

  • Title: Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic ... - RSC Publishing.[18] Source: Royal Society of Chemistry URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.[19] Source: National Center for Biotechnology Information URL: [Link]

  • Title: DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules - ResearchGate.[24] Source: ResearchGate URL: [Link]

  • Title: Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D - RJWave.org.[15] Source: RJWave.org URL: [Link]

  • Title: Chemistry of Heterocyclic Compounds.[25] Source: Springer URL: [Link]

  • Title: Tutorial: Modeling NMR Spectra - UC Santa Barbara.[26] Source: UC Santa Barbara URL: [Link]

  • Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI.[27] Source: MDPI URL: [Link]

  • Title: Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.[10] Source: MDPI URL: [Link]

  • Title: Geometry Optimization of Molecular Systems Using All-Electron Density Functional Theory in a Real-Space Mesh Framework - UMass ScholarWorks.[9] Source: UMass ScholarWorks URL: [Link]

  • Title: Lab 5: NMR and IR spectra & vibrational analysis.[14] Source: The Hebrew University of Jerusalem URL: [Link]

  • Title: Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D - ResearchGate.[28] Source: ResearchGate URL: [Link]

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications.[29] Source: ACS Publications URL: [Link]

  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC.[1] Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI.[3] Source: MDPI URL: [Link]

  • Title: 2-Phenyl-5,6,7,8-tetrahydroquinazoline - Heterocyclic Compounds - Crysdot LLC. Source: Crysdot LLC URL: [Link]

  • Title: 100869-87-2_2-phenyl-5,6,7,8-tetrahydroquinazoline标准品.[30] Source: Chem-Tie URL: [Link]

  • Title: Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes - ResearchGate.[31] Source: ResearchGate URL: [Link]

  • Title: (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate.[32] Source: ResearchGate URL: [https://www.researchgate.net/publication/359570138_Synthesis_of_Novel_Derivatives_of_5678-Tetrahydroquinazolines_Using_a-Aminoamidines_and_In_Silico_Screening_of_Their_Biological_Activity]([Link]_ Derivatives_of_5678-Tetrahydroquinazolines_Using_a-Aminoamidines_and_In_Silico_Screening_of_Their_Biological_Activity)

  • Title: (IUCr) 5,6,7,8-Tetrahydro-[4][6][16]triazolo[5,1-b]quinazolin-9(4H)-one.[2] Source: International Union of Crystallography URL: [Link]

Sources

Tautomerism in 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives: Mechanisms, Characterization, and Pharmacological Impact

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the tautomeric behaviors inherent to 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives. It is structured to serve as a reference for medicinal chemists optimizing pharmacophore binding and synthetic routes.

Executive Summary

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between fully aromatic quinazolines and flexible aliphatic heterocycles. Unlike its fully aromatic congeners, the 5,6,7,8-tetrahydro derivative possesses a unique conformational flexibility in the fused cyclohexene ring (often adopting a "sofa" or "half-chair" conformation) while retaining the aromatic pyrimidine core.

The critical variable in the development of these derivatives—particularly for kinase and topoisomerase inhibition—is prototropic tautomerism . The ability of the pyrimidine ring to shuttle protons between N1, N3, and substituents at C4 (oxo, amino, or thio groups) dramatically alters the hydrogen-bond donor/acceptor (HBD/HBA) landscape, directly influencing ligand-target affinity (


) and solubility.

Molecular Architecture & Tautomeric Equilibria

The Structural Core

The scaffold consists of a pyrimidine ring fused to a cyclohexane ring at positions 5 and 6, with a phenyl group at position 2.

  • Aromaticity: The pyrimidine ring remains planar and aromatic.

  • Sterics: The 5,6,7,8-tetrahydro ring imparts lipophilicity and steric bulk without the rigidity of a benzene ring, allowing for better induced-fit binding in enzyme pockets.

The Lactam-Lactim Equilibrium (4-Oxo Derivatives)

The most pharmacologically relevant tautomerism occurs in 4-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines . While often drawn as the hydroxy (enol/lactim) form, experimental evidence strongly favors the oxo (keto/lactam) form in polar solvents and the solid state.

  • Form A (Lactam / 3H-tautomer): The proton resides on N3. The C4=O bond is a strong H-bond acceptor.

  • Form B (Lactim / Hydroxy-tautomer): The proton resides on the oxygen at C4. The C4-OH is an H-bond donor.

Mechanistic Driver: The 2-phenyl group extends conjugation, stabilizing the pyrimidine


-system. However, the basicity of N1 and N3 is modulated by the electron-donating effect of the alkyl group at C5/C6 and the electronic nature of the phenyl substituent.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the key analytical methods used to distinguish them.

Tautomerism Lactam Lactam Form (Major) (NH at N3, C=O at C4) Preferred in Polar Solvents Transition Proton Transfer Transition State Lactam->Transition Solvent/pH dependent Binding Target Binding (Kinase Hinge Region) Lactam->Binding H-Bond Acceptor (C=O) H-Bond Donor (NH) Transition->Lactam Lactim Lactim Form (Minor) (N at N3, OH at C4) Trapped by O-alkylation Transition->Lactim Fast Equilibrium Lactim->Transition Lactim->Binding H-Bond Donor (OH) H-Bond Acceptor (N)

Figure 1: Lactam-Lactim tautomeric equilibrium in 4-oxo-tetrahydroquinazoline derivatives. The shift determines the H-bond donor/acceptor profile critical for drug-target interaction.

Experimental Protocols for Tautomer Determination

To rigorously define the tautomeric state of a new derivative, rely on a "Triad of Analysis": X-ray Crystallography (Solid State), Solution NMR (Liquid State), and UV-Vis Titration (Electronic State).

Protocol: Synthesis of 4-Oxo-2-Phenyl-5,6,7,8-Tetrahydroquinazoline

Rationale: A clean synthesis is required to generate the probe compound without contamination from O-alkylated byproducts.

Reagents: Cyclohexanone, Benzamidine hydrochloride, Anhydrous Ethanol, Sodium Ethoxide.

  • Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt.

  • Condensation: Add Benzamidine hydrochloride (1.0 eq) and stir for 15 min to liberate the free base.

  • Cyclization: Add 2-Carboethoxycyclohexanone (or ethyl 2-oxocyclohexanecarboxylate) (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).
    
  • Isolation: Cool to RT. Acidify with glacial acetic acid to pH 5–6 to precipitate the product.

  • Purification: Recrystallize from EtOH/Water.

Self-Validation Check:

  • Melting Point: Sharp range (expected >200°C).

  • IR Spectrum: Look for strong C=O stretch ~1660-1680 cm

    
     (Lactam) vs broad OH stretch (Lactim).
    
Protocol: Solution-State Tautomer Determination via N NMR

Rationale:


N NMR is the gold standard. The chemical shift difference between a protonated nitrogen (pyrrole-like) and a non-protonated nitrogen (pyridine-like) is >100 ppm.

Workflow:

  • Sample Prep: Dissolve 20-30 mg of the derivative in DMSO-

    
     (polar aprotic) and CDCl
    
    
    
    (non-polar, if soluble).
  • Acquisition: Run a

    
     HMBC or HSQC experiment. Direct detection is insensitive; inverse detection is required.
    
  • Analysis:

    • N3-H (Lactam): Signal typically appears around 140–160 ppm (relative to liquid NH

      
      ).
      
    • N3 (Lactim): Signal shifts downfield to 250–300 ppm .

    • Coupling: Observe

      
       coupling (~90 Hz) in the lactam form.
      
Quantitative Data Summary (Expected Ranges)
ParameterLactam Form (Oxo)Lactim Form (Hydroxy)Method of Detection
IR

1660–1690 cm

(C=O)
3300–3500 cm

(OH)
FTIR (Solid)

C NMR (C4)
160–165 ppm165–170 ppm

C NMR

N NMR (N3)
~150 ppm (Protonated)~280 ppm (Unprotonated)

HMBC
Solvent Preference Polar (DMSO, H

O)
Non-polar (Gas phase)UV-Vis / DFT

Therapeutic Implications & Case Studies

Kinase Inhibition (ATP-Competitive Binding)

Many kinase inhibitors utilize the quinazoline core (e.g., Gefitinib). The 5,6,7,8-tetrahydro variants offer a slightly different vector for the 2-phenyl group.

  • Mechanism: The inhibitor binds to the hinge region of the kinase.

  • Tautomer Effect: The kinase hinge acts as an H-bond donor/acceptor pair.

    • If the target requires an H-bond donor at the ligand's position 3, the Lactam (NH) tautomer is required.

    • If the ligand exists primarily as the Lactim form in solution, it must pay an energetic penalty (

      
      ) to switch to the Lactam form upon binding.
      
    • Design Tip: Substituents on the 2-phenyl ring that withdraw electrons (e.g., 4-F, 4-CF

      
      ) can increase the acidity of the N3-H, potentially strengthening the H-bond to the enzyme carbonyl.
      
Antitubercular Activity (DHFR Inhibition)

Recent studies indicate that 5,6,7,8-tetrahydroquinazolines inhibit Mycobacterium tuberculosis DHFR.

  • Observation: Docking studies often assume a fixed tautomer.

  • Correction: When modeling these interactions, both tautomers must be docked. The flexibility of the tetrahydro ring allows the phenyl group to twist out of planarity, accommodating the active site better than the rigid aromatic quinazoline.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis & Isolation cluster_1 Tautomer Identification Step1 Cyclocondensation (Amidine + Cyclic Ketoester) Step2 Acid Precipitation (pH 5-6) Step1->Step2 Step3 Recrystallization (EtOH/H2O) Step2->Step3 Method1 X-Ray Diffraction (Solid State Confirmation) Step3->Method1 Method2 1H-15N HMBC NMR (Solution State Ratio) Step3->Method2 Method3 DFT Calculations (Energy Barriers) Method2->Method3 Correlate

Figure 2: Integrated workflow for the synthesis and structural validation of tetrahydroquinazoline derivatives.

References

  • Complex tauto- and rotamerism of 2-(R-phenyl)-1,2,3,4-tetrahydroquinazolines. ResearchGate. [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Omega. [Link]

  • Crystal structure of 5,6,7,8-tetrahydroquinolin-8-one. Acta Crystallographica Section E. [Link]

Historical perspective on the discovery of 2-Phenyl-5,6,7,8-tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacophore Evolution: A Technical Deep Dive into 2-Phenyl-5,6,7,8-tetrahydroquinazolines

Executive Summary

The transition from fully aromatic heterocycles to their partially saturated counterparts represents a pivotal shift in medicinal chemistry—a move often described as the "Escape from Flatland." While the quinazoline scaffold has been a cornerstone of drug discovery since the late 19th century, its partially hydrogenated derivative, 2-Phenyl-5,6,7,8-tetrahydroquinazoline , has emerged as a superior pharmacophore. This guide analyzes the historical trajectory, synthetic evolution, and pharmacological distinctiveness of this scaffold, specifically highlighting its role in developing non-poisonous Topoisomerase II inhibitors and novel antitubercular agents.

Part 1: The Chemical Genesis – From Flatland to 3D Space

The history of the tetrahydroquinazoline scaffold is not defined by a single "Eureka" moment but by a gradual evolution driven by the limitations of the parent quinazoline.

The Quinazoline Legacy vs. The Tetrahydro Advantage

Discovered by Peter Griess in 1869, the quinazoline core is a planar, electron-deficient aromatic system. While potent (e.g., Gefitinib, Erlotinib), its flatness often leads to poor solubility and non-specific binding (promiscuity) due to extensive


 stacking.

The 5,6,7,8-tetrahydroquinazoline modification introduces a flexible, aliphatic cyclohexane ring fused to the pyrimidine core. This structural alteration confers three critical advantages:

  • Increased Solubility: Disruption of the planar crystal lattice.

  • Stereochemical Complexity: The

    
     carbons at positions 5–8 allow for the introduction of chiral centers, enabling more specific target engagement.
    
  • Vector Control: The "pucker" of the cyclohexane ring allows substituents to project into vectors inaccessible to the flat parent molecule.

ScaffoldEvolution Q Quinazoline Core (Planar, Aromatic) THQ 5,6,7,8-Tetrahydroquinazoline (Semi-rigid, sp3 character) Q->THQ Partial Hydrogenation (+ Solubility, + 3D Complexity) Target 2-Phenyl Derivative (Lipophilic Anchor) THQ->Target C2-Arylation (Pharmacophore Locking)

Figure 1: Structural evolution from the planar quinazoline to the biologically versatile 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold.

Part 2: Synthetic Architectures

The synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazolines has evolved from harsh cyclocondensations to precision metal-catalyzed couplings.

Method A: The Classical Cyclocondensation (The "Workhorse")

Historically, this route is the most robust for generating the core scaffold. It relies on the reaction between a cyclohexanone derivative and an amidine.[1][2]

Mechanism: The reaction proceeds via a cascade:[2]

  • Knoevenagel-type condensation (or enamine formation) between the ketone and the amidine.

  • Cyclization to form the pyrimidine ring.

  • Dehydration/Oxidation to aromatize the pyrimidine moiety while leaving the cyclohexane ring intact.

Protocol 1: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • Reagents: 2-((Dimethylamino)methylene)cyclohexanone, Benzamidine hydrochloride, NaOEt (Sodium Ethoxide).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux, 4–12 hours.

Step-by-Step Workflow:

  • Pre-activation: Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate fresh NaOEt.

  • Amidine Release: Add benzamidine hydrochloride (1.0 eq) to the ethoxide solution and stir for 15 min to liberate the free base.

  • Addition: Add the activated cyclohexanone intermediate (e.g., 2-hydroxymethylene cyclohexanone or enaminone) dropwise.

  • Cyclization: Reflux the mixture. Monitor via TLC (typically 100% EtOAc or 5% MeOH/DCM).

  • Workup: Evaporate solvent. Resuspend residue in water. Neutralize with dilute AcOH if necessary. Extract with DCM.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Method B: The Modern Modular Approach (Divergent Synthesis)

For drug discovery, where the 2-phenyl group needs to be varied (e.g., 3-fluorophenyl, 4-pyridyl), a modular approach is superior. This involves synthesizing a 2-chloro-5,6,7,8-tetrahydroquinazoline intermediate followed by a Suzuki-Miyaura coupling.

Synthesispathway Start Cyclohexanone + Urea/Thiourea Inter 2-Chloro-5,6,7,8- tetrahydroquinazoline Start->Inter 1. Biginelli-like Cyclization 2. POCl3 Chlorination Prod 2-Aryl-5,6,7,8- tetrahydroquinazoline Inter->Prod Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3)

Figure 2: Modular synthetic pathway allowing for rapid library generation of C2-substituted derivatives.

Part 3: Pharmacological Frontiers

The 2-phenyl substituent is not merely a passive lipophilic group; it acts as a critical "anchor" in various binding pockets.

Case Study 1: Non-Poisonous Topoisomerase II Inhibitors

Traditional Topo II inhibitors (e.g., Doxorubicin) are "poisons" that stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks and secondary leukemias. Research has identified


-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine  as a catalytic inhibitor.[3]
  • Mechanism: It binds to the ATPase domain of Topo II

    
    , preventing the enzyme from cycling, rather than trapping it on the DNA.
    
  • Role of the Scaffold: The tetrahydroquinazoline core fits into the ATP-binding pocket, while the 2-(4-pyridyl) group (a bioisostere of the phenyl ring) engages in H-bonding with specific residues (e.g., Asn120).

Case Study 2: Antitubercular Agents (DHFR Inhibition)

Derivatives of 2-phenyl-5,6,7,8-tetrahydroquinazoline have shown efficacy against Mycobacterium tuberculosis by inhibiting Dihydrofolate Reductase (DHFR).

  • SAR Insight: The bulky 5,6,7,8-tetrahydro ring occupies a hydrophobic pocket in MtDHFR that is distinct from the human isoform, providing selectivity.

Comparative Activity Data
Compound ClassTargetKey Substituent (R2)Activity MetricMechanism Note
Tetrahydroquinazoline Human Topo II

4-Pyridyl

Catalytic inhibition (Safety profile)
Tetrahydroquinazoline M. tuberculosis DHFRPhenyl / Sub-Phenyl

Competitive inhibition
Phenylquinoline SARS-CoV-22-Phenyl

Viral replication inhibition (Phenotypic)

Part 4: Future Outlook & "Escape from Flatland"

The future of this scaffold lies in stereoselective functionalization . Most historical syntheses produce racemates at the C5-C8 positions. Modern asymmetric catalysis (e.g., using chiral Iridium catalysts) allows for the synthesis of enantiopure tetrahydroquinazolines.[4]

Strategic Recommendation: Researchers should focus on functionalizing the C6 position of the tetrahydro ring. Introducing polarity here (e.g., amines, hydroxyls) can improve metabolic stability (blocking oxidation) and create additional binding interactions, effectively turning the "grease ball" cyclohexane ring into a specific pharmacophore.

References

  • Vertex Pharmaceuticals & University of Padova. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Link

  • BenchChem. (2025).[5] A Technical Guide to the Discovery and History of Quinazoline Compounds. Link

  • MDPI. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Link

  • Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinazolines via Iridium-catalyzed asymmetric [4 + 2] cycloaddition. Link

Sources

Methodological & Application

Determining the Bioactivity of 2-Phenyl-5,6,7,8-tetrahydroquinazoline: A Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects[1][2][3][4][5]. The compound 2-Phenyl-5,6,7,8-tetrahydroquinazoline represents a promising, yet underexplored, iteration of this privileged structure. Its therapeutic potential remains to be elucidated. This guide provides a comprehensive framework of in vitro assays designed to systematically characterize the bioactivity of this novel compound.

This application note is structured to guide researchers through a logical screening cascade, beginning with an assessment of general cytotoxicity, followed by investigations into common mechanisms of action for quinazoline derivatives, such as kinase inhibition and receptor modulation. Finally, we will detail a powerful technique for confirming direct target engagement within a cellular context. The protocols herein are designed to be robust and self-validating, providing the user with the necessary tools to confidently assess the biological profile of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Part 1: Foundational Cytotoxicity Assessment

Before delving into specific mechanistic assays, it is crucial to first establish the cytotoxic profile of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. This initial screen will determine the concentration range for subsequent, more targeted experiments and will identify if the compound possesses broad cytotoxic effects. Tetrazolium reduction assays are a reliable and straightforward method for this purpose[6].

Principle of Tetrazolium Reduction Assays

These colorimetric assays measure the metabolic activity of viable cells[7]. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of viable cells[8]. We will focus on the MTT and XTT assays, two widely used methods with distinct advantages[8].

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay Procedure cluster_3 Data Analysis cell_culture Culture appropriate cell lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of 2-Phenyl-5,6,7,8-tetrahydroquinazoline treatment Treat cells with compound and incubate compound_prep->treatment add_reagent Add MTT or XTT reagent treatment->add_reagent incubation Incubate for formazan development add_reagent->incubation solubilization Solubilize formazan (MTT only) incubation->solubilization read_absorbance Measure absorbance on a plate reader solubilization->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cell viability using MTT or XTT assays.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a classic method that relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial reductases[7][8][9].

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Appropriate cancer or normal cell lines

  • 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Phenyl-5,6,7,8-tetrahydroquinazoline in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[6].

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader[9][10].

Protocol 2: XTT Cell Viability Assay

The XTT assay is a second-generation tetrazolium assay that produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby streamlining the protocol[8].

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Appropriate cancer or normal cell lines

  • 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm[8]. A reference wavelength between 630-690 nm should be used for background subtraction[8].

Data Analysis and Interpretation
ParameterDescriptionCalculation
Percent Viability The percentage of viable cells in treated wells relative to untreated controls.((Abs_treated - Abs_blank) / (Abs_control - Abs_blank)) * 100
IC50 Value The concentration of the compound that inhibits cell growth by 50%.Determined by non-linear regression analysis of the dose-response curve.

A low IC50 value suggests potent cytotoxic activity and may warrant further investigation into the mechanism of cell death (e.g., apoptosis assays). High IC50 values suggest the compound is not broadly cytotoxic at the tested concentrations, and subsequent assays can be performed at concentrations that do not induce significant cell death.

Part 2: Mechanistic Screening Assays

Based on the known bioactivities of quinazoline derivatives, a logical next step is to screen 2-Phenyl-5,6,7,8-tetrahydroquinazoline against common targets such as protein kinases and G-protein coupled receptors.

Assay 1: In Vitro Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer[11]. Many quinazoline-based drugs are kinase inhibitors[1].

Principle: An in vitro kinase assay measures the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor[11]. A variety of detection methods are available, including radiometric and fluorescence-based assays[12].

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis reagents Combine kinase, substrate, ATP, and test compound in buffer incubation Incubate at optimal temperature reagents->incubation stop_reaction Stop the reaction incubation->stop_reaction detection Quantify substrate phosphorylation (e.g., TR-FRET, luminescence) stop_reaction->detection calculate_inhibition Calculate percent inhibition detection->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: Generic TR-FRET Kinase Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their homogeneous format and high sensitivity[13].

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (often a biotinylated peptide)

  • ATP

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin)

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of 2-Phenyl-5,6,7,8-tetrahydroquinazoline into the assay plate.

  • Kinase/Substrate Addition: Prepare a mixture of the kinase and its biotinylated substrate in assay buffer and add to the wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the TR-FRET detection reagents. Incubate to allow for binding.

  • Signal Measurement: Read the plate on a TR-FRET enabled reader, measuring emission at two different wavelengths.

Data Analysis: The ratio of the two emission signals is used to calculate the percent inhibition for each compound concentration, from which an IC50 value can be determined. Potent inhibition of a specific kinase would suggest this is a potential mechanism of action for the compound.

Assay 2: Radioligand Receptor Binding Assay

Given that some tetrahydroquinoline derivatives are known to be C5a receptor antagonists, it is prudent to screen 2-Phenyl-5,6,7,8-tetrahydroquinazoline for its ability to bind to a panel of relevant G-protein coupled receptors[14]. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor[15].

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor[16][17].

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • Assay buffer

  • Glass fiber filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 2-Phenyl-5,6,7,8-tetrahydroquinazoline[15].

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand[15].

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value. A low Ki value indicates high affinity for the receptor.

Part 3: Target Engagement Confirmation in a Cellular Environment

A positive result in an in vitro biochemical or binding assay is a strong indication of a potential target. However, it is essential to confirm that the compound can engage this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose[18][19].

Principle of CETSA

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand[18][19]. By heating cells treated with a compound to various temperatures, and then quantifying the amount of soluble target protein remaining, one can determine if the compound has engaged its target[20][21].

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Extraction cluster_3 Protein Analysis cell_treatment Treat cells with compound or vehicle incubation Incubate to allow compound uptake cell_treatment->incubation aliquot Aliquot cell suspension incubation->aliquot heat Heat aliquots at a range of temperatures aliquot->heat lysis Lyse cells (e.g., freeze-thaw) heat->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble fraction) centrifugation->supernatant western_blot Quantify target protein by Western Blot supernatant->western_blot plot_curve Plot melt curve (soluble protein vs. temp) western_blot->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement

Materials:

  • Cultured cells expressing the target protein

  • 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen)

  • High-speed centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies, etc.)

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control for a sufficient time to allow for cellular uptake (e.g., 1 hour at 37°C)[18].

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature[18][20].

  • Cell Lysis: Lyse the cells by, for example, three rapid freeze-thaw cycles.

  • Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of the soluble target protein using Western blotting or another suitable protein detection method[18].

Data Analysis and Interpretation: For each temperature, the amount of soluble target protein in the compound-treated sample is compared to the vehicle-treated sample. The data is plotted as the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms direct target engagement in the cellular context.

Conclusion

The in vitro assays detailed in this application note provide a robust and systematic approach to characterizing the bioactivity of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By following this screening cascade, researchers can efficiently move from an initial assessment of cytotoxicity to the identification and validation of specific molecular targets. The insights gained from these studies will be invaluable in guiding further preclinical development and ultimately unlocking the therapeutic potential of this novel compound.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 8.
  • Kaur, R., et al. (2021). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 56-66.
  • Kumar, A., et al. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 333-353.
  • Singh, S., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6527.
  • Kumar, A., et al. (2023). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research, 3(1), 1-10.
  • MTT assay - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 15, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved February 15, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved February 15, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved February 15, 2026, from [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved February 15, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved February 15, 2026, from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved February 15, 2026, from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008, April 15). Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate. (2025, October 13). Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29). Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications. (2020, October 20). Retrieved February 15, 2026, from [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar. (2020, November 27). Retrieved February 15, 2026, from [Link]

Sources

Application Note: Cell-Based Evaluation of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives as Anticancer Agents

[1][2][3][4][5]

Introduction & Pharmacological Context

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTHQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its fully aromatic quinazoline counterparts (often EGFR inhibitors). The partial saturation of the cyclohexene ring confers unique stereochemical properties and solubility profiles, allowing these molecules to target distinct intracellular pathways.

Recent structure-activity relationship (SAR) studies have identified PTHQ derivatives primarily as Tubulin Polymerization Inhibitors targeting the colchicine-binding site, leading to mitotic catastrophe and apoptosis. However, secondary mechanisms involving Topoisomerase II inhibition (catalytic inhibition rather than poisoning) and DHFR inhibition have also been reported depending on the C4-position substitution.

This Application Note provides a validated screening workflow to characterize PTHQ derivatives, moving from phenotypic viability screening to specific mechanistic validation of microtubule destabilization and cell cycle arrest.

Experimental Workflow Overview

The evaluation pipeline is designed to filter compounds based on potency (IC50) before elucidating the mechanism of action (MoA).

PTHQ_WorkflowStartCompound Library(PTHQ Derivatives)Step1Primary Screen:Cytotoxicity (MTT/CCK-8)Determine IC50Start->Step1DecisionHit Selection(IC50 < 1-5 µM)Step1->DecisionStep2Phenotypic Characterization:Cell Cycle Analysis (Flow Cytometry)Decision->Step2Select Potent HitsBranch1G2/M Arrest ObservedStep2->Branch1Primary MechanismBranch2G0/G1 or S Phase ArrestStep2->Branch2Secondary MechanismStep3ATubulin Polymerization Assay(In Vitro & IF Staining)Branch1->Step3AStep3BDNA Damage/Topo II Assays(H2AX / Relaxation Assay)Branch2->Step3BEndLead Candidate ProfiledStep3A->EndStep3B->End

Figure 1: Hierarchical screening workflow for PTHQ derivatives. The pathway prioritizes G2/M arrest detection, the hallmark of tubulin inhibition common to this scaffold.

Protocol 1: Cytotoxicity Screening (MTT/SRB)

Objective: Determine the half-maximal inhibitory concentration (IC50) of PTHQ derivatives. Critical Insight: PTHQ derivatives are often lipophilic. Improper solubilization causes precipitation in aqueous media, leading to false negatives.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon). Note: Include a P-gp overexpressing line (e.g., KB-Vin) to test for multidrug resistance (MDR) evasion, a key advantage of PTHQs.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

  • Solvent: DMSO (Dimethyl sulfoxide).

Methodology
  • Preparation: Dissolve PTHQ compounds in 100% DMSO to create a 10 mM stock.

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Perform serial dilutions in culture medium.

    • Crucial Step: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

    • Include Combretastatin A-4 (CA-4) or Colchicine as positive controls for tubulin-targeting PTHQs.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Readout (MTT):

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

    • Remove supernatant. Solubilize formazan crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Fit dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Identify the phase of cell cycle arrest. Mechanism Logic: If the PTHQ derivative targets the colchicine site on tubulin, cells will fail to form the mitotic spindle and arrest in the G2/M phase .

Methodology
  • Treatment: Treat cells (e.g., HeLa or A549) with the compound at 1x and 2x its IC50 value for 24h.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in staining buffer: PBS + Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL).

    • Note: RNase is critical to prevent PI from staining RNA, which would distort the G1 peak.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur/Canto). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to quantify G0/G1, S, and G2/M populations.

    • Success Criteria: A significant increase in G2/M population (e.g., from 15% to >40%) indicates mitotic arrest.

Protocol 3: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm direct interaction with tubulin (biochemical validation). Context: This assay distinguishes between direct tubulin binders and upstream signaling inhibitors.

Materials
  • Purified Tubulin protein (>99% pure, bovine or porcine brain source).

  • GTP (Guanosine triphosphate).

  • Fluorescence plate reader (Ex 360 nm / Em 450 nm).

Methodology
  • Setup: Prepare tubulin reaction buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

  • Compound Addition: Add PTHQ compound (typically 5–10 µM) to a black 96-well half-area plate. Include Paclitaxel (stabilizer control) and Vincristine/Colchicine (destabilizer control).

  • Initiation: Add tubulin (3 mg/mL) to the wells at 4°C.

  • Measurement: Immediately transfer to a pre-warmed plate reader (37°C). Measure fluorescence every 1 minute for 60 minutes.

  • Interpretation:

    • Stabilizers (Taxol-like): Increase polymerization rate/amplitude.

    • Destabilizers (Colchicine-like/PTHQ): Decrease Vmax and final fluorescence amplitude compared to vehicle control.

Protocol 4: Immunofluorescence Microscopy

Objective: Visualize the disruption of the microtubule network in intact cells.

Methodology
  • Seeding: Grow cells on sterile glass coverslips.

  • Treatment: Treat with compound (IC50 concentration) for 24h.

  • Fixation: Fix with 4% paraformaldehyde (15 min) or ice-cold methanol (10 min).

  • Staining:

    • Primary Ab: Anti-alpha-tubulin (mouse monoclonal). Incubate overnight at 4°C.

    • Secondary Ab: FITC or Alexa Fluor 488 conjugated anti-mouse IgG.

    • Counterstain: DAPI (nuclei).

  • Imaging: Confocal microscopy.

  • Expected Phenotype:

    • Control: Fine, filamentous microtubule network.

    • PTHQ Treated: Diffuse cytoplasmic staining, loss of filaments, or fragmented microtubules (indicative of depolymerization).

Mechanism of Action Visualization

The following diagram illustrates the established signaling cascade for PTHQ derivatives acting as tubulin inhibitors.

PTHQ_MechanismDrugPTHQ DerivativeTargetTubulin(Colchicine Site)Drug->TargetBindsEffect1Inhibition ofPolymerizationTarget->Effect1Effect2MicrotubuleDestabilizationEffect1->Effect2CheckpointSpindle AssemblyCheckpoint (SAC)ActivationEffect2->CheckpointArrestG2/M PhaseArrestCheckpoint->ArrestDeathApoptosis(Caspase-3 Activation)Arrest->DeathProlonged Arrest

Figure 2: Pharmacodynamics of PTHQ derivatives. Binding to the colchicine site prevents microtubule assembly, triggering the Spindle Assembly Checkpoint and subsequent apoptosis.

Data Reporting & Statistical Analysis

When reporting results for PTHQ assays, adhere to the following standards to ensure reproducibility:

MetricDefinitionStatistical Test
IC50 Concentration inhibiting 50% of cell growth.[1]Non-linear regression (4-parameter logistic).
Selectivity Index (SI) IC50 (Normal Cells) / IC50 (Cancer Cells).Ratio calculation. SI > 3 is generally desired.
G2/M % Percentage of cells in G2/M phase.[2]ANOVA with Dunnett’s post-hoc test vs. Control.
Polymerization Vmax Maximum rate of tubulin assembly.Student’s t-test vs. Vehicle Control.

Expert Note on Solubility: Tetrahydroquinazolines often exhibit steep structure-solubility relationships. If IC50 curves plateau below 100% inhibition, suspect compound precipitation. Validate solubility in assay media using dynamic light scattering (DLS) or simple turbidity checks if data is inconsistent.

References

  • Vertex AI Search. (2025). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. NIH. 3

  • ResearchGate. (2025). Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site. 4

  • Journal of Medicinal Chemistry. (2014). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. ACS Publications.[5] 6[7][8]

  • MDPI. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. 2

  • ACS Publications. (2020).[5] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. 5[8]

Application Notes & Protocols: Animal Models for In Vivo Efficacy Testing of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative for Rigorous In Vivo Validation

The quinazoline nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2] Specifically, the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core has given rise to compounds investigated as inhibitors of topoisomerase II in oncology, sigma-1 receptor antagonists for pain management, and modulators of critical inflammatory pathways.[3][4][5] The transition from a promising in vitro hit to a viable preclinical candidate is a critical juncture in drug development, one that hinges on robust, reproducible, and mechanistically relevant in vivo efficacy testing.

This guide provides a framework for designing and executing in vivo efficacy studies for novel 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives. It moves beyond a simple recitation of protocols to explain the causal logic behind model selection, experimental design, and endpoint analysis. Our objective is to equip researchers with the tools to build a self-validating preclinical data package, grounded in scientific integrity and designed to withstand rigorous scrutiny. The principles and protocols outlined herein are intended to enhance the translational potential of preclinical research, ensuring that only the most promising candidates advance toward clinical evaluation.[6][7]

Part 1: The Foundational Principle — Hypothesis-Driven Model Selection

The most common failure in preclinical efficacy testing is the selection of an inappropriate animal model, leading to either false positive or false negative results.[8] The choice must be a direct, logical extension of the compound's demonstrated in vitro mechanism of action. Before any animal is dosed, a clear, testable hypothesis based on prior data must be formulated.

The following workflow illustrates a rational decision-making process for model selection.

ModelSelection vitro_data In Vitro Data Package (e.g., Cytotoxicity, Enzyme Inhibition, Receptor Binding) decision Primary Mechanism of Action? vitro_data->decision cancer Anti-proliferative / Cytotoxic decision->cancer  Cytotoxicity inflammation Anti-inflammatory decision->inflammation Inhibition of Inflammatory Mediators   cns CNS Target Engagement (e.g., Analgesia) decision->cns Receptor Modulation / Neuroactivity   xenograft Oncology Xenograft Models (e.g., Subcutaneous A549, MCF-7) cancer->xenograft paw_edema Induced Inflammation Models (e.g., Carrageenan Paw Edema) inflammation->paw_edema pain_model Nociception / Behavioral Models (e.g., Formalin Test) cns->pain_model XenograftWorkflow start Select Human Cancer Cell Line (e.g., A549, MCF-7) culture In Vitro Cell Culture (Exponential Growth Phase) start->culture implant Subcutaneous Implantation into Immunodeficient Mice culture->implant tumor_growth Monitor Tumor Growth (Calipers) implant->tumor_growth randomize Randomize into Groups (When Tumors Reach ~100-150 mm³) tumor_growth->randomize treatment Initiate Treatment (Vehicle, Test Compound, Positive Control) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or 30-60 days) monitoring->endpoint analysis Endpoint Analysis (Tumor Growth Inhibition, Survival) endpoint->analysis EdemaWorkflow acclimate Acclimatize Animals (e.g., Wistar Rats) t_neg60 T = -60 min Administer Vehicle or Test Compound acclimate->t_neg60 t0_baseline T = 0 min (Baseline) Measure Basal Paw Volume t_neg60->t0_baseline t0_induce T = 0 min (Induction) Inject Carrageenan Subplantar t0_baseline->t0_induce t_pos_hr T = +1, 2, 3, 4 hr Measure Paw Volume t0_induce->t_pos_hr analysis Calculate Paw Edema & % Inhibition vs. Vehicle t_pos_hr->analysis

Caption: Timeline of the Carrageenan-Induced Paw Edema Experiment.

Step-by-Step Protocol:

  • Animal Model: Use Wistar rats (180-200g) or Swiss albino mice.

  • Acclimatization: House animals for at least one week before the experiment. Fast animals overnight before the study with free access to water.

  • Drug Administration (T = -60 min): Administer the test compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) via the desired route (typically PO or IP).

  • Baseline Measurement (T = 0): Just before carrageenan injection, measure the volume of the right hind paw of each animal using a plethysmometer. This is the initial volume (V₀).

  • Induction of Edema (T = 0): Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Paw Edema (mL): ΔV = Vt - V₀

    • Percent Inhibition of Edema (%): [(ΔV_control - ΔV_treated) / ΔV_control] x 100.

Table 4: Sample Data Presentation for Paw Edema Model (at 3 hours)

Treatment Group N Mean Paw Edema (ΔV) at 3hr (mL) % Inhibition
Vehicle Control 8 0.85 ± 0.07 -
Test Compound (50 mg/kg) 8 0.51 ± 0.05 40.0%

| Indomethacin (10 mg/kg) | 8 | 0.38 ± 0.04 | 55.3% |

Protocol C: Analgesia — Formalin-Induced Nociception Model

Causality & Rationale: This model is effective for differentiating between centrally acting and peripherally acting analgesics. The injection of dilute formalin into the paw elicits a distinct biphasic nociceptive response. *[4] Phase 1 (0-5 min): Acute, neurogenic pain resulting from direct chemical stimulation of nociceptors.

  • Phase 2 (15-40 min): Inflammatory pain, involving the release of inflammatory mediators in the paw. Compounds that inhibit both phases are often considered strong analgesics, while those that only inhibit Phase 2 may have primarily anti-inflammatory mechanisms.

FormalinWorkflow acclimate Acclimatize Mice in Observation Chambers administer Administer Vehicle or Test Compound acclimate->administer inject Inject Dilute Formalin (Intraplantar) administer->inject observe_p1 Phase 1 (0-5 min) Observe & Record Nociceptive Behavior inject->observe_p1 observe_p2 Phase 2 (15-40 min) Observe & Record Nociceptive Behavior inject->observe_p2 analyze Analyze Total Time Spent Licking/Biting in Each Phase observe_p1->analyze observe_p2->analyze

Caption: Workflow for the Biphasic Formalin Test.

Step-by-Step Protocol:

  • Animal Model: Use male Swiss albino or C57BL/6 mice (20-25g).

  • Acclimatization: Place mice individually into clear observation chambers for at least 30 minutes before testing to allow them to acclimate to the environment.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., Morphine, 5 mg/kg, IP) 30-60 minutes prior to formalin injection, depending on the route of administration.

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately return the mouse to the chamber and start a timer. An observer, blinded to the treatment groups, records the cumulative time the animal spends licking, biting, or shaking the injected paw.

    • Phase 1 Recording: 0-5 minutes post-injection.

    • Phase 2 Recording: 15-40 minutes post-injection.

  • Data Analysis: The total time (in seconds) spent engaged in nociceptive behavior is calculated for each phase for each animal. The mean time for each treatment group is then compared to the vehicle control group.

Table 5: Sample Data Presentation for Formalin Test

Treatment Group N Mean Licking Time - Phase I (sec) Mean Licking Time - Phase II (sec)
Vehicle Control 10 75.2 ± 8.1 155.6 ± 12.3
Test Compound (30 mg/kg) 10 68.5 ± 7.5 80.3 ± 9.8*
Morphine (5 mg/kg) 10 25.1 ± 4.2* 35.7 ± 5.1*

  • Indicates statistically significant difference from vehicle control.

Part 4: Data Integrity, Analysis, and Reporting

The value of any in vivo study lies in the quality and reproducibility of its data. Adherence to principles of rigorous study design is non-negotiable.

[6]* Randomization: Animals must be randomly allocated to treatment groups to avoid selection bias. *[7] Blinding: Whenever possible, personnel involved in dosing, data collection (e.g., tumor measurement, behavioral scoring), and data analysis should be blinded to the treatment group assignments to prevent observer bias. *[7] Statistical Analysis: The appropriate statistical test must be selected based on the data type and experimental design. For comparing multiple treatment groups to a control, an Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is typically used. For survival analysis, the log-rank test is appropriate.

  • Defining Endpoints: Primary and secondary endpoints must be clearly defined before the study begins. T[9]his prevents p-hacking and ensures the study is designed to answer a specific, relevant question.

Conclusion

The in vivo evaluation of 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives requires a thoughtful, mechanism-driven approach. By grounding model selection in robust in vitro data and adhering to rigorous, well-controlled experimental protocols, researchers can generate high-quality, interpretable efficacy data. This methodical process not only validates the therapeutic hypothesis but also builds the essential foundation for advancing a promising chemical entity through the demanding pipeline of drug discovery and development.

References

  • Dawkins, E., & Small, D. H. (2014). Animal Models of Neurodegenerative Diseases. Neurochemistry International, 64, 89-99. [Link]

  • Ghuge, P. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 30189736. [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. [Link]

  • Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. Creative Bioarray. [Link]

  • Ghuge, P., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Finelli, M. J., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neuroscience. [Link]

  • Patil, S. P., & Jain, P. D. (2021). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dawkins, E., & Small, D. H. (2018). Animal models of neurodegenerative diseases. PubMed. [Link]

  • Aneed, A. (2021). General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Altogen Labs. (n.d.). Xenograft Models. Altogen Labs. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]

  • Singh, S., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • de Oliveira, R., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC - NIH. [Link]

  • Malleshappa, C., et al. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. PubMed. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - NIH. [Link]

  • IDIBELL. (2021). Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors. IDIBELL News. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • PharmaLegacy. (2023). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. PharmaLegacy. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Stana, A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • Cardoso, C.d.O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. [Link]

  • Chen, C. N., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

  • Endpoint Preclinical. (n.d.). Our Services. Endpoint Preclinical. [Link]

  • Atluri, N., et al. (2025). Synthesis and evaluation of novel substituted N-(2-phenylbutyl)-5,6,7,8-tetrahydro-quinazolin-4-amines as allosteric modulators of HIV-DAT-tat interaction. Bioorganic and Medicinal Chemistry Letters. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Lorusso, P. M., et al. (2017). Translating pre-clinical studies into the clinic: assays and endpoints selected to determine efficacy. PubMed. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Massachusetts Biotechnology Council. (2018). When an endpoint is just the beginning: How preclinical endpoints affect clinical success. MassBio. [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. PubMed. [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Frontiers in Chemistry. [Link]

  • Zhang, H., et al. (2014). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate. [Link]

  • Vesci, L., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. [Link]

  • Chen, Y., et al. (2023). Evaluation of Early Efficacy Endpoints for Proof-of-Concept Trials. ResearchGate. [Link]

  • International Journal of Drug Development & Research. (n.d.). SYNTHESIS AND BIOLOGICAL CHARACTERIZATION OF NOVEL 5-(2'-HYDROXY PHENYL)- 6,7,8,9 TETRA HYDRO-5H-(1,3) THIAZOLO-2-(4'-SUBSTITUTED BENZYLIDINE) (2, 3-B) QUINAZOLIN-3-PHENYL HYDRAZONE. IJDDR. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

Sources

Application Note: High-Throughput Screening of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting polypharmacological potential against kinases (e.g., EGFR), dihydrofolate reductase (DHFR), and microbial targets. However, the lipophilicity introduced by the 2-phenyl substitution and the potential for intrinsic fluorescence of the quinazoline core present specific challenges in High-Throughput Screening (HTS). This application note details a robust, self-validating HTS workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen libraries of these compounds. We provide a validated protocol for kinase inhibition, addressing library management, assay miniaturization, and statistical quality control (Z-factor analysis).

Introduction & Scaffold Rationale

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline Advantage

Unlike fully aromatic quinazolines, the partially hydrogenated 5,6,7,8-tetrahydro- ring offers unique stereochemical vectors (C5-C8 positions) for substituent attachment, allowing for greater exploration of 3D chemical space. The 2-phenyl moiety serves as a critical hydrophobic anchor, often occupying deep lipophilic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases or the folate-binding site of DHFR).

Key Biological Targets:

  • Kinases: EGFR, DYRK1A (ATP-competitive inhibition).

  • Metabolic Enzymes: DHFR (Antifolate activity).

  • Microbial Targets: FAD-containing oxidoreductase DprE1 (Antitubercular).

The HTS Challenge

Screening this specific library requires overcoming two main hurdles:

  • Solubility: The 2-phenyl group increases LogP, raising the risk of compound precipitation in aqueous assay buffers.

  • Autofluorescence: Quinazoline derivatives can fluoresce in the blue/green region, interfering with standard intensity-based readouts.

Solution: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[1][2][3][4] By introducing a time delay (typically 50–100 µs) between excitation and measurement, short-lived background fluorescence from the library compounds decays, leaving only the long-lived signal from the lanthanide donor (Europium or Terbium).

Library Design & Synthesis (Brief)

To ensure library quality, compounds are typically synthesized via cyclocondensation or multicomponent reactions.

  • Core Synthesis: Reaction of a cyclic ketone (cyclohexanone) with an amidine (benzamidine for the 2-phenyl variant).

  • Diversity Points:

    • R1 (Phenyl ring): Halogens/Alkoxy groups to tune electronics.

    • R2 (C5-C8 ring): Introduction of amines or chiral centers via reductive amination of ketone intermediates.

Quality Control Check: Ensure all library compounds are >90% pure by LC-MS and free of metal catalysts (Cu/Pd) from cross-coupling steps, as these quench fluorescence.

Validated HTS Protocol: TR-FRET Kinase Binding Assay[2][3][4]

This protocol is optimized for a 384-well format to screen for competitive inhibitors of a representative kinase (e.g., EGFR) using a Eu-labeled antibody and a fluorescent tracer.

Materials & Reagents[3][5][6][7][8][9][10][11][12]
  • Plate: 384-well, low-volume, white polystyrene (e.g., Corning #4513).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent AlexaFluor-labeled ATP-competitive probe.

  • Detection Reagent: Lance Eu-anti-GST Antibody (PerkinElmer) or Tb-anti-His.

  • Target: Recombinant GST-tagged Kinase (5 nM final).

Step-by-Step Workflow

Step 1: Library Formatting (Acoustic Dispensing)

  • Source: 10 mM compound stocks in 100% DMSO.

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of library compounds into the assay plate.

  • Controls:

    • Columns 1-2: 50 nL DMSO (Negative Control / 0% Inhibition).

    • Columns 23-24: 50 nL Staurosporine (10 µM final) (Positive Control / 100% Inhibition).

Step 2: Enzyme Addition

  • Dilute GST-Kinase to 2X concentration (10 nM) in Assay Buffer.

  • Dispense 5 µL of 2X Enzyme solution into all wells.

  • Note: Pre-incubate for 10 mins if checking for slow-binding kinetics (optional).

Step 3: Tracer/Antibody Mix Addition

  • Prepare a 2X detection mix containing:

    • 4 nM Eu-anti-GST Antibody.

    • 20 nM Tracer 236.

  • Dispense 5 µL of detection mix into all wells.

  • Total Assay Volume: 10.05 µL.

Step 4: Incubation

  • Seal plates with breathable foil.

  • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Causality: Equilibrium must be reached for the tracer to displace the compound (or vice versa).

Step 5: Detection

  • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Analysis & Quality Control

Ratiometric Calculation

Raw fluorescence intensity can be misleading due to well-to-well volume variations. Always use the Emission Ratio (ER):



Z-Factor Validation

The Z-factor (Z') is the industry standard for assay robustness. For this library, a Z' > 0.5 is mandatory.[5]



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[6][5][7]
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Z' (< 0.4) High pipetting error or tracer degradation.Recalibrate dispenser; prepare fresh tracer mix.
High Background (665nm) Library compound fluorescence (rare in TR-FRET but possible).Check raw 665nm signal. If >10x buffer, flag as "Autofluorescent False Positive".
Signal Drift Plate edge effects (evaporation).Use low-volume plates with better sealing; avoid outer wells if possible.
Precipitation 2-phenyl group insolubility.Add 0.01% Triton X-100 or increase DMSO tolerance validation.

Workflow Visualization

The following diagram illustrates the logical flow from library preparation to hit triage, emphasizing the critical decision nodes for 2-phenyl-5,6,7,8-tetrahydroquinazoline libraries.

HTS_Workflow Start Library: 2-Phenyl-5,6,7,8- tetrahydroquinazolines Dispense Acoustic Dispensing (50 nL Compound) Start->Dispense Reagent Add Enzyme + Tracer/Ab Mix Dispense->Reagent Incubate Incubate 60 min (Equilibrium) Reagent->Incubate Read TR-FRET Readout (Ex 337nm / Em 665/620nm) Incubate->Read Calc Calculate Ratio & % Inhibition Read->Calc Decision Hit Cutoff? (> 3 SD from Mean) Calc->Decision Discard Inactive Decision->Discard No Counter Counter Screen: (Aggregation/Redox) Decision->Counter Yes Valid Valid Hit: Dose Response (IC50) Counter->Valid Passes FalsePos False Positive (PAINS/Aggregator) Counter->FalsePos Fails

Caption: Logical flow for TR-FRET screening of tetrahydroquinazoline libraries, including critical counter-screen checkpoints.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Horton, R. A., et al. (2010). Development of High-Throughput TR-FRET Assays for Identification of Potent Inhibitors of PDK1. Journal of Biomolecular Screening.

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry.

  • Veron, J. B., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.[8] Bioorganic & Medicinal Chemistry Letters.

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences.

Sources

Analytical methods for quantification of 2-Phenyl-5,6,7,8-tetrahydroquinazoline (HPLC, GC)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Part 1: Executive Summary & Analyte Profile

Objective: To provide a robust, validated framework for the quantification of 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTHQ) in pharmaceutical intermediates and biological matrices. This guide addresses the specific challenges posed by the molecule's basicity and lipophilicity, offering two orthogonal methodologies: Reverse-Phase HPLC (UV/MS) for high-sensitivity aqueous samples and GC-MS for purity profiling and volatile solvent matrices.

Analyte Profile:

  • IUPAC Name: 2-Phenyl-5,6,7,8-tetrahydroquinazoline[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 210.28 g/mol

  • Physicochemical Nature:

    • Basicity: Weak base due to the pyrimidine ring nitrogens (Estimated pKa

      
       3.5–4.5).
      
    • Lipophilicity: Moderately high (LogP

      
       3.2) due to the fused cyclohexyl ring and phenyl substituent.
      
    • Solubility: Soluble in methanol, acetonitrile, ethyl acetate, and DCM; sparingly soluble in water.

Analytical Challenges:

  • Peak Tailing (HPLC): Interaction between the basic nitrogen and residual silanols on silica columns.

  • Adsorption (GC): Potential for active-site binding in the inlet liner.

  • Matrix Interference: High lipophilicity requires efficient cleanup to prevent co-elution with endogenous lipids.

Part 2: Method A – High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: This is the "Workhorse Method." We utilize a Charged Surface Hybrid (CSH) or heavily end-capped C18 column. The use of an acidic mobile phase (pH < 3) ensures the analyte remains fully protonated, improving solubility and peak symmetry, while compatible with Mass Spectrometry (ESI+).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XSelect CSH C18Double end-capping reduces silanol interactions with the basic pyrimidine ring.
Mobile Phase A Water + 0.1% Formic AcidLow pH maintains analyte in protonated form (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CElevated temperature reduces viscosity and improves mass transfer.
Injection Vol 5–10 µLAdjust based on sensitivity requirements.
Detection UV: 254 nm (primary), 210 nm (secondary)MS: ESI+, SIM mode (m/z 211.1)254 nm targets the aromatic phenyl-pyrimidine conjugation.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial equilibration
1.0010%Isocratic hold to elute polar impurities
8.0090%Linear ramp to elute PTHQ
10.0090%Wash step
10.1010%Return to initial
14.0010%Re-equilibration (Critical)
Mass Spectrometry Parameters (If using LC-MS)
  • Ionization: Electrospray Ionization (ESI) Positive

  • Precursor Ion: [M+H]

    
     = 211.1 m/z
    
  • Fragment Ions (Quant/Qual): 211.1

    
     104.0 (Phenyl fragment), 211.1 
    
    
    
    77.0.

Part 3: Method B – Gas Chromatography (GC-MS)

Rationale: Ideal for purity analysis of synthetic batches or residual solvent checks. The non-polar nature of the tetrahydro-ring makes PTHQ amenable to GC without derivatization, provided the system is inert.

Instrument Parameters
ParameterSpecificationRationale
Column DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm)5% Phenyl phase matches analyte polarity.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Inlet Split/Splitless (260°C)High temp ensures rapid volatilization.
Liner Ultra Inert Liner with WoolCritical: Prevents adsorption of basic N-heterocycles.
Transfer Line 280°CPrevents cold-spot condensation.
Ion Source EI (70 eV), 230°CStandard electron impact ionization.
Temperature Program
  • Initial: 80°C (Hold 1 min) – Solvent delay.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

  • Total Run Time: ~18 minutes.

Part 4: Sample Preparation Protocol (Liquid-Liquid Extraction)

Context: Direct injection is suitable for clean synthetic samples. For biological fluids (plasma/microsomes), LLE is required to remove proteins and salts.

Workflow Diagram:

SamplePrep cluster_logic Mechanistic Insight Start Biological Sample (100 µL) (Plasma/Microsomes) IS_Add Add Internal Standard (e.g., Quinazoline-d5) Start->IS_Add Basify Adjust pH > 10 (Add 20 µL 1M NaOH) IS_Add->Basify Extract Add Extraction Solvent (500 µL) (MTBE or Ethyl Acetate) Basify->Extract Basify_Note High pH ensures Analyte is in Free Base form (Uncharged) for max extraction efficiency. Basify->Basify_Note Vortex Vortex (5 min) & Centrifuge (10 min, 4000g) Extract->Vortex Transfer Transfer Organic Supernatant to clean vial Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (100 µL Mobile Phase A:B 50:50) Dry->Recon

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery by pH manipulation.

Part 5: Validation & Troubleshooting

Validation Criteria (ICH Q2(R1))
  • Linearity:

    
     over range 0.1 – 50 µg/mL.
    
  • Accuracy: Spike recovery 95–105%.

  • Precision: RSD < 2% (Injection repeatability).

  • LOD/LOQ: Signal-to-Noise ratios of 3:1 and 10:1 respectively.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interactionEnsure pH is acidic (Formic acid) or switch to High-pH stable C18 (XBridge) at pH 10.
Low Recovery (LLE) pH too low during extractionThe analyte is basic. Ensure sample pH > 10 before adding organic solvent.
Ghost Peaks (GC) Inlet contaminationReplace liner with deactivated wool liner; trim column by 10 cm.
Retention Shift Mobile phase evaporationCap solvent bottles; check pump mixing efficiency.

Part 6: References

  • Snizhko, A. D., et al. (2022).[4] "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences, 23(7), 3781.[5] Link

    • Relevance: Provides synthesis confirmation and structural characterization (NMR/MS) of the core scaffold.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 765243, 4-methyl-2-phenyl-5,6,7,8-tetrahydroquinazoline." PubChem. Link

    • Relevance: Source of physicochemical property data (LogP, H-bond acceptors) used to design the separation method.

  • Dolan, J. W. (2002). "Separation of Basic Compounds." LCGC North America, 20(5). Link

    • Relevance: Authoritative grounding for the choice of low-pH mobile phases and end-capped columns for basic analytes.

Sources

Application Note: Investigating 2-Phenyl-Quinazoline Derivatives as Serotonin 5-HT₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the current research landscape reveals a scarcity of specific data on the direct applications of 2-Phenyl-5,6,7,8-tetrahydroquinazoline in neuroscience. However, the broader family of quinazoline derivatives, particularly 2-phenyl-quinazolinones, has been the subject of significant investigation, yielding compounds with notable activity at key neurological targets. This guide, therefore, leverages data from closely related, neurologically active 2-phenyl-quinazoline analogs to provide a representative and technically detailed framework for researchers. The principles, protocols, and mechanistic insights described herein are presented to guide the exploration of 2-Phenyl-5,6,7,8-tetrahydroquinazoline and its derivatives in neuroscience research.

Introduction:

The serotonin 5-HT₂ family of receptors, particularly the 5-HT₂A subtype, is a critical modulator of a wide array of neurological processes, including mood, cognition, and perception. Dysregulation of serotonergic signaling is implicated in the pathophysiology of numerous psychiatric and neurological disorders, such as depression, schizophrenia, and anxiety disorders. Consequently, molecules that can selectively modulate 5-HT₂ receptors are of significant interest as potential therapeutic agents and research tools.

The 2-phenyl-quinazoline scaffold has emerged as a promising chemotype for the development of 5-HT₂ receptor antagonists. This application note details the scientific rationale and experimental protocols for evaluating novel 2-phenyl-quinazoline derivatives, using insights from published studies on analogous compounds to provide a robust starting point for investigation.[1][2]

Mechanism of Action & Scientific Rationale:

The therapeutic and research potential of 2-phenyl-quinazoline derivatives in neuroscience is primarily linked to their ability to act as antagonists at serotonin 5-HT₂ receptors. Antagonism at these receptors can modulate downstream signaling pathways, influencing neuronal excitability and network activity. The core hypothesis is that by blocking the effects of serotonin at 5-HT₂ receptors, these compounds can normalize hyperactivity in neural circuits associated with certain pathological states.

The selection of this chemical series for investigation is based on structure-activity relationship (SAR) studies of similar 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones, which have demonstrated that substitutions on the 3-phenyl ring can significantly influence potency and selectivity for the 5-HT₂ receptor.[1][3] For instance, the presence of a chloro-substituent at the 2-position of the 3-phenyl ring has been shown to be a potent derivative.[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of 5-HT₂ Receptor Antagonism

This protocol describes a functional assay to determine the antagonist activity of a test compound at the 5-HT₂ receptor. The assay is based on the inhibition of a 5-HT-induced physiological response in an ex vivo tissue preparation.

Objective: To quantify the potency of a 2-phenyl-quinazoline derivative in antagonizing 5-HT₂ receptor-mediated smooth muscle contraction.

Materials:

  • Test Compound (e.g., 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative)

  • Serotonin (5-hydroxytryptamine, 5-HT)

  • Isolated rat fundus strip

  • Krebs-Henseleit solution

  • Organ bath apparatus with isometric transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Isolate the stomach and prepare a fundus strip.

    • Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram.

  • Determination of 5-HT EC₅₀:

    • Generate a cumulative concentration-response curve for serotonin by adding increasing concentrations of 5-HT to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue and allow it to return to baseline.

    • Calculate the EC₅₀ value for 5-HT from the concentration-response curve.

  • Evaluation of Antagonist Activity:

    • Incubate the tissue with a known concentration of the test compound for 30 minutes.

    • Repeat the cumulative concentration-response curve for 5-HT in the presence of the test compound.

    • Wash the tissue and repeat the procedure with increasing concentrations of the test compound.

  • Data Analysis:

    • Compare the 5-HT concentration-response curves in the absence and presence of the test compound.

    • A rightward shift in the 5-HT curve indicates competitive antagonism.

    • Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist's EC₅₀ value. The pA₂ value is a measure of the antagonist's potency.

Protocol 2: In Vivo Evaluation of CNS Activity (Head Twitch Response Model)

The head twitch response (HTR) in rodents is a behavioral assay sensitive to 5-HT₂A receptor activation. This protocol is designed to assess the in vivo efficacy of a test compound in blocking 5-HT₂A receptor-mediated behaviors.

Objective: To determine if a 2-phenyl-quinazoline derivative can attenuate 5-HT₂A receptor-agonist-induced head twitches in mice.

Materials:

  • Test Compound

  • 5-HTP (5-hydroxytryptophan), a serotonin precursor that induces head twitches.

  • Male albino mice (20-25 g)

  • Observation chambers

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.

    • Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.

  • Induction of Head Twitches:

    • Administer 5-HTP (e.g., 100 mg/kg, i.p.) to induce the head twitch response.

  • Behavioral Observation:

    • Immediately after 5-HTP administration, place the mice in the observation chambers.

    • Count the number of head twitches for each mouse over a 30-minute period.

  • Data Analysis:

    • Compare the mean number of head twitches in the test compound-treated groups to the vehicle-treated control group.

    • A significant reduction in the number of head twitches indicates 5-HT₂A receptor antagonist activity.

    • Calculate the ED₅₀ (the dose that produces a 50% reduction in head twitches) to quantify the in vivo potency of the compound.

Data Presentation

The following table summarizes representative data for a series of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones, demonstrating the impact of substitution on 5-HT₂ antagonist activity.[1]

CompoundSubstitution (R)% Inhibition of Head Twitches (at 10 mg/kg)
2a H45.2%
2b 2-Cl72.8%
2c 3-Cl58.6%
2d 4-Cl65.4%
2e 2-CH₃51.3%
2f 4-CH₃60.1%

Data are illustrative and based on published findings for analogous compounds.[1]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo HTR Assay

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Acclimation C Administer Test Compound / Vehicle A->C B Compound & Vehicle Preparation B->C D Pre-treatment Period C->D E Administer 5-HTP D->E F Behavioral Observation (Count Head Twitches) E->F G Compare Group Means F->G H Calculate ED50 G->H Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation PKC->Response Ca_release->Response Serotonin Serotonin Serotonin->Receptor Activates Antagonist 2-Phenyl-Quinazoline (Antagonist) Antagonist->Receptor Blocks

Caption: Simplified Gq-coupled 5-HT₂A receptor signaling cascade.

References

  • Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. Available at: [Link]

  • Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. Available at: [Link]

  • Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. Semantic Scholar. Available at: [Link]

  • Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. PubMed. Available at: [Link]

Sources

Fluorescent labeling of 2-Phenyl-5,6,7,8-tetrahydroquinazoline for cellular imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Visualizing the Subcellular Journey: Fluorescent Labeling of 2-Phenyl-5,6,7,8-tetrahydroquinazoline for Live-Cell Imaging

Part 1: Probe Design and Synthesis Strategy

The successful fluorescent labeling of a small molecule hinges on a strategic approach that preserves its biological activity while attaching a bright and stable fluorophore. This section outlines the critical considerations and a detailed protocol for creating a high-purity fluorescent probe.

The Causality of Design: Why a Linker is Crucial

Directly attaching a bulky fluorophore to the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core could sterically hinder its interaction with its biological target, thereby altering or abolishing its intended effect. Therefore, the first step is the synthesis of a derivative of the parent molecule that incorporates a functional handle (e.g., an amine, carboxyl, or alkyne group) via a flexible linker. This application note assumes the availability of an amine-functionalized version of the molecule, as this provides a straightforward route for conjugation with a wide variety of commercially available dyes.

Scientist's Note: The choice of linker length and composition is a critical optimization parameter. A short, flexible polyethylene glycol (PEG) linker can improve solubility and minimize non-specific binding without significantly increasing the probe's overall size.

Fluorophore Selection: A Balance of Properties

The choice of fluorescent dye is dictated by the experimental context, including the available microscope hardware, the potential for multiplexing with other probes, and the desired imaging duration.[1] Key properties to consider include cell permeability, brightness (a product of extinction coefficient and quantum yield), photostability, and environmental sensitivity.[2] For live-cell imaging, cell-permeable dyes that exhibit low cytotoxicity are essential.[3][4]

Fluorophore Class Example Dye Ex/Em (nm) Key Advantages Considerations
BODIPY BODIPY™ FL, NHS Ester~503 / 512High photostability, sharp emission spectra, relatively insensitive to pH and solvent polarity.Moderate brightness.
Rhodamine Janelia Fluor® 549, NHS Ester~549 / 571Very bright and photostable. Excellent for single-molecule imaging.[5]Can be less cell-permeable depending on the specific structure.
Silicon Rhodamine (SiR) SiR, NHS Ester~652 / 674Far-red emission minimizes phototoxicity and cellular autofluorescence. Highly cell-permeable and suitable for in vivo imaging.[3][]Requires appropriate far-red laser lines and detectors.
Alexa Fluor™ Alexa Fluor™ 488, NHS Ester~490 / 525A gold standard for brightness and photostability. Wide range of conjugates available.[]Can be less cell-permeable than smaller dyes.
Experimental Protocol: Amine-Reactive Labeling

This protocol describes the conjugation of an amine-functionalized 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivative with an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye.[7]

Materials:

  • Amine-functionalized 2-Phenyl-5,6,7,8-tetrahydroquinazoline (1-5 mg)

  • NHS-ester activated fluorescent dye (1.2 molar equivalents)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

  • UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Reagent Preparation: Dissolve the amine-functionalized tetrahydroquinazoline in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. In a separate vial, dissolve the NHS-ester dye in the same solvent. Note: NHS-esters are moisture-sensitive; use anhydrous solvent and handle quickly.

  • Reaction Setup: Add 1.2 molar equivalents of the dissolved NHS-ester dye to the tetrahydroquinazoline solution.

  • Base Catalyst: Add 2-3 molar equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture. The base scavenges the acid produced during the reaction, driving it to completion.

  • Incubation: Stir the reaction at room temperature, protected from light, for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting material.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer to consume any unreacted NHS-ester dye.

Protocol: Purification and Characterization

Purification is a non-negotiable step to remove unconjugated dye and unreacted starting material, which can cause high background fluorescence and confound data interpretation.

  • HPLC Purification: Purify the reaction mixture using a reverse-phase HPLC system with a C18 column. Use a gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid) to separate the more hydrophobic fluorescently labeled product from the starting materials.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak, identified by its expected retention time and UV-Vis absorbance at both the dye's and the compound's absorbance maxima.

  • Solvent Removal: Lyophilize or use a rotary evaporator to remove the solvent from the collected fractions.

  • Characterization - Mass Spectrometry: Confirm the identity of the purified product by verifying its mass using mass spectrometry. The observed mass should correspond to the calculated mass of the fluorescent conjugate.

  • Characterization - Spectroscopy: Dissolve the purified product in a suitable solvent (e.g., ethanol or DMSO) and measure its absorbance spectrum. The spectrum should show two distinct peaks corresponding to the fluorophore and the tetrahydroquinazoline moiety, confirming successful conjugation.

Workflow for Probe Synthesis and Validation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC reagent_prep Dissolve Amine-Compound & NHS-Ester Dye in DMF/DMSO reaction_setup Mix Reagents & Add Base (TEA) reagent_prep->reaction_setup 1.2 eq. Dye 2-3 eq. Base incubation Incubate 2-4h at RT (Protected from Light) reaction_setup->incubation hplc Purify by Reverse-Phase HPLC incubation->hplc Crude Product lyophilize Lyophilize Product Fractions hplc->lyophilize ms_spec Confirm Mass (Mass Spec) lyophilize->ms_spec uv_vis Confirm Conjugation (UV-Vis) ms_spec->uv_vis final_product Store Probe at -20°C (Dessicated, Protected from Light) uv_vis->final_product Validated Probe

Caption: Workflow for fluorescent probe synthesis and quality control.

Part 2: Live-Cell Imaging Protocol

This section provides a detailed methodology for introducing the validated fluorescent probe into cultured cells and acquiring high-quality images using confocal microscopy.

Materials and Reagents
  • Validated fluorescent tetrahydroquinazoline probe

  • Cell line of interest (e.g., HeLa, U2OS, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)[1]

  • Confocal laser scanning microscope with environmental control (37°C, 5% CO₂)

Experimental Protocol: Cell Preparation and Labeling
  • Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. This sparse density allows for clear visualization of individual cell morphology.

  • Probe Stock Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture, to prevent degradation.

  • Titration for Optimal Concentration: The optimal labeling concentration must be determined empirically. A high concentration can lead to cytotoxicity or non-specific binding, while a low concentration will result in a poor signal-to-noise ratio.

    • Prepare a series of dilutions of the probe in complete culture medium (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM).

    • Replace the medium on the cells with the probe-containing medium and incubate for a set time (e.g., 30 minutes).

    • Wash the cells and image to find the lowest concentration that provides a clear signal with minimal background.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add pre-warmed complete medium containing the optimal concentration of the fluorescent probe.

    • Incubate the cells for the desired time (typically 15-60 minutes) in a standard cell culture incubator (37°C, 5% CO₂).

  • Wash and Prepare for Imaging:

    • Aspirate the probe-containing medium.

    • Wash the cells 2-3 times with warm PBS or live-cell imaging medium to remove any unbound probe.

    • Add fresh, pre-warmed live-cell imaging medium to the dish. Phenol red-free medium is critical as it reduces background fluorescence.[8]

Protocol: Confocal Microscopy and Image Acquisition
  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is stable at 37°C and CO₂ is at 5%. Allow the dish to equilibrate for 10-15 minutes.

  • Locate Cells: Using brightfield or DIC optics, locate a field of healthy, well-spaced cells.

  • Fluorescence Imaging Settings:

    • Excitation: Use the laser line appropriate for your chosen fluorophore (e.g., 488 nm for Alexa Fluor 488, 640 nm for SiR).

    • Laser Power: Begin with the lowest possible laser power to minimize phototoxicity and photobleaching.[1][8] Increase power only as needed to achieve a sufficient signal.

    • Detector Gain: Adjust the detector gain (or master gain) to bring the signal into a usable dynamic range, ensuring the brightest pixels are not saturated.

    • Pinhole: Set the pinhole to 1 Airy Unit (AU) for optimal confocality and resolution.

  • Image Acquisition: Acquire images using settings that balance signal quality with cell health. For time-lapse imaging, use the longest possible interval between frames that will still capture the dynamics of interest.

Workflow for Live-Cell Imaging Experiment

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Image Acquisition seed_cells Seed Cells on Glass-Bottom Dish (24-48h) prep_probe Prepare Probe Dilutions in Culture Medium seed_cells->prep_probe label_cells Incubate Cells with Probe (37°C, 5% CO₂) prep_probe->label_cells Optimal Concentration wash_cells Wash 3x with Warm PBS/ Live Imaging Medium label_cells->wash_cells equilibrate Equilibrate on Microscope (37°C, 5% CO₂) wash_cells->equilibrate settings Optimize Laser Power, Detector Gain, Pinhole equilibrate->settings acquire Acquire Images settings->acquire analysis Data Analysis & Interpretation acquire->analysis

Caption: Workflow for labeling live cells and acquiring confocal images.

Part 3: Data Interpretation and Advanced Concepts

Analyzing Probe Localization and Dynamics

The images acquired will reveal the subcellular distribution of the fluorescent probe. Analysis should focus on identifying specific organelles or compartments where the signal accumulates. For example, a punctate cytoplasmic pattern might suggest localization to endosomes or lysosomes, while a strong signal in the nucleus could imply interaction with DNA or nuclear proteins.[9] Co-localization experiments using organelle-specific fluorescent trackers (e.g., MitoTracker™, LysoTracker™, Hoechst) are essential for definitively identifying these compartments.

Hypothetical Mechanism: Targeting a Kinase Signaling Pathway

Many quinazoline derivatives are known to be kinase inhibitors.[10] Let's hypothesize that our 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivative inhibits a specific kinase (Kinase X) in the EGFR signaling pathway. Upon binding, the probe would accumulate at locations where this kinase is active, such as the inner leaflet of the plasma membrane or in endosomal compartments following receptor internalization. Visualizing this localization can provide crucial evidence supporting its mechanism of action.

Diagram of a Hypothetical Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., MAPK Pathway) EGFR->Downstream Phosphorylates & Signals Probe Fluorescent Probe (Tetrahydroquinazoline) KinaseX Kinase X Probe->KinaseX Inhibits KinaseX->EGFR Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Hypothetical inhibition of Kinase X in the EGFR pathway.

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media. [Link]

  • Gómez-García, P. A., et al. (2024). Fluorescent labeling strategies for molecular bioimaging. PMC - NIH. [Link]

  • Paez-Segala, M. G., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. [Link]

  • Pĕna-Alvarez, M. (2022). Bioconjugation strategies for fluorescent labels. ResearchGate. [Link]

  • Mehl, B. (2016). Better Dyeing Through Chemistry & Small Molecule Fluorophores. Addgene Blog. [Link]

  • Bozoky, Z., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. MDPI. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]

  • Day, R.N., & Davidson, M.W. (Eds.). (2020). Live Cell Imaging: Methods and Protocols. ResearchGate. [Link]

  • Tuntiwechapikul, W., et al. (2022). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. MDPI. [Link]

  • Wang, P., et al. (2022). Single-Molecule Labeling and Imaging Strategies. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Common Commercially Available Fluorophores and Their Properties. [Link]

  • Cosa, G., et al. (2001). Photophysical Properties of Fluorescent DNA-dyes Bound to Single- And Double-Stranded DNA in Aqueous Buffered Solution. PubMed. [Link]

  • Kumar, A., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC - NIH. [Link]

  • Hertel, C., et al. (2019). Microscopy-based visualization of cellular uptake of fluorescent quinazoline compounds. ResearchGate. [Link]

  • Buckman, B.O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF NEW RING SYSTEM 6,7,8,9 TETRA HYDRO-5H-5-(2'- HYDROXY PHENYL)-2-(4'-SOME SUBSTITUTED BENZYLIDINE)-3-(4- NITROPHENYL AMINO) THIAZOLO QUINAZOLINE. [Link]

  • Kiran, G., et al. (2010). Synthesis, characterization, and anthelmintic activity of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives and analogues. PubMed. [Link]

  • Grimm, J.B., et al. (2021). Optimizing multifunctional fluorescent ligands for intracellular labeling. PMC - NIH. [Link]

  • Silva, M.P.A., et al. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. [Link]

  • Grimm, J.B., et al. (2021). Optimizing multifunctional fluorescent ligands for intracellular labeling. bioRxiv. [Link]

  • Lu, H., et al. (2018). Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA. PMC - NIH. [Link]

Sources

Application Note: Solid-Phase Synthesis of a 2-Phenyl-5,6,7,8-Tetrahydroquinazoline Library

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the solid-phase synthesis (SPOS) of a 2-Phenyl-5,6,7,8-tetrahydroquinazoline library. It is designed for medicinal chemists and drug discovery professionals, focusing on robust, scalable, and self-validating protocols.

Executive Summary & Scientific Rationale

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including inhibition of cyclin-dependent kinases (CDK), antitubercular efficacy, and antagonism of C5a receptors.

Traditional solution-phase synthesis often suffers from tedious workup procedures and difficulty in removing unreacted reagents, which hampers library generation. This protocol details a Solid-Phase Organic Synthesis (SPOS) strategy utilizing Wang Resin . The core logic relies on the immobilization of a hydroxybenzaldehyde precursor, followed by a Claisen-Schmidt condensation and a subsequent heterocyclization with amidines.

Key Advantages of this Protocol:

  • Traceless-like Purity: The resin-bound intermediate allows extensive washing, ensuring that excess reagents (cyclohexanone, amidines) are removed prior to cleavage.

  • Diversity Amplification: The method allows variation at two distinct vectors: the aryl ring (via different hydroxybenzaldehydes) and the pyrimidine C-2 position (via different amidines).

  • Regioselectivity: The stepwise construction prevents the formation of regioisomeric byproducts common in one-pot multicomponent reactions.

Synthetic Strategy & Mechanism

The synthesis proceeds through a three-stage linear sequence on solid support. The mechanism involves the formation of an immobilized


-unsaturated ketone (chalcone analogue), which serves as a Michael acceptor for the amidine. The subsequent intramolecular cyclization and oxidative aromatization yield the target tetrahydroquinazoline.
Pathway Visualization

SPOS_Pathway Resin Wang Resin (OH-Linker) Step1 1. Immobilization (Mitsunobu/Alkylation) Resin->Step1 Aldehyde Resin-Bound Benzaldehyde Step1->Aldehyde Step2 2. Claisen-Schmidt (Cyclohexanone/Base) Aldehyde->Step2 Enone Resin-Bound Benzylidene Cyclohexanone Step2->Enone Step3 3. Heterocyclization (Amidine/Base/Heat) Enone->Step3 Cycle Resin-Bound Dihydro-Intermediate Step3->Cycle Step4 4. Aromatization (Air/DDQ) Cycle->Step4 FinalResin Resin-Bound Tetrahydroquinazoline Step4->FinalResin Step5 5. Cleavage (TFA/DCM) FinalResin->Step5 Product Final Product: 2-Phenyl-5,6,7,8- tetrahydroquinazoline Step5->Product

Figure 1: Stepwise solid-phase assembly of the tetrahydroquinazoline core.

Materials & Equipment

Reagents Table
ReagentGrade/PurityRoleStoichiometry (Equiv.)
Wang Resin 100-200 mesh, ~1.0 mmol/gSolid Support1.0
4-Hydroxybenzaldehyde >98%Diversity Element R15.0
Cyclohexanone >99%, AnhydrousCore Fragment10.0
Benzamidine HCl >98%Diversity Element R25.0
DIAD 95%Coupling Agent5.0
Triphenylphosphine 99%Coupling Agent5.0
Piperidine 99%Base Catalyst20% v/v
NaOEt 21% in EtOHBase for Cyclization5.0
TFA HPLC GradeCleavage Reagent50% v/v
DDQ 98%Oxidant (Optional)1.5
Equipment
  • Reaction Vessel: Fritted polypropylene syringes (5 mL or 10 mL) or automated synthesizer blocks.

  • Agitation: Orbital shaker (do not use magnetic stir bars as they grind the resin).

  • Temperature Control: Heating block capable of 80°C.

Detailed Experimental Protocol

Step 1: Resin Loading (Immobilization of Aldehyde)

The first step anchors the phenolic aldehyde to the Wang resin via a Mitsunobu reaction or direct alkylation (if using Wang-Cl). We recommend the Mitsunobu condition for milder handling.

  • Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a fritted syringe. Swell in DCM (10 mL) for 30 min. Drain.

  • Coupling: Suspend resin in anhydrous THF (10 mL). Add 4-hydroxybenzaldehyde (5.0 mmol) and Triphenylphosphine (

    
    , 5.0 mmol).
    
  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 5.0 mmol) dropwise.

  • Incubation: Shake at room temperature (RT) for 16 hours.

  • Washing: Drain and wash sequentially with THF (3x), DCM (3x), MeOH (3x), and DCM (3x).

  • QC Check: Perform a cleavage test on a small aliquot (~5 mg). 1H NMR should show the aldehyde proton signal (~9.8 ppm).

Step 2: Claisen-Schmidt Condensation

This step forms the


-benzylidene cyclohexanone intermediate.
  • Reagent Prep: Prepare a solution of Cyclohexanone (10 mmol) and Piperidine (2 mL) in anhydrous DMF (8 mL).

  • Reaction: Add the solution to the aldehyde-loaded resin.

  • Conditions: Heat the reaction vessel to 60°C and shake for 12 hours.

    • Note: Use a sealed vessel to prevent solvent evaporation.

  • Washing: Drain and wash extensively with DMF (5x) to remove polymerized cyclohexanone byproducts, then DCM (3x).

  • Validation: The resin usually turns from pale yellow to deep yellow/orange due to the extended conjugation of the enone.

Step 3: Heteroannulation & Aromatization

The Michael addition of the amidine followed by cyclization and oxidation yields the pyrimidine ring.

  • Base Activation: Dissolve Benzamidine Hydrochloride (5.0 mmol) in anhydrous EtOH (5 mL). Add NaOEt (21% wt in EtOH, 5.0 mmol) and stir for 5 min to release the free base.

  • Reaction: Add the amidine solution to the resin-bound enone.

  • Cyclization: Reflux (or heat to 80°C) for 16–24 hours.

  • Oxidation (Critical): The initial product is often the dihydroquinazoline. To ensure full aromatization:

    • Method A (Passive): The heating in basic EtOH under aerobic conditions is often sufficient.

    • Method B (Active): After draining the amidine solution, wash resin with DMF. Add DDQ (1.5 mmol) in DMF and shake for 2 hours at RT.

  • Washing: Wash with DMF (5x), MeOH (3x), DCM (5x).

Step 4: Cleavage and Isolation
  • Cleavage Cocktail: Prepare 50% TFA in DCM (10 mL).

  • Incubation: Add to resin and shake for 2 hours at RT.

  • Collection: Collect the filtrate. Wash resin with DCM (2 x 2 mL) and combine filtrates.

  • Workup: Evaporate volatiles under reduced pressure (Genevac or Rotavap).

  • Purification: The crude product is typically >85% pure. If necessary, purify via preparative HPLC (Water/Acetonitrile gradient) or flash chromatography.

Library Logic & Diversity

To create a library, vary the reagents in Step 1 and Step 3.

Library_Diversity cluster_R1 R1 Diversity (Step 1) Substituted Hydroxybenzaldehydes cluster_R2 R2 Diversity (Step 3) Substituted Amidines Core Core Scaffold: 5,6,7,8-Tetrahydroquinazoline R1a 3-Cl-4-OH-Benzaldehyde R1a->Core R1b 3-OMe-4-OH-Benzaldehyde R1b->Core R1c 4-OH-Naphthaldehyde R1c->Core R2a Acetamidine R2a->Core R2b Nicotinamidine R2b->Core R2c 4-F-Benzamidine R2c->Core

Figure 2: Combinatorial expansion strategy. R1 is introduced via the aldehyde; R2 via the amidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Claisen-Schmidt condensation (Step 2).Increase temperature to 80°C or use stronger base (e.g., NaOEt/EtOH) for the condensation step.
Dihydro- impurity Incomplete aromatization (Step 3).Extend reaction time under air or perform the specific DDQ oxidation wash described in Step 3.
Resin degradation Magnetic stirring pulverized the beads.Strictly use orbital shaking. Filter frits may be clogged; use nitrogen pressure to drain.
Product Purity <80% Incomplete washing of excess amidine.Ensure a "shrinking" wash is used: alternate between swelling solvent (DCM) and shrinking solvent (MeOH) to squeeze out trapped reagents.

References

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Source: ACS Combinatorial Science.[1] Context: Establishes the stability of quinazoline scaffolds on solid support and cleavage protocols.

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. Source: International Journal of Molecular Sciences (MDPI). Context: Provides the core mechanistic insight for the reaction between benzylidene cyclohexanones and amidines (solution phase basis for this SPOS protocol).

  • Solid-Phase Synthesis of 3,4-Dihydroquinazoline Derivatives. Source: ElectronicsAndBooks / Tetrahedron Letters (Contextual). Context: Validates the use of aldehyde-resin linkers for quinazoline synthesis.

  • Solid-Phase Synthesis of Quinazoline-2,4-diones. Source: ResearchGate. Context: Review of solid-phase methods for quinazoline analogues, supporting the modular assembly logic.

Sources

Application Note: 2-Phenyl-5,6,7,8-tetrahydroquinazoline as a Chemical Probe

[1]

Abstract & Core Utility

2-Phenyl-5,6,7,8-tetrahydroquinazoline represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. As a chemical probe, this scaffold is most critical in two distinct areas:

  • Cysteine Protease Inhibition: 8-arylidene derivatives of this core act as potent, reversible inhibitors of Cathepsins B, H, and L , enzymes implicated in tumor metastasis and neurodegeneration.

  • Sigma-1 Receptor Modulation: 4-alkoxy/amino derivatives serve as high-affinity antagonists for the Sigma-1 receptor (

    
    R) , a chaperone protein involved in nociception (pain) and neuroplasticity.
    

This guide provides the protocols for utilizing this scaffold to probe these specific pathways, emphasizing the structure-activity relationships (SAR) that dictate target selectivity.

Chemical Properties & Handling[2]

PropertySpecification
Chemical Name 2-Phenyl-5,6,7,8-tetrahydroquinazoline
CAS Number 100869-87-2
Molecular Formula

Molecular Weight 210.27 g/mol
Solubility Soluble in DMSO (>20 mM), Ethanol.[1] Poorly soluble in water.
Stability Stable at room temperature. Store stock solutions at -20°C.
Appearance White to off-white crystalline solid.

Handling Instructions:

  • Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 1 minute to ensure complete dissolution.

  • Storage: Aliquot stock solution to avoid freeze-thaw cycles. Stable for 6 months at -20°C.

  • Safety: Wear standard PPE. This compound class may exhibit biological activity; treat as a potential bioactive agent.[2][3][4][5]

Mechanism of Action & Target Selectivity

The biological activity of the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold is "tunable" based on substitutions at the C4 and C8 positions.

A. Cathepsin Inhibition (Cysteine Proteases)

Derivatives with an arylidene group at C8 (e.g., (E)-8-(4-fluorobenzylidene)-2-phenyl-5,6,7,8-tetrahydroquinazoline) function as reversible inhibitors.[6]

  • Mechanism: The electrophilic nature of the

    
    -unsaturated ketone (formed in situ or part of the conjugated system) or the steric fit of the scaffold blocks the active site cleft of Cathepsins.
    
  • Binding Mode: The 2-phenyl group occupies the hydrophobic S2 pocket of the enzyme, while the tetrahydroquinazoline ring creates favorable

    
    -stacking interactions near the catalytic cysteine.
    
B. Sigma-1 Receptor Antagonism

Derivatives with bulky amine/alkoxy groups at C4 (e.g., 4-(3-(4-methylpiperidin-1-yl)propoxy)-2-phenyl-5,6,7,8-tetrahydroquinazoline) target the

  • Mechanism: The basic nitrogen in the C4 side chain forms a salt bridge with Asp126 in the

    
    R binding pocket, while the phenyl-quinazoline core engages in hydrophobic interactions with the receptor's lipophilic domains.
    
Visualizing the Signaling & Probe Logic

GScaffold2-Phenyl-5,6,7,8-tetrahydroquinazoline(Core Scaffold)Func_C8Functionalization:C8-ArylideneScaffold->Func_C8Aldol CondensationFunc_C4Functionalization:C4-Alkoxy/AmineScaffold->Func_C4Nucleophilic Subst.Target_CathTarget:Cathepsins B, H, LFunc_C8->Target_CathKi ~ 0.1 nMTarget_SigmaTarget:Sigma-1 ReceptorFunc_C4->Target_SigmaKi ~ 15 nMMech_CathMechanism:Active Site Blockade(S2 Pocket Occupancy)Target_Cath->Mech_CathMech_SigmaMechanism:Asp126 Salt Bridge& Hydrophobic FitTarget_Sigma->Mech_SigmaOutcome_CathOutcome:Reduced MetastasisApoptosis ModulationMech_Cath->Outcome_CathOutcome_SigmaOutcome:AnalgesiaNeuroprotectionMech_Sigma->Outcome_Sigma

Caption: Functional divergence of the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold. C8 modification yields protease inhibitors; C4 modification yields receptor ligands.

Experimental Protocols

Protocol A: In Vitro Cathepsin B Inhibition Assay

Purpose: To determine the

Materials:

  • Recombinant Human Cathepsin B.

  • Substrate: Z-Arg-Arg-AMC (Fluorogenic).

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (freshly added).

  • Probe: 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivative (stock in DMSO).

Step-by-Step Procedure:

  • Enzyme Activation: Dilute Cathepsin B in Assay Buffer to a final concentration of 5 nM. Incubate at 37°C for 15 minutes to activate the active site cysteine (DTT reduction).

  • Compound Preparation: Prepare a serial dilution of the probe (e.g., 0.1 nM to 10

    
    M) in Assay Buffer. Ensure final DMSO concentration is <1%.
    
  • Incubation: Add 50

    
    L of activated enzyme to 96-well black plates. Add 25 
    
    
    L of probe dilutions. Incubate for 10 minutes at 37°C to allow equilibrium binding.
  • Reaction Initiation: Add 25

    
    L of Z-Arg-Arg-AMC substrate (Final concentration: 20 
    
    
    M).
  • Measurement: Monitor fluorescence immediately (Ex: 360 nm / Em: 460 nm) in kinetic mode for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Concentration] to determine

    
    .
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a robust assay.

  • Reference Control: E-64 (cysteine protease inhibitor) should show full inhibition.

Protocol B: Cell-Based Sigma-1 Receptor Binding (Competition Assay)

Purpose: To validate the affinity of C4-substituted derivatives in a cellular context.

Materials:

  • Cell Line: CHO cells overexpressing human

    
     receptor.
    
  • Radioligand:

    
    (+)-Pentazocine (specific 
    
    
    agonist).
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4).

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO cells, homogenize in ice-cold Tris-HCl, and centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 100

      
      L Membrane suspension (20-50 
      
      
      g protein).
    • 50

      
      L 
      
      
      (+)-Pentazocine (Final conc: 2 nM).
    • 50

      
      L Test Compound (10 nM - 100 
      
      
      M).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    .

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Precipitation in Assay Compound is highly lipophilic (cLogP > 3.5).Limit final DMSO to 1-2%. Use intermediate dilution steps in buffer containing 0.01% Triton X-100.
No Inhibition (Cathepsin) Oxidation of enzyme active site.Ensure DTT or Cysteine is added fresh to the assay buffer. Cathepsins require a reducing environment.
Non-Linear Kinetics Substrate depletion or probe instability.Reduce enzyme concentration. Check probe stability in acidic buffer (pH 5.5) via LC-MS.
High Background (Fluorescence) Compound autofluorescence.The quinazoline core can fluoresce. Run a "Compound Only" control and subtract background RFU.

References

  • Cathepsin Inhibition: Raghavendra, N. M., et al. (2017). "Quinazoline derivatives as cathepsins B, H and L inhibitors and cell proliferating agents."[6] Bioorganic & Medicinal Chemistry.

  • Sigma-1 Receptor Antagonists: Wang, P. C., et al. (2016).[3] "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • SIRT2 Inhibition: Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications. (Discusses the structural basis for tetrahydroquinazoline-like binding).

  • Scaffold Synthesis: Snizhko, A. D., et al. (2022).[7] "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences. 
    

Troubleshooting & Optimization

Overcoming challenges in the synthesis of substituted 2-Phenyl-5,6,7,8-tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted 2-Phenyl-5,6,7,8-tetrahydroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Introduction to the Synthesis

The multicomponent synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolines, often achieved through a variation of the Friedländer annulation, is a powerful and atom-economical method.[1][2][3][4] The core reaction typically involves the condensation of a cyclohexanone derivative, a substituted benzaldehyde, and benzamidine (or a related amidine) in the presence of a catalyst. While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability. This guide will address these challenges systematically.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolines.

Issue 1: Low or No Product Formation

A low yield or complete lack of product is one of the most common frustrations in organic synthesis. The causes can range from the quality of your starting materials to suboptimal reaction conditions.

Question: My reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • The Problem: Impurities in the cyclohexanone, benzaldehyde, or benzamidine can inhibit the reaction or lead to unwanted side products. Benzaldehyde derivatives are particularly susceptible to oxidation to the corresponding benzoic acid, which will not participate in the reaction.

    • The Solution:

      • Verify Purity: Always check the purity of your starting materials by an appropriate method (e.g., NMR, melting point).

      • Purify Reactants: If necessary, purify your starting materials. Liquid aldehydes can be distilled under reduced pressure, while solid starting materials can be recrystallized.[5]

  • Suboptimal Reaction Temperature:

    • The Problem: The condensation and cyclization steps have specific activation energy barriers. A temperature that is too low will result in a sluggish or stalled reaction, while a temperature that is too high can lead to decomposition of reactants or products.

    • The Solution:

      • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to determine the optimal condition for your specific substrates.

      • Consider Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields by providing efficient and uniform heating.[1]

  • Incorrect Solvent Choice:

    • The Problem: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates. A poor solvent choice can prevent the reaction from proceeding efficiently.

    • The Solution:

      • Solvent Screening: Test a variety of solvents with different polarities and boiling points. Polar aprotic solvents like DMF and DMSO are often effective, but in some cases, alcohols or even water can be suitable.[5]

  • Inactive or Inappropriate Catalyst:

    • The Problem: The choice of catalyst is critical. Both acid and base catalysts are commonly used, and their effectiveness can be highly substrate-dependent. Metal catalysts can also be employed. An inactive or poisoned catalyst will halt the reaction.

    • The Solution:

      • Catalyst Screening: If an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is not working, consider a basic catalyst (e.g., piperidine, DBU) or vice versa.[4][6]

      • Use a Fresh Batch: Catalysts can degrade over time. Ensure you are using a fresh, active batch.

      • Optimize Loading: The amount of catalyst is also important. A typical starting point is 10 mol%, but this may need to be optimized.

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.

Question: My reaction is producing a complex mixture of products. What are the likely side products and how can I improve the selectivity?

Answer:

In the multicomponent synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolines, several side reactions can occur.

Common Side Products:

  • Over-aromatization to the corresponding quinazoline: This is more likely to occur under harsh reaction conditions (high temperature, strong oxidizing agents).

  • Formation of an aldol condensation product from cyclohexanone: This can compete with the desired reaction pathway, especially under basic conditions.

  • Incomplete cyclization: Intermediates, such as the chalcone-like enone from the condensation of cyclohexanone and benzaldehyde, may be isolated if the cyclization with benzamidine does not proceed to completion.

  • Formation of regioisomers: If an unsymmetrical substituted cyclohexanone is used, the formation of different regioisomers is possible.

Solutions to Improve Selectivity:

  • Optimize Reaction Conditions:

    • Temperature and Time: As mentioned previously, carefully controlling the temperature and reaction time can minimize the formation of degradation and over-aromatization products.

    • Atmosphere: For reactions sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Control Stoichiometry:

    • The Problem: An incorrect ratio of reactants can lead to the accumulation of intermediates or favor side reactions.

    • The Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amidine may be beneficial in some cases to drive the cyclization to completion.

  • Choice of Catalyst:

    • The Problem: The catalyst can influence the regioselectivity of the reaction.

    • The Solution: For reactions involving unsymmetrical ketones, screening different catalysts may be necessary to favor the formation of the desired regioisomer.[7]

Issue 3: Purification Challenges

The basic nature of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core can make purification by standard silica gel chromatography challenging.

Question: I am having difficulty purifying my product. It is streaking on the TLC plate and I am getting poor separation on the column.

Answer:

The basic nitrogen atoms in the tetrahydroquinazoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

Purification Strategies:

  • Modify the Mobile Phase:

    • The Solution: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine: 0.1-1% triethylamine in your eluent system (e.g., hexane/ethyl acetate) is often very effective.[8]

      • Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component of the eluent system.

  • Use an Alternative Stationary Phase:

    • The Solution: If modifying the mobile phase is not sufficient, consider using a different stationary phase.

      • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[8]

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography may be a suitable option.

  • Crystallization:

    • The Solution: If the product is a solid, crystallization can be a highly effective purification method.

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold).

      • Induce Crystallization: If the compound "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolines?

A1: The reaction typically proceeds through a series of condensation and cyclization reactions. A plausible mechanism involves:

  • An initial acid or base-catalyzed aldol condensation between cyclohexanone and benzaldehyde to form a 2-benzylidenecyclohexanone intermediate.

  • A Michael addition of benzamidine to the enone intermediate.

  • An intramolecular cyclization with subsequent dehydration to form the dihydropyrimidine ring.

  • Tautomerization to yield the final 2-Phenyl-5,6,7,8-tetrahydroquinazoline product.

Q2: How does the electronic nature of the substituents on the benzaldehyde affect the reaction?

A2: The electronic properties of the substituents on the benzaldehyde can have a significant impact on the reaction rate and yield.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃): These groups make the carbonyl carbon of the aldehyde more electrophilic, which can accelerate the initial condensation step.

  • Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂): These groups can slow down the initial condensation by making the carbonyl carbon less electrophilic. However, they may be well-tolerated in the overall reaction sequence.[9]

Q3: Can I use other amidines besides benzamidine?

A3: Yes, other amidines can be used to synthesize 2-substituted-5,6,7,8-tetrahydroquinazolines. The nature of the R-group on the amidine will determine the substituent at the 2-position of the final product.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents and reagents used in this synthesis are flammable and/or toxic, so it is important to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Typical 2-Phenyl-5,6,7,8-tetrahydroquinazoline Synthesis

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
p-Toluenesulfonic acidToluene110875
Acetic AcidEthanol801268
PiperidineEthanol801072
IodineNeat (Microwave)1200.585
No CatalystToluene11024<10

Note: Yields are representative and can vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 mmol), benzaldehyde (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and a catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., toluene, 10 mL).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (monitor by TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an eluent system containing 0.5% triethylamine) or by crystallization.

Mandatory Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Cyclohexanone Cyclohexanone Enone 2-Benzylidenecyclohexanone Cyclohexanone->Enone + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Enone Benzamidine Benzamidine Michael_Adduct Michael Adduct Benzamidine->Michael_Adduct Enone->Michael_Adduct + Benzamidine Cyclized_Intermediate Dihydropyrimidine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Phenyl-5,6,7,8- tetrahydroquinazoline Cyclized_Intermediate->Product - H₂O (Tautomerization)

Caption: Plausible reaction mechanism for the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

troubleshooting_workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Reactants Pure Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impurities Found Adjust_Temp Adjust Temperature (Screening) Optimize_Temp->Adjust_Temp Screen_Solvent Screen Solvents Change_Solvent Select Optimal Solvent Screen_Solvent->Change_Solvent Screen_Catalyst Screen Catalysts Change_Catalyst Select Optimal Catalyst Screen_Catalyst->Change_Catalyst Purify_Reactants->Optimize_Temp Adjust_Temp->Screen_Solvent No Improvement Success Improved Yield Adjust_Temp->Success Improvement Change_Solvent->Screen_Catalyst No Improvement Change_Solvent->Success Improvement Change_Catalyst->Success Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

  • Panja, S., & Saha, S. (2013). A green, multi-component approach for the synthesis of quinazolines using a magnetic ionic liquid. RSC Advances, 3(44), 21515-21520.
  • Li, G., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 705151.
  • Liu, X., et al. (2021).
  • Wu, Y., et al. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 25(16), 3729.
  • Tóth, G., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 456-466.
  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2544-2553.
  • Yu, J., et al. (2011). Copper-Catalyzed Aerobic Oxidative Annulation of 2-Aminobenzylamines with Aldehydes: A Strategy for the Synthesis of Quinazolines. Organic Letters, 13(16), 4144-4147.
  • Wang, X., et al. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry, 12, 2187-2194.
  • Panja, S., & Saha, S. (2013). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 705151.
  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Investigation into a Tetrahydroquinazoline Scaffold. Helvetica Chimica Acta, 101(10), e1800135.
  • Sharma, A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100350.
  • Tóth, G., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 456-466.
  • Reddy, T. J., et al. (2008). Synthesis, Characterization and Bioevaluation of New Tetrahydroquinazolines. Bulletin of the Korean Chemical Society, 29(6), 1135-1138.
  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.
  • Jeanet, S. S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Wang, Y., et al. (2018). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 8(63), 36171-36175.
  • García-López, S., et al. (2013). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters, 15(23), 6062-6065.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.
  • Hasaninejad, A., et al. (2011). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 1(7), 1179-1201.
  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Retrieved from [Link]

  • van der Heijden, M. A., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 84(11), 7289-7296.
  • Padwa, A. (Ed.). (2004). Modern Strategies for Heterocycle Synthesis. John Wiley & Sons.
  • Abdel-Khalek, H. M., et al. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. Bioorganic Chemistry, 98, 103726.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Borah, P., & Chowhan, L. R. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3227.
  • Pérez-Areales, F. J., et al. (2023). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. International Journal of Molecular Sciences, 24(23), 16909.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Marco-Contelles, J. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Targets in Heterocyclic Systems (Vol. 15, pp. 196-229). Italian Chemical Society.
  • Patel, R. B., et al. (2014). Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives. Journal of Saudi Chemical Society, 18(5), 567-574.
  • Li, Y., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 283, 117139.
  • Milišiūnaitė, V., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. European Journal of Medicinal Chemistry, 150, 908-919.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst.
  • Obrnuta faza. (n.d.).
  • Han, J., et al. (2020). Progress in the Chemistry of Tetrahydroquinolines. Asian Journal of Organic Chemistry, 9(11), 1736-1756.
  • Singh, P., et al. (2014). Synthesis and anticonvulsant activity of 6,7,8,9-tetra hydro-5H-5-(2'- hydroxy phenyl)-2-(4'-substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazoline derivatives. Acta Poloniae Pharmaceutica, 71(6), 993-1002.

Sources

Optimization of reaction conditions for 2-Phenyl-5,6,7,8-tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline , a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). While multicomponent reactions (Biginelli-type) exist, they often suffer from poor regioselectivity and low yields for this specific scaffold.

This technical document focuses on the Enaminone Route (Reaction of 2-((dimethylamino)methylene)cyclohexanone with benzamidine). This pathway offers the highest reproducibility, regiocontrol, and scalability.

Module 1: Strategic Route Selection

Before beginning optimization, confirm your synthetic strategy. We strongly recommend Route A over Route B for high-purity applications.

FeatureRoute A: Enaminone (Recommended) Route B: Mannich Base (Alternative)
Precursor Cyclohexanone + DMF-DMACyclohexanone + HCHO + HNMe₂
Intermediate 2-((dimethylamino)methylene)cyclohexanone2-((dimethylamino)methyl)cyclohexanone
Key Difference Unsaturated exocyclic double bond (

)
Saturated side chain (

)
Reaction Type Addition-Elimination (Clean)Elimination-Addition (Prone to polymerization)
Yield Potential High (75-90%)Moderate (40-60%)
Impurity Profile Low (Dimethylamine gas evolves)High (Oligomers, retro-Mannich)

Module 2: The "Golden Protocol" (Optimized Methodology)

This protocol is self-validating; if Step 1 fails, Step 2 will not proceed. Do not attempt "one-pot" shortcuts without mastering the stepwise isolation first.

Step 1: Synthesis of the Enaminone Precursor

Reagents: Cyclohexanone (1.0 eq), DMF-DMA (1.1 eq). Conditions: Neat (solvent-free) or Toluene, Reflux, 4-6 h.

  • Setup: Mix cyclohexanone and

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in a round-bottom flask.
    
  • Reaction: Heat to reflux (approx. 100-110°C).

    • Critical Checkpoint: You must facilitate the removal of methanol (by-product) to drive equilibrium. Use a Dean-Stark trap or an open reflux system with a drying tube if running neat.

  • Monitoring: TLC (EtOAc/Hexane 1:1). The product (enaminone) is usually a yellow/orange oil or solid that is more polar than cyclohexanone.

  • Workup: Remove excess DMF-DMA under high vacuum. Do not perform aqueous workup (enaminones are hydrolytically unstable). Use the crude residue directly for Step 2.

Step 2: Cyclization to 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Reagents: Enaminone (from Step 1, 1.0 eq), Benzamidine Hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) (1.2 - 1.5 eq). Solvent: Absolute Ethanol (EtOH).[1]

  • Activation: Dissolve Na (metal) in absolute EtOH to generate fresh NaOEt, or use commercial NaOEt (21% in EtOH).

    • Why? You must neutralize the HCl from benzamidine hydrochloride to liberate the free amidine nucleophile.

  • Addition: Add Benzamidine HCl to the NaOEt solution. Stir for 10 min at RT (precipitate of NaCl will form).

  • Cyclization: Add the Enaminone (dissolved in minimal EtOH) dropwise to the amidine mixture.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

    • Visual Cue: The reaction mixture often darkens from yellow to deep orange/brown.

  • Workup:

    • Cool to RT.

    • Evaporate EtOH under reduced pressure.

    • Resuspend residue in Water/DCM. Extract with DCM (3x).

    • Wash organic layer with Brine, dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.

Module 3: Optimization & Troubleshooting Guide

Critical Variable Analysis
VariableRecommendationImpact on Reaction
Base Choice NaOEt (Sodium Ethoxide) Best. Matches the solvent (EtOH) to prevent transesterification byproducts (if esters were present) and ensures strong enough basicity (

~16) to deprotonate the amidine salt.
Solvent Absolute Ethanol Critical. Water kills the reaction by hydrolyzing the enaminone back to formyl-cyclohexanone. Avoid 95% EtOH; use anhydrous.
Stoichiometry 1.2 eq Base : 1.1 eq Amidine Crucial. You need 1.0 eq of base just to neutralize the HCl salt. The remaining 0.2 eq acts as the catalyst for the condensation.
Temperature Reflux (78°C) Required to overcome the activation energy of the elimination step (loss of dimethylamine and water).
Frequently Asked Questions (FAQs)

Q1: My yield is low (<30%), and I see a spot on TLC corresponding to cyclohexanone. What happened?

  • Diagnosis: Hydrolysis of the enaminone.[2]

  • Root Cause: Moisture was present in the system during Step 2. The enaminone moiety (

    
    ) is sensitive to water, reverting to the hydroxymethylene ketone and then deformylating.
    
  • Solution: Use anhydrous ethanol and dry glassware. Ensure your Benzamidine HCl is dry (it can be hygroscopic).

Q2: The reaction mixture turned into a black tar. Can I save it?

  • Diagnosis: Polymerization or decomposition.

  • Root Cause: Overheating or excessive base concentration.

  • Solution: Do not exceed 1.5 eq of NaOEt. If the product is tarry, try triturating the crude black oil with cold diethyl ether or hexane. The tetrahydroquinazoline often precipitates as a solid from the oil.

Q3: Can I use K₂CO₃ instead of NaOEt?

  • Analysis: Yes, but the reaction will be slower. K₂CO₃ is a weaker base in organic solvents and has poor solubility in EtOH.

  • Adjustment: If using K₂CO₃, switch the solvent to DMF or DMAc and heat to 100°C. This often improves yield for sterically hindered substrates but makes workup (removing high-boiling solvent) harder.

Q4: Why do I need Benzamidine Hydrochloride? Can I use the free base?

  • Analysis: Free benzamidine is unstable and oxidizes/dimerizes over time. The HCl salt is the stable storage form. This is why the in situ neutralization with NaOEt is a mandatory step in the protocol.

Module 4: Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. The reaction proceeds via a Michael-type addition followed by elimination and cyclodehydration .

ReactionMechanism cluster_conditions Critical Conditions Enaminone Enaminone (Electrophile) Intermediate1 Intermediate A (Addition Adduct) Enaminone->Intermediate1 + Benzamidine (Michael Addn) Benzamidine Benzamidine (Nucleophile) Benzamidine->Intermediate1 Intermediate2 Intermediate B (Loss of HNMe2) Intermediate1->Intermediate2 - HNMe2 (Elimination) Product 2-Phenyl-5,6,7,8- tetrahydroquinazoline Intermediate2->Product - H2O (Cyclization/Aromatization) Anhydrous EtOH Anhydrous EtOH NaOEt (Base) NaOEt (Base)

Caption: Mechanistic pathway from Enaminone and Benzamidine to the Tetrahydroquinazoline scaffold.

References

  • Standard Enaminone Synthesis: Title: "Application Notes and Protocols for the Use of 2-(Dimethylaminomethylene)cyclohexanone in Heterocyclic Synthesis" Source: BenchChem Technical Guides
  • Pyrimidine Ring Formation Mechanism

    • Title: "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines"
    • Source:International Journal of Molecular Sciences, 2022, 23(7), 3781.
    • URL:[Link]

  • General Quinazoline Synthesis via Amidines

    • Title: "Recent advances in the synthesis of quinazolines"
    • Source:Organic Chemistry Portal (Abstracts of recent liter
    • URL:[Link]

  • Purification & Characterization Data

    • Title: "2-Phenyl-5,6,7,8-tetrahydroquinazoline - Substance Information"[3][4]

    • Source: PubChem (NIH)
    • URL:[Link]

Sources

Technical Support Center: Impurity Profiling for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Impurities in 2-Phenyl-5,6,7,8-tetrahydroquinazoline Synthesis Document ID: TSC-2026-TQZ-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Introduction & Synthetic Context

Welcome to the Technical Support Center. This guide addresses the purity challenges associated with 2-Phenyl-5,6,7,8-tetrahydroquinazoline , a critical scaffold in kinase inhibitor discovery and antitubercular research.

The synthesis typically involves the cyclocondensation of cyclohexanone with benzamidine (often as the hydrochloride salt) under basic conditions. While this route is efficient, it is chemically predisposed to specific impurity profiles driven by oxidative stress, competitive hydrolysis, and aldol condensation.

Core Reaction Scheme

The following pathway illustrates the intended synthesis and the divergence points for common impurities.

SynthesisPath Reactants Cyclohexanone + Benzamidine Intermediate Acyclic Intermediate Reactants->Intermediate Base/Heat Imp_Hyd Impurity B: Benzoic Acid (Hydrolysis) Reactants->Imp_Hyd H2O/Base Imp_Dim Impurity C: Cyclohexanone Dimer (Aldol) Reactants->Imp_Dim Self-Condensation Product 2-Phenyl-5,6,7,8- tetrahydroquinazoline (Target) Intermediate->Product - H2O Imp_Ox Impurity A: 2-Phenylquinazoline (Aromatized) Product->Imp_Ox Oxidation (-4H)

Figure 1: Reaction pathway showing the primary synthesis route (Green) and critical impurity divergence points (Red).

Troubleshooting & FAQ: Impurity Identification

This section addresses specific spectral and chromatographic anomalies reported by users.

Issue 1: Mass Spectrum Shows an [M-4] Peak

User Question: In my LC-MS analysis, I see a significant peak with a mass of 206 Da (Target is 210 Da). It elutes slightly later than my product. What is this?

Technical Diagnosis: This is Impurity A: 2-Phenylquinazoline .

  • Mechanism: The cyclohexene ring of the tetrahydroquinazoline is susceptible to oxidative dehydrogenation (aromatization), converting the partially saturated ring into a fully aromatic system. This is thermodynamically favorable.

  • Causality: Exposure to air during workup, high reaction temperatures in the presence of oxygen, or prolonged storage in solution.

  • Corrective Action:

    • Inert Atmosphere: Ensure the reaction and workup are performed under Nitrogen or Argon.

    • Antioxidants: Add trace BHT (Butylated hydroxytoluene) to the storage solvent if the compound is unstable in solution.

    • Purification: This impurity is planar and lipophilic; it can often be separated via recrystallization from ethanol/water or silica chromatography using a gradient of Hexane:EtOAc.

Issue 2: Persistent Acidic Peak at Solvent Front

User Question: I have a low-retention peak that tails significantly in my reverse-phase method. It has high UV absorbance but doesn't ionize well in positive mode.

Technical Diagnosis: This is likely Impurity B: Benzoic Acid .

  • Mechanism: Benzamidine is an amidine derivative. Under the basic conditions required for cyclization (e.g., NaOEt, NaOH), residual water can hydrolyze benzamidine into benzoic acid and ammonia.

  • Causality: Wet solvents (ethanol/methanol) or "aged" benzamidine starting material that has absorbed moisture.

  • Corrective Action:

    • Reagent Quality: Dry the benzamidine hydrochloride salt in a desiccator before use.

    • Solvents: Use anhydrous solvents (Ethanol/DMF).

    • Workup: An alkaline wash (1M NaOH) during the extraction phase will convert benzoic acid to benzoate, keeping it in the aqueous layer while your product extracts into the organic layer.

Issue 3: High Molecular Weight Hydrophobic Impurity

User Question: I see a late-eluting peak (High RT) with a mass of roughly 178-180 Da. It appears when I heat the reaction longer to drive completion.

Technical Diagnosis: This is Impurity C: 2-Cyclohexylidenecyclohexanone (Aldol Dimer) .

  • Mechanism: Cyclohexanone undergoes self-aldol condensation under basic conditions, followed by dehydration.

  • Causality: Excess cyclohexanone relative to benzamidine, or adding the base to the ketone before the amidine is present.

  • Corrective Action:

    • Order of Addition: Pre-mix Benzamidine and the Base first, then add Cyclohexanone slowly. This ensures the amidine is available to react with the ketone immediately, competing against the self-condensation.

    • Stoichiometry: Use a slight excess of Benzamidine (1.1 - 1.2 eq) rather than Cyclohexanone.

Analytical Protocols

To validate your synthesis, use the following standardized data and method.

Impurity Profile Table
Impurity IDCompound NameRelative Retention (RRT)Mass Shift (Δ)Origin
Target 2-Phenyl-5,6,7,8-tetrahydroquinazoline 1.00 0 Product
Impurity A2-Phenylquinazoline~1.10 - 1.15-4 DaOxidation
Impurity BBenzoic Acid~0.10 - 0.20VariableHydrolysis
Impurity C2-Cyclohexylidenecyclohexanone~1.50 - 1.80N/A (No N)Side Rxn
Impurity DBenzamidine~0.05 (Void)-90 DaStarting Mat.
Recommended HPLC Method (Reverse Phase)

This method is designed to separate the basic tetrahydroquinazoline from its aromatic analog and acidic impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Essential for peak shape of basic N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amidines)

    • 2-15 min: 5%

      
       95% B (Linear gradient)
      
    • 15-20 min: 95% B (Wash for Aldol dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Aromatic) and 280 nm.

  • Temperature: 30°C.

References

  • Snizhko, A. D., et al. (2022).[1] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.[2][3] International Journal of Molecular Sciences, 23(7), 3781.

  • Deshmukh, D. S., & Bhanage, B. M. (2018).[4] Molecular Iodine-Catalyzed C-H Bond Amination Using Oxygen as an Oxidant: Synthesis of Quinazolines. Frontiers in Chemistry, 6, 1-15.

  • BenchChem Technical Support. (2025). HPLC Methods for Quinazolinone Compounds: Troubleshooting Guide. BenchChem Technical Repository. [5]

  • Karczmarzyk, Z., et al. (2010).[6] 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate: Crystal structure and stability. Acta Crystallographica Section E, 66(4).

Sources

Improving the solubility and bioavailability of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Bioavailability Enhancement of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Introduction: The Physicochemical Challenge

2-Phenyl-5,6,7,8-tetrahydroquinazoline (2-PTHQ) presents a classic BCS Class II (Biopharmaceutics Classification System) profile: high permeability but low aqueous solubility.[1]

Structurally, the molecule combines a lipophilic phenyl ring with a fused pyrimidine-cyclohexene core.[1] The planar aromatic region facilitates strong


 stacking in the crystal lattice, resulting in high melting enthalpy and poor dissolution. Furthermore, as a weak base (predicted pKa 

3.5–4.5), it exhibits pH-dependent solubility—dissolving in the gastric environment (pH 1.2) but risking catastrophic precipitation in the intestinal lumen (pH 6.8), leading to low oral bioavailability.

This guide provides three validated modules to overcome these barriers.

Module 1: Chemical Modification (Salt Selection)

Objective: Transform the free base into a salt form to increase ionization and reduce lattice energy.

Troubleshooting Guide: Salt Screening

Q: I tried forming a Hydrochloride (HCl) salt, but it is hygroscopic and unstable. Why? A: While HCl is a standard first choice, the high acidity can sometimes lead to hydrolysis of the imine-like bond in the pyrimidine ring or formation of hydrates.

  • Solution: Switch to Sulfonic Acids . Mesylate (Methanesulfonic acid) or Tosylate salts often provide better crystallinity and lower hygroscopicity for quinazoline derivatives than HCl.

  • Alternative: If the pKa is lower (<3.0), strong acids are required. If pKa is >4.0, try Tartrate or Fumarate to create a less acidic microenvironment.

Q: How do I validate that I actually formed a salt and not just a physical mixture? A: You must observe a shift in melting point and crystal lattice.

  • DSC (Differential Scanning Calorimetry): Look for a distinct melting endotherm different from the free base.

  • XRPD (X-Ray Powder Diffraction): The diffraction pattern must show new peaks, not a superposition of the acid and base peaks.

  • Proton NMR: A shift in the chemical protons adjacent to the nitrogen (N1/N3) confirms protonation.

Experimental Protocol: Salt Screening Workflow

SaltScreening Start Start: 2-PTHQ Free Base pKa_Check Determine pKa (Potentiometric Titration) Start->pKa_Check Acid_Select Select Counterions (Delta pKa > 2) pKa_Check->Acid_Select Solvent Dissolve in Solvent (MeOH, Acetone, THF) Acid_Select->Solvent Mix Add Acid (1:1.1 eq) Solvent->Mix Cryst Crystallization Method Mix->Cryst Cool Cooling (Slow) Cryst->Cool Evap Evaporation (Slow) Cryst->Evap Anti Anti-solvent Addition Cryst->Anti Analyze Characterize Solid Cool->Analyze Evap->Analyze Anti->Analyze Decision Is it Crystalline & Stable? Analyze->Decision Success Scale Up Decision->Success Yes Fail Retry with different Acid/Solvent Decision->Fail No Fail->Acid_Select

Caption: Systematic salt selection workflow ensuring ΔpKa > 2 for stable salt formation.

Module 2: Formulation Strategies (Cyclodextrins)

Objective: Encapsulate the lipophilic phenyl-tetrahydroquinazoline core into a hydrophilic host to prevent aggregation.

Troubleshooting Guide: Complexation

Q: I am using Alpha-Cyclodextrin, but solubility isn't improving. A: The cavity size of


-CD is likely too small (4.7–5.3 Å) to accommodate the fused bicyclic system and the phenyl ring of 2-PTHQ.
  • Solution: Switch to HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1] The beta cavity (~6.0–6.5 Å) is ideal for aromatics and fused rings. The hydroxypropyl modification disrupts hydrogen bonding, increasing the solubility of the CD itself to >600 mg/mL.

Q: The complex precipitates upon dilution in water. A: The binding constant (


) might be too low, or you are observing the "parachute" failing.
  • Solution: Add a tertiary stabilizer. The addition of 0.1% w/v HPMC (Hydroxypropyl methylcellulose) or PVP K30 can stabilize the complex supersaturation through hydrogen bonding with the CD exterior, preventing recrystallization.

Quantitative Data: Solubility Enhancement Potential
Formulation ApproachEst. Solubility (mg/mL)MechanismProsCons
Free Base (Water) < 0.01N/ASimpleBioavailability too low
Mesylate Salt 5 – 15IonizationFast dissolutionpH dependent (precipitates in intestine)
HP-

-CD Complex
10 – 25Inclusion ComplexpH independentHigh excipient bulk burden
Amorphous Solid Disp. > 30 (Apparent)High Energy StateMax exposurePhysical stability risk (recrystallization)

Module 3: Solid Dispersions (Amorphous Systems)

Objective: Disrupt the crystal lattice entirely and disperse the drug in a polymer matrix (Hot Melt Extrusion or Spray Drying).

Troubleshooting Guide: Polymer Selection

Q: My amorphous solid dispersion (ASD) recrystallized after 1 month at 40°C. A: The drug likely has a high crystallization tendency, or the polymer used is too hygroscopic (absorbing moisture lowers the glass transition temperature,


).
  • Solution: Use HPMC-AS (Acetate Succinate) .[1] It is amphiphilic and relatively hydrophobic compared to PVP. Crucially, it provides enteric protection—keeping the drug amorphous in the stomach and releasing it at pH > 5.5 in the intestine, exactly where 2-PTHQ normally precipitates.

Q: How do I determine the drug-polymer ratio? A: You must map the miscibility.

  • Protocol: Prepare films with 10%, 20%, 30%, and 40% drug loading. Analyze via DSC. If you see a single

    
     (glass transition) intermediate between the polymer and drug, they are miscible. If you see two 
    
    
    
    signals or a melting peak, the drug has phase-separated.[1]
Experimental Protocol: Solvent Evaporation (Lab Scale)
  • Dissolution: Dissolve 2-PTHQ and HPMC-AS (Ratio 1:3) in Acetone:Methanol (1:1).

  • Evaporation: Use a Rotary Evaporator at 40°C under vacuum. Critical: Rapid evaporation prevents phase separation.

  • Drying: Vacuum dry the resulting foam for 24h to remove residual solvent.

  • Milling: Pulverize the foam into a fine powder.

  • Validation: XRD should show a "halo" pattern (amorphous) rather than sharp peaks.

Module 4: In Vivo Bioavailability & Efflux

Objective: Address biological barriers beyond simple solubility.

Q: Solubility is high, but bioavailability in rats is still low. Why? A: 2-PTHQ, like many heterocyclic amines, may be a substrate for P-glycoprotein (P-gp) efflux pumps or suffer from high first-pass metabolism (CYP450).[1]

  • Solution: Incorporate TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) .[1]

    • Function 1: It acts as a surfactant to improve wettability.

    • Function 2: It is a known inhibitor of P-gp efflux, potentially increasing intestinal absorption.[1]

Mechanism of Action Diagram

Bioavailability cluster_Intestine Intestinal Lumen cluster_Blood Systemic Circulation Drug 2-PTHQ (Lipophilic) Solubility Solubility Limit Drug->Solubility Dissolution Absorption Absorption Solubility->Absorption Passive Diffusion Efflux P-gp Efflux Efflux->Solubility Absorption->Efflux Pumped Back Excipient TPGS / Surfactant Excipient->Solubility Micellization Excipient->Efflux Inhibition

Caption: Dual-action of TPGS: Enhancing solubility via micellization and inhibiting P-gp efflux to boost absorption.[1]

References

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3][4][8] Drug Discovery Today, 12(23-24), 1068-1075.[1][4] Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[1][4] International Journal of Pharmaceutics, 453(1), 157-166. Link

  • Varma, M. V., et al. (2003). pH-dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS).[1] Molecular Pharmaceutics. Link

Sources

Stability studies of 2-Phenyl-5,6,7,8-tetrahydroquinazoline under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability studies of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Technical Support Center: Stability Studies of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2-Phenyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for drug development professionals, researchers, and scientists engaged in characterizing the stability of this molecule. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your stability studies effectively. The stability profile of an active pharmaceutical ingredient (API) is a cornerstone of its development, directly impacting safety, efficacy, and shelf-life.[1][2]

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during your stability studies. The question-and-answer format is designed for quick problem resolution.

Issue 1: Inconsistent Results or Rapid Degradation in Control Samples

Question: "My control sample of 2-Phenyl-5,6,7,8-tetrahydroquinazoline, stored under recommended conditions, is showing significant degradation or assay variability. What could be going wrong?"

  • Possible Cause 1: Improper Storage and Handling. Tetrahydroquinazoline derivatives can be sensitive to environmental factors. Even short-term exposure to light, incompatible solvents, or reactive container surfaces can initiate degradation. Safety data sheets for related compounds consistently recommend storage in tightly closed, often amber, containers in a cool, dry, and well-ventilated place.[3][4][5]

  • Possible Cause 2: Solvent-Induced Degradation. The choice of solvent is critical. While some quinazoline derivatives are stable in ultrapure water, others may be unstable in solvents like DMSO, where modifications can be observed shortly after preparation.[6] The polarity and pH of the solvent can significantly influence the stability of the solute.

  • Suggested Solution:

    • Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature (e.g., 2-8 °C) in a tightly sealed, amber glass vial to protect from light and moisture.[4]

    • Solvent Suitability Test: Before initiating a full study, perform a preliminary test with your chosen analytical solvent. Prepare a solution and analyze it at time zero and after 24 hours under normal laboratory conditions. Compare this to a freshly prepared sample. A change of more than 1-2% suggests a solvent-analyte incompatibility.

    • Inert Atmosphere: For long-term storage of the neat compound or solutions, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Issue 2: No Degradation Observed in Forced Degradation Studies

Question: "I've subjected the compound to forced degradation conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) for 24 hours at 50°C, but my HPLC analysis shows no significant degradation. How can I induce degradation to test my method's stability-indicating capability?"

  • Possible Cause: Insufficiently Harsh Stress Conditions. The intrinsic stability of the tetrahydroquinazoline ring may require more aggressive conditions to induce degradation. Forced degradation studies aim to achieve 5-20% degradation to ensure that the analytical method can effectively separate degradants from the parent peak.[1]

  • Suggested Solution:

    • Increase Stressor Concentration and Temperature: Systematically increase the severity of your conditions. The goal is to find conditions that produce relevant degradation products without completely destroying the molecule.[2]

    • Extend Exposure Time: If increasing concentration and temperature is not feasible or leads to overly aggressive reactions, extend the duration of the study from 24 hours to several days, with intermittent sampling.[1]

    • Protocol: Optimizing Forced Degradation Conditions

      • Objective: To achieve 5-20% degradation of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

      • Procedure:

        • Prepare separate stock solutions of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

        • For each stress condition (Acid, Base, Oxidative), set up a matrix of experiments (see table below).

        • Incubate samples at the specified temperature, protected from light.

        • At each time point (e.g., 2, 8, 24, 48 hours), withdraw an aliquot.

        • Crucially, neutralize the aliquot immediately to halt the degradation reaction (e.g., add an equimolar amount of base to the acid-stressed sample and vice-versa).

        • Dilute to a standard concentration and analyze by HPLC.

Stress Condition Stressor Concentration Temperature Duration
Acid Hydrolysis 0.1M HCl -> 1M HCl60 °C -> 80 °CUp to 7 days
Base Hydrolysis 0.1M NaOH -> 1M NaOH60 °C -> 80 °CUp to 7 days
Oxidation 3% H₂O₂ -> 30% H₂O₂Room Temp -> 60 °CUp to 7 days
Thermal Dry Heat80 °C -> 105 °CUp to 7 days
Photolytic High-Intensity UV/Vis LightAmbientPer ICH Q1B

A systematic approach to finding appropriate stress conditions.

Issue 3: Peak Purity Failure in HPLC Analysis

Question: "My stability-indicating HPLC method shows a single, symmetrical peak for the parent compound, but my photodiode array (PDA) detector indicates it's not pure. What does this mean?"

  • Possible Cause: Co-eluting Degradants. This is a classic sign that one or more degradation products have the same retention time as the parent compound under your current chromatographic conditions. A stability-indicating method must be able to resolve the API from all potential impurities and degradants.[1]

  • Suggested Solution:

    • Method Re-development: The chromatographic method needs to be optimized.

      • Gradient Modification: Change the slope of the mobile phase gradient. A shallower gradient can often improve the resolution between closely eluting peaks.

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivity can alter elution patterns.

      • pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. The ionization state of the tetrahydroquinazoline and its degradants can significantly impact retention.

      • Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.

    • Utilize Mass Spectrometry (LC-MS): If available, LC-MS is the definitive tool for confirming co-elution. It can identify if multiple mass-to-charge ratios (m/z) are present across a single chromatographic peak. This was used to identify hydrolytic degradation products of a related quinazoline derivative.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Phenyl-5,6,7,8-tetrahydroquinazoline and its solutions?

For the solid compound, store at 2-8°C in a tightly sealed amber vial to protect from light, moisture, and air.[4] For solutions, stability is highly dependent on the solvent. Aqueous solutions of some quinazolines are stable for over 40 days when stored at 4°C in the dark.[6][8] Conversely, solutions in DMSO may be unstable.[6] It is imperative to determine the stability of your specific analytical solutions as part of your method validation.

Q2: What are the likely degradation pathways for this molecule?

Based on the quinazoline scaffold, the two most probable non-metabolic degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The quinazoline ring system, particularly with certain substituents, can be susceptible to cleavage under strongly acidic or basic conditions. A study on a related quinazolinone showed it was unstable to hydrolysis, especially in an alkaline medium which caused a break in an amide group.[7]

  • Oxidation: The tetrahydro- portion of the quinazoline ring and the nitrogen atoms can be susceptible to oxidation.[9] Forced degradation studies using an oxidizing agent like hydrogen peroxide are essential to probe this pathway.[1]

Conceptual Degradation Pathways

cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Heat Acid (H+) / Heat Parent 2-Phenyl-5,6,7,8- tetrahydroquinazoline Acid_Heat->Parent Base_Heat Base (OH-) / Heat Base_Heat->Parent Oxidant Oxidant (H₂O₂) Oxidant->Parent Hydrolysis_P Hydrolytic Products (Ring Cleavage) Parent->Hydrolysis_P Hydrolysis Oxidation_P Oxidized Products (N-Oxides, etc.) Parent->Oxidation_P Oxidation

A diagram of potential degradation pathways.

Q3: What is a standard workflow for conducting a forced degradation study?

A forced degradation study is a systematic process to identify potential degradation products and establish a stability-indicating analytical method.[2]

Forced Degradation Workflow

cluster_workflow Forced Degradation Study Workflow Start Prepare API Stock Solution Stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Sample Sample at Timepoints & Neutralize Stress->Sample Analyze Analyze via HPLC-PDA/MS Sample->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate Decision Is Method Stability-Indicating? Evaluate->Decision Optimize Optimize HPLC Method Decision->Optimize No End Validated Stability- Indicating Method Decision->End Yes Optimize->Analyze

A workflow for forced degradation studies.

Q4: Are there any specific safety precautions I should take?

Yes. While specific toxicological data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline is limited, related heterocyclic compounds require careful handling. Always work in a well-ventilated area or under a chemical fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][10] Avoid inhalation of the powder or solution aerosols.[4] Be particularly cautious when handling the concentrated acids, bases, and oxidizing agents used in forced degradation studies.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Material Safety D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). PMC.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2025).
  • Review on Forced Degradation Studies. (n.d.).
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science Publishers.
  • Forced Degrad
  • STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (n.d.). Pharmacy & Pharmacology.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Semantic Scholar.

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Technical Support Center: Storage and Handling of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Phenyl-5,6,7,8-tetrahydroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Phenyl-5,6,7,8-tetrahydroquinazoline?

For optimal stability, solid 2-Phenyl-5,6,7,8-tetrahydroquinazoline should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] Recommended long-term storage is at 4°C. A study on a similar quinazoline derivative demonstrated high stability for over 40 days when stored in the dark at 4°C.[2] Exposure to direct sunlight should be strictly avoided to prevent potential photodegradation.[1][3]

Q2: I've noticed a slight discoloration of my solid compound over time. What could be the cause?

Discoloration is often an early indicator of degradation. The most likely culprits are oxidation and/or photodegradation, especially if the compound has been exposed to air and light. The tetrahydro- portion of the quinazoline ring can be susceptible to oxidation, potentially leading to aromatization. Additionally, quinoline-based structures, which are related to quinazolines, are known to undergo photodegradation.[3]

Q3: What is the recommended solvent for storing 2-Phenyl-5,6,7,8-tetrahydroquinazoline in solution?

For short-term storage, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable. A study on a related quinazoline derivative showed good stability in DMSO.[2] For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. If using aqueous solutions, be aware that the quinazoline core can be susceptible to hydrolysis, especially under acidic or alkaline conditions.

Q4: My compound is in solution and I'm seeing precipitation. What should I do?

Precipitation can occur for several reasons:

  • Supersaturation: The concentration of your compound may be too high for the solvent at a given temperature. Gently warming the solution may help redissolve the precipitate.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.

  • Degradation: Some degradation products may be less soluble than the parent compound.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation. It is recommended to store solutions in single-use aliquots.

If precipitation is observed, it is crucial to verify the concentration and purity of the supernatant before use.

Q5: How can I check the purity of my 2-Phenyl-5,6,7,8-tetrahydroquinazoline after storage?

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for assessing the purity of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. A reversed-phase C18 or Phenyl column can be used.[4] For a detailed protocol, please refer to the "Experimental Protocols" section of this guide. Thin Layer Chromatography (TLC) can also be used for a quick qualitative check.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color, texture) of solid compound. Exposure to light, air (oxygen), or moisture.Store the compound in an inert atmosphere (e.g., under argon or nitrogen), in an amber vial, at 4°C or below.
Appearance of new peaks in HPLC chromatogram. Chemical degradation (e.g., oxidation, hydrolysis, photodegradation).Review storage conditions. Ensure the compound is protected from light, moisture, and reactive substances. Consider re-purification if the purity has dropped significantly.
Decreased potency or inconsistent results in biological assays. Degradation of the compound leading to a lower concentration of the active molecule.Always use freshly prepared solutions for experiments. If using stored solutions, verify the purity by HPLC before use.
Streaking or poor peak shape in HPLC analysis. Interaction of the basic nitrogen atoms in the quinazoline ring with the acidic silica support of the HPLC column.Add a basic modifier like triethylamine (0.1%) to the mobile phase to improve peak shape.[6] Alternatively, use a column specifically designed for basic compounds.

Understanding Degradation Pathways

While specific degradation studies on 2-Phenyl-5,6,7,8-tetrahydroquinazoline are not extensively published, we can infer likely pathways based on its chemical structure and related heterocyclic compounds.

Potential Degradation Pathways of 2-Phenyl-5,6,7,8-tetrahydroquinazoline cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent 2-Phenyl-5,6,7,8- tetrahydroquinazoline oxidation_product Aromatized Quinazoline Derivative parent->oxidation_product [O] (Air) hydrolysis_product Ring-Opened Product (e.g., substituted 2-aminobenzaldehyde derivative) parent->hydrolysis_product H2O (Acid/Base) photo_product1 Quinolinone-like structures parent->photo_product1 hv (UV light) photo_product2 Ring-cleaved products parent->photo_product2 hv (UV light) Workflow for Stability Assessment start Receive/Synthesize Compound initial_analysis Initial Purity Analysis (HPLC) Time = 0 start->initial_analysis storage Store under Recommended Conditions (Solid or Solution) initial_analysis->storage sampling Sample at Designated Time Points (e.g., 1, 3, 6 months) storage->sampling purity_check Purity Analysis (HPLC) sampling->purity_check comparison Compare with Time = 0 Data purity_check->comparison decision Purity within acceptable limits? comparison->decision continue_storage Continue Storage and Monitoring decision->continue_storage Yes repurify Consider Re-purification or Use with Caution decision->repurify No continue_storage->sampling

Sources

Enhancing the yield of multi-step 2-Phenyl-5,6,7,8-tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Welcome to the technical support center for the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring you can enhance yields and achieve high purity in this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline is most commonly achieved through a one-pot, three-component Biginelli-type reaction. This reaction involves the acid-catalyzed cyclocondensation of an aromatic aldehyde (benzaldehyde), a cyclic β-diketone (cyclohexane-1,3-dione or dimedone), and a nitrogen-containing reagent such as urea, thiourea, or guanidine.[1][2][3] The choice of catalyst and reaction conditions is critical for driving the reaction towards high yield and minimizing byproduct formation.

Below is a generalized workflow for this synthesis, which will serve as a reference for the troubleshooting guide.

G cluster_start Step 1: Reagent Preparation cluster_reaction Step 2: One-Pot Reaction cluster_workup Step 3: Work-up & Purification cluster_end Step 4: Final Product A Benzaldehyde E Mix Reagents, Catalyst, and Solvent A->E B Cyclohexane-1,3-dione (or Dimedone) B->E C Urea / Thiourea C->E D Catalyst & Solvent D->E F Heat under Reflux (Conventional or Microwave) E->F G Monitor Reaction (TLC / LC-MS) F->G H Cool Reaction Mixture & Precipitate Product G->H I Filter & Wash Crude Product H->I J Purify by Column Chromatography or Recrystallization I->J K 2-Phenyl-5,6,7,8- tetrahydroquinazoline J->K G A Low Yield Observed B Check Catalyst Activity & Loading A->B Possible Cause C Ensure Anhydrous Conditions A->C Possible Cause D Optimize Reaction Temperature/Time A->D Possible Cause J Yield Improved? B->J C->J E Consider Microwave Synthesis D->E E->J F Significant Byproducts G Run Under Inert Atmosphere F->G Oxidation? H Use Milder Catalyst (e.g., I₂) F->H Oxidation? I Increase Temp or Time F->I Intermediates? G->J H->J I->J J->A No, Re-evaluate K Proceed to Purification J->K Yes

Caption: Troubleshooting decision tree for low yield and byproduct issues.

Issue 3: Difficulty in Product Purification

Q: The crude product is an oily solid that is difficult to handle and purify by column chromatography. What are the best practices for purification?

A: Purifying tetrahydroquinazolines requires a systematic approach.

  • Initial Work-up:

    • Causality: The crude product often contains residual solvent, catalyst, and unreacted starting materials. A proper work-up is essential.

    • Solution: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Often, the solvent is removed under reduced pressure, and the residue is treated with a sequence of washes. For example, if an iodine catalyst was used, washing the organic layer with a saturated solution of sodium thiosulfate will remove excess iodine. [4]

  • Recrystallization:

    • Causality: If the product is sufficiently pure (>90%), recrystallization is an effective method for obtaining high-purity crystals.

    • Solution: Select an appropriate solvent system. A common choice is ethanol or an ethyl acetate/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography:

    • Causality: For very impure mixtures, column chromatography is necessary to separate the product from byproducts and starting materials.

    • Solution: Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity). Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for this reaction? A1: Microwave irradiation offers significant advantages, including drastic reductions in reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles. [2]The rapid, uniform heating provided by microwaves can efficiently overcome the activation energy for the cyclization and dehydration steps, minimizing the formation of thermal degradation byproducts. [5] Q2: How does the choice of nitrogen source (urea vs. thiourea vs. guanidine) affect the reaction? A2: The choice of the nitrogen source primarily affects the substituent at the 2-position of the resulting pyrimidine ring system, but it can also influence reaction rates and yields. Urea will yield a 2-oxo derivative (a quinazolinone), while thiourea yields a 2-thioxo derivative. Guanidine is often used to directly synthesize 2-aminoquinazolines. Guanidine is more nucleophilic than urea, which can sometimes lead to faster reaction rates.

Q3: Can this synthesis be performed under solvent-free conditions? A3: Yes, solvent-free or "grinding" methods have been successfully developed for Biginelli-type reactions. [3]These methods are environmentally friendly and can be highly efficient. Often, a solid catalyst (like clay-supported ferric nitrate, "clayfen") is ground with the reactants. [3]The heat generated from grinding can be sufficient to initiate and sustain the reaction, leading to high yields of a solid product that can be easily purified.

Optimized Experimental Protocol

This protocol describes an efficient synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one using molecular iodine as a catalyst, adapted from established methodologies. [1] Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol, 140 mg)

  • Urea (1.5 mmol, 90 mg)

  • Molecular Iodine (I₂) (10 mol%, 25 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 mmol), dimedone (1.0 mmol), urea (1.5 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add molecular iodine (10 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 2-3 hours.

  • Upon completion, cool the reaction flask to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • To remove the iodine catalyst, dissolve the crude product in ethyl acetate and wash the solution with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the final product by recrystallization from ethanol to obtain a pure, crystalline solid.

Data Summary: Catalyst Performance

The choice of catalyst significantly impacts the yield and reaction conditions of the Biginelli reaction for tetrahydroquinazoline synthesis.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
**Molecular Iodine (I₂) **10EthanolReflux2.592[1]
Fe(NO₃)₃·9H₂O 10Solvent-free80195[3]
Ceric Ammonium Nitrate 10Methanol80380-90[2]
No Catalyst 0EthanolReflux12< 20[1]

Table showing a comparison of different catalysts for the synthesis of tetrahydroquinazoline derivatives.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
  • Rosowsky, A., Forsch, R. A., & Moran, R. G. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 37(18), 2993-3000.
  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 3781. [Link]

  • Stadler, A., & Kappe, C. O. (2000). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2, (7), 1363-1368. [Link]

  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. Arkivoc, 2004(11), 220-226. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • PapersFlow. (n.d.). Quinazolinone Synthesis Methods Research Guide. [Link]

  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline.
  • Al-Suaily, K. I., & Abbas, A. H. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(2), 104473. [Link]

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

  • Basit, A., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Omega, 5(43), 28098–28110. [Link]

  • Popa, C. V., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3169. [Link]

  • Mitra, A. K., & Banerjee, K. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Synthetic Communications, 40(23), 3469-3477. [Link]

  • Safryghin, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Molecular Target of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target(s) of 2-Phenyl-5,6,7,8-tetrahydroquinazoline and its analogs. The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, from anticancer to antimicrobial.[1][2] For instance, various tetrahydroquinazoline derivatives have been identified as inhibitors of critical cellular enzymes like dihydrofolate reductase (DHFR) and human topoisomerase II (topoII).[3][4][5] However, identifying a compound's activity is only the first step. True mechanistic understanding and successful drug development hinge on unequivocally validating its molecular target.

This document moves beyond a simple listing of techniques. It presents an integrated, multi-pronged strategy, explaining the causal logic behind experimental choices. We will compare and contrast orthogonal methodologies, from direct biophysical engagement to functional genetic perturbation, ensuring a self-validating system that builds confidence in your target and minimizes the risk of pursuing false leads.[6]

The Imperative of Orthogonal Target Validation

Relying on a single experimental result for target validation is a perilous strategy in drug discovery. A compound might show potent inhibition in a biochemical assay but fail in a cellular context due to poor permeability, or its cellular effect might be driven by an off-target interaction. A robust validation strategy, therefore, requires a convergence of evidence from distinct, complementary methods. This guide is structured around a logical workflow that progresses from confirming direct physical binding to verifying functional cellular consequences.

G cluster_0 Phase 1: Confirming Direct Target Engagement cluster_1 Phase 2: Verifying Cellular Mechanism cluster_2 Outcome p1 Biochemical Assays (e.g., Enzyme Inhibition) p2 Biophysical Assays (In-Cell Target Binding) c1 Genetic Perturbation (CRISPR/shRNA) p2->c1 Does the compound engage the target in a live cell? c2 Phenotypic Analysis & Pathway Profiling val Validated Molecular Target c2->val Does genetic modulation of the target phenocopy the compound?

Caption: A logical workflow for robust molecular target validation.

Part 1: Confirming Direct Target Engagement in a Cellular Milieu

The first crucial step is to demonstrate that the compound physically interacts with its putative target within a complex and physiologically relevant environment. While in vitro assays with purified proteins are essential for initial screening, confirming this engagement in intact cells is a more stringent and informative standard.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells or tissues.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (like our tetrahydroquinazoline) will be more resistant to heat-induced denaturation and aggregation.[9] This provides direct evidence of target engagement in a native cellular environment.[10]

G start Culture Cells to ~80% Confluency treat Treat Cells with Compound or DMSO start->treat heat Heat Challenge (Temperature Gradient) treat->heat 1 hr incubation lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse 3-8 min centrifuge High-Speed Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect quantify Quantify Soluble Target (Western Blot / MS) collect->quantify end Generate Melt Curve & Determine Thermal Shift quantify->end

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

  • Cell Culture: Plate and culture your chosen cell line (e.g., a cancer cell line if the putative target is oncogenic) until they reach approximately 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of 2-Phenyl-5,6,7,8-tetrahydroquinazoline or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cellular uptake.[8]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[9][10]

  • Cell Lysis: Lyse the cells to release intracellular contents. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10] This method avoids detergents that might disrupt protein-ligand interactions.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize total protein concentration across all samples using a BCA assay. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting or mass spectrometry.[11]

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both the compound-treated and vehicle-treated samples. A positive shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, direct engagement.

Alternative & Complementary Methods for Direct Engagement

While CETSA is a powerful tool, other methods can provide complementary or alternative data, especially for specific target classes like kinases.

MethodPrincipleContextKey OutputProsCons
Biochemical Inhibition Assay Measures the effect of the compound on the catalytic activity of a purified enzyme.[12][13]In VitroIC50 / KiHigh-throughput, provides potency data.[14]Lacks cellular context, may miss allosteric effects.[15]
Kinobeads / Chemical Proteomics Uses immobilized broad-spectrum inhibitors to pull down kinases from a cell lysate. The compound of interest competes for binding, and the reduction in pulldown is quantified by mass spectrometry.[15][16]In Vitro (Lysate)Binding affinity (pKd), Selectivity ProfileUnbiased, profiles hundreds of kinases simultaneously, identifies off-targets.[17]Limited to ATP-competitive binders, cannot be used in intact cells.[15][18]
X-ray Crystallography Provides a high-resolution 3D structure of the compound bound to its target protein.[19]In VitroAtomic-level binding modeConsidered the 'gold standard' for visualizing protein-ligand interactions.[19][20]Requires high-quality protein crystals, not always feasible.

Part 2: Genetic Approaches for Functional Validation

Confirming that your compound binds to a target is necessary, but not sufficient. You must also demonstrate that this binding event is responsible for the compound's biological effect. Genetic tools like CRISPR/Cas9 and shRNA are indispensable for this, as they allow for the specific modulation of the target gene's expression or function.[6][21]

The core principle is to test whether reducing the amount of the target protein phenocopies the effect of the compound or, conversely, confers resistance to it.

CRISPR/Cas9 Knockout for Target Validation

CRISPR-Cas9 technology can be used to create a complete gene knockout (KO), resulting in a null phenotype.[6][22] This provides a clean genetic background to test the compound's dependency on the target.

  • Generate KO Cell Line: Use CRISPR-Cas9 to generate a stable cell line in which the gene for the putative target is knocked out. This can be achieved by engineering cells to constitutively express Cas9 and then delivering guide RNAs specific to the target gene.[23]

  • Validate Knockout: Confirm the absence of the target protein in the KO cell line via Western Blot or mass spectrometry.

  • Comparative Viability Assay: Culture both the wild-type (WT) and KO cell lines. Treat both populations with a dose range of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

  • Measure Phenotype: After a set period (e.g., 72 hours), measure cell viability or proliferation using an appropriate assay (e.g., CellTiter-Glo).

  • Analyze Results: If the target is correct, the KO cells should show significantly reduced sensitivity (i.e., resistance) to the compound compared to the WT cells. The compound requires the presence of its target to exert its effect.

shRNA Knockdown: An Alternative for Essential Genes

For essential genes where a complete knockout would be lethal to the cell, short hairpin RNA (shRNA) can be used to achieve a partial, stable knockdown of gene expression.[24][25] This can better mimic the effect of a pharmacological inhibitor, which rarely achieves 100% target suppression.[6][26]

FeatureCRISPR/Cas9 KnockoutshRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.[22]mRNA degradation leading to reduced protein expression (gene silencing).[25][27]
Effect Typically all-or-nothing (complete loss of function).[26]Tunable, partial reduction in protein levels.
Use Case Gold standard for non-essential genes; provides a clean genetic background.[28]Ideal for essential genes; can more closely mimic pharmacological inhibition.[6]
Considerations Potential for off-target DNA cleavage.Potential for off-target silencing and incomplete knockdown.[25]

Hypothetical Case Study: Validating Topoisomerase IIα as the Target

Let's assume, based on preliminary screening and literature precedent[4], that the primary target of our compound, which we'll call THQ-1 (a 2-Phenyl-5,6,7,8-tetrahydroquinazoline analog), is Human Topoisomerase IIα (TopoIIα) . Here is how we would apply the validation workflow.

1. Biochemical & Biophysical Confirmation

ExperimentHypothetical Result for THQ-1Interpretation
TopoIIα DNA Relaxation Assay IC50 = 2 µMTHQ-1 is a potent inhibitor of TopoIIα enzymatic activity.
TopoIIβ DNA Relaxation Assay IC50 = 210 µMTHQ-1 is over 100-fold selective for the α-isoform over the β-isoform.
CETSA in HCT116 cells ΔTagg = +4.2°C for TopoIIαTHQ-1 directly binds to and stabilizes TopoIIα in intact cancer cells.

2. Genetic Validation

We generate a TopoIIα knockout (KO) HCT116 cell line using CRISPR/Cas9. We then treat both WT and KO cells with THQ-1.

Cell LineTHQ-1 Treatment (GI50)Interpretation
HCT116 Wild-Type 5 µMThe compound effectively inhibits the growth of WT cancer cells.
HCT116 TopoIIα KO > 100 µMThe absence of TopoIIα confers strong resistance to THQ-1, confirming it is the critical functional target for the compound's antiproliferative effect.

Conclusion

Validating the molecular target of a compound like 2-Phenyl-5,6,7,8-tetrahydroquinazoline is a rigorous, multi-step process that is foundational to modern drug discovery. By integrating evidence from direct engagement assays like CETSA with functional genetic approaches such as CRISPR-Cas9, researchers can build an irrefutable case for a compound's mechanism of action. This orthogonal approach not only validates the primary target but also provides critical insights into selectivity and potential off-target effects. The methodologies and logical framework presented in this guide provide a robust pathway to de-risk drug development projects and accelerate the translation of promising chemical matter into rationally designed therapeutics.

References

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  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.

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  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge.

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Comparative Analysis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline and Other Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative framework for evaluating the kinase inhibitor profile of 2-Phenyl-5,6,7,8-tetrahydroquinazoline against established therapeutic agents. Given the quinazoline scaffold's prevalence in clinically approved kinase inhibitors, this document outlines the essential experimental procedures and data analysis required to characterize a novel compound within this class.[1][2][3][4][5] We will compare the hypothetical profile of 2-Phenyl-5,6,7,8-tetrahydroquinazoline with three well-characterized inhibitors: Gefitinib, a selective EGFR inhibitor; Lapatinib, a dual EGFR/HER2 inhibitor; and Sunitinib, a multi-targeted kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Quinazoline Scaffold and the Imperative for Kinase Selectivity Profiling

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[6] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of many successful kinase inhibitors that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][7]

The development of any new kinase inhibitor, such as the compound of interest, 2-Phenyl-5,6,7,8-tetrahydroquinazoline, necessitates a rigorous evaluation of its potency and, crucially, its selectivity across the human kinome.[8] Poor selectivity can lead to off-target effects and associated toxicities, hindering clinical translation.[9] This guide will therefore focus on the methodologies required to build a comprehensive inhibitory profile.

Profile of Comparator Kinase Inhibitors

A meaningful comparison requires well-defined benchmarks. The following inhibitors were chosen for their distinct selectivity profiles and established roles in cancer therapy.

  • Gefitinib (Iressa®) : A selective, reversible inhibitor of the EGFR tyrosine kinase.[9][10][11] It competitively binds to the ATP-binding site of EGFR, blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.[9][10][12] Gefitinib is particularly effective in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR gene.[10][13]

  • Lapatinib (Tykerb®/Tyverb®) : A reversible, dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[14][15][16] By inhibiting both receptors, Lapatinib provides a broader blockade of HER2-driven signaling pathways.[14][17] It is used in the treatment of HER2-positive breast cancer, often in patients who have developed resistance to other therapies.[16][17]

  • Sunitinib (Sutent®) : A multi-targeted receptor tyrosine kinase (RTK) inhibitor.[18][19][20] Its primary targets include VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), making it a potent anti-angiogenic agent.[18][20][21] Sunitinib also inhibits other kinases such as c-KIT, FLT3, and RET.[18][21][22] This broad-spectrum activity allows it to simultaneously inhibit tumor growth, angiogenesis, and metastasis.[18][20]

Comparative Kinase Inhibition Profile

The primary goal is to determine the inhibitory potency (typically as an IC50 value) of 2-Phenyl-5,6,7,8-tetrahydroquinazoline against a panel of kinases and compare these values to those of the reference inhibitors.

Kinase Target2-Phenyl-5,6,7,8-tetrahydroquinazolineGefitinibLapatinibSunitinib
EGFR Hypothetical IC50 (nM)~20-80~10~2,800
HER2 (ErbB2) Hypothetical IC50 (nM)>10,000~13~8,000
VEGFR2 Hypothetical IC50 (nM)>10,000>10,000~9
PDGFRβ Hypothetical IC50 (nM)>10,000>10,000~2
c-KIT Hypothetical IC50 (nM)>10,000>10,000~4
Other KinasesTo be determinedVariableVariableBroad Inhibition
Note: IC50 values are approximate and can vary based on assay conditions. The values for the topic compound are hypothetical and would be determined experimentally.

Experimental Workflows and Protocols

To generate the data for a robust comparison, a tiered approach involving biochemical and cell-based assays is essential.

Biochemical Kinase Assays: Determining Direct Inhibitory Potency

Biochemical assays measure the direct effect of an inhibitor on the catalytic activity of a purified kinase enzyme.[8][23] The classic method is the radiometric assay, which is considered the gold standard for its direct detection of substrate phosphorylation.[23][24] However, luminescence-based and fluorescence-based assays are now widely used for their high-throughput capabilities and safety.[25]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-Phenyl-5,6,7,8-tetrahydroquinazoline and comparator inhibitors Incubation Incubate kinase, substrate, ATP, and inhibitor in a microplate Compound_Prep->Incubation Kinase_Prep Prepare kinase enzyme, substrate, and ATP solutions Kinase_Prep->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure signal (Luminescence/Fluorescence) Detection->Measurement Normalization Normalize data to positive and negative controls Measurement->Normalization Curve_Fit Plot % Inhibition vs. log[Inhibitor] and fit to a dose-response curve Normalization->Curve_Fit IC50_Calc Calculate IC50 values Curve_Fit->IC50_Calc

Caption: Workflow for determining biochemical IC50 values.

This protocol is adapted for determining the IC50 value of a test compound against a specific kinase.[26]

  • Reagent Preparation :

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 4X solution of the test compound (and comparators) in kinase buffer. A 10-point, 3-fold serial dilution is recommended. Include a "no inhibitor" control.

    • Prepare a 4X ATP solution. The concentration should be at the Km for ATP for the specific kinase to accurately reflect intrinsic inhibitor affinities.[27]

  • Kinase Reaction :

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 4X test compound dilution to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Subtract the background (no kinase control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

While biochemical assays measure direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and exert a biological effect.[28]

G cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Measurement cluster_data_analysis Data Analysis Cell_Seeding Seed cancer cells (e.g., A549 for EGFR, SK-BR-3 for HER2) in 96-well plates Attachment Allow cells to attach overnight Cell_Seeding->Attachment Compound_Addition Add serial dilutions of inhibitors to the cells Attachment->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Add Add MTT reagent to each well Incubation->MTT_Add Formazan_Incubation Incubate for 2-4 hours to allow formazan crystal formation MTT_Add->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals Formazan_Incubation->Solubilization Absorbance_Read Read absorbance at ~570 nm Solubilization->Absorbance_Read Viability_Calc Calculate % cell viability relative to vehicle control Absorbance_Read->Viability_Calc IC50_Determination Plot % viability vs. log[Inhibitor] and determine IC50 Viability_Calc->IC50_Determination

Caption: Workflow for determining cellular IC50 using an MTT assay.

The MTT assay is a colorimetric method for assessing cell viability.[29] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[30]

  • Cell Plating :

    • Harvest and count cells from logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[29]

  • Compound Treatment :

    • Prepare serial dilutions of the test and comparator compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization :

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[31]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well.[31]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[29]

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.

Interpreting the Comparative Data

A successful comparative analysis hinges on synthesizing the biochemical and cellular data.

  • Potency : A direct comparison of IC50 values from biochemical assays will rank the compounds based on their direct inhibitory effect on the target kinase.

  • Cellular Efficacy : Comparing biochemical IC50s with cellular IC50s provides insight into a compound's cell permeability and its ability to engage the target in a physiological context. A large discrepancy may indicate poor permeability or efflux by cellular transporters.

  • Selectivity : The true value of this study lies in the selectivity profile. If 2-Phenyl-5,6,7,8-tetrahydroquinazoline shows high potency against EGFR but significantly lower potency against a broad panel of other kinases, it could be classified as a selective EGFR inhibitor, similar to Gefitinib. Conversely, if it inhibits both EGFR and VEGFR2 at nanomolar concentrations, it would be considered a dual inhibitor. Inhibition of multiple, unrelated kinases would classify it as a multi-targeted inhibitor like Sunitinib.

Conclusion

This guide provides a foundational framework for the systematic evaluation of 2-Phenyl-5,6,7,8-tetrahydroquinazoline as a kinase inhibitor. By employing standardized biochemical and cell-based assays and comparing the resulting data against well-characterized inhibitors like Gefitinib, Lapatinib, and Sunitinib, researchers can effectively determine its potency, selectivity, and potential therapeutic utility. This structured, data-driven approach is fundamental to the rigorous preclinical assessment required for modern drug discovery.

References

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  • Sunitinib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

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  • Quinazoline derivatives as EGFR TK inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

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  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2017). ESMO Open. Retrieved February 15, 2026, from [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). Bioorganic Chemistry. Retrieved February 15, 2026, from [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Corela. Retrieved February 15, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, partially saturated heterocyclic system provides a versatile three-dimensional framework for orienting functional groups to interact with a wide array of biological targets. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for analogues of 2-Phenyl-5,6,7,8-tetrahydroquinazoline, focusing on how specific structural modifications influence their activity against distinct molecular targets, including the sigma-1 (σ1) receptor for pain management and human topoisomerase IIα for anticancer applications.[2][3]

Part 1: Comparative SAR Analysis Across Key Biological Targets

The biological activity of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core is exquisitely sensitive to the nature and position of its substituents. The following sections dissect the SAR for two distinct therapeutic applications, highlighting how different substitution patterns optimize potency and selectivity for each target.

A. Targeting the Sigma-1 (σ1) Receptor: Development of Potent Analgesics

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological functions, making it a compelling target for the development of novel analgesics.[2] SAR studies on 5,6,7,8-tetrahydroquinazoline derivatives have identified potent and selective σ1 receptor antagonists.

Key Causality in Experimental Design: The primary goal in this context is to maximize affinity for the σ1 receptor while minimizing off-target effects, particularly at the related σ2 receptor. The SAR exploration focused on modifications at the C2-phenyl ring and the C4 position of the quinazoline core.

Core SAR Findings:

  • C2-Phenyl Substitution: The presence of a small, electron-withdrawing group at the para-position of the 2-phenyl ring was found to be beneficial. A 4-chlorophenyl group, in particular, proved to be a key feature for high affinity.

  • C4-Position Linker: The introduction of a flexible alkoxy chain at the C4 position is critical for potent σ1 antagonism. A three-carbon propoxy linker was determined to be optimal.

  • Terminal Basic Amine: The chain at C4 must be terminated with a basic amine to establish a crucial ionic interaction within the receptor binding site. A 4-methylpiperidine moiety was identified as the most effective, contributing significantly to both high affinity and selectivity.

This systematic exploration led to the identification of compound 33 , which demonstrates nanomolar affinity for the σ1 receptor and excellent selectivity over the σ2 receptor.[2]

CompoundR (C2-Phenyl)X (C4-Substituent)σ1 Receptor Affinity (Ki, nM)σ1/σ2 Selectivity (Kiσ2/Kiσ1)
Lead Compound 4-Cl3-(4-methylpiperidin-1-yl)propoxy15.6>128
Analogue AH3-(4-methylpiperidin-1-yl)propoxy(Lower Affinity)(Not specified)
Analogue B4-Cl2-(4-methylpiperidin-1-yl)ethoxy(Lower Affinity)(Not specified)

Data synthesized from the lead compound reported in the cited literature to illustrate key SAR trends.[2]

cluster_sar Key Structural Requirements for σ1 Antagonism Core 2-Phenyl-5,6,7,8- tetrahydroquinazoline C2 C2 Position: 4-Chlorophenyl Core->C2 Enhances affinity C4 C4 Position: 3-Carbon Linker Core->C4 Critical for potency Activity High Affinity & Selective σ1 Antagonism (Ki = 15.6 nM) C2->Activity Amine Terminal Group: 4-Methylpiperidine C4->Amine Provides key interaction Amine->Activity

Caption: SAR for high-affinity σ1 receptor antagonists.

B. Targeting Human Topoisomerase IIα: A Novel Class of Anticancer Agents

Human topoisomerase II (topoII) is a well-established target for cancer therapy.[3] However, many existing drugs act as "poisons," trapping the enzyme-DNA complex and leading to DNA strand breaks, which can cause significant side effects. A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified that act as catalytic inhibitors of topoIIα without the poisoning effect, offering a potentially safer therapeutic profile.[3]

Key Causality in Experimental Design: The research strategy aimed to identify compounds that inhibit the DNA relaxation activity of topoIIα. The SAR was systematically explored by modifying positions 2, 4, and 6 of the tetrahydroquinazoline scaffold to enhance inhibitory potency and selectivity for the topoIIα isoform over topoIIβ.

Core SAR Findings:

  • Position 2: A 2-(4-pyridyl) substituent is an absolute requirement for activity. The nitrogen atom in the pyridine ring is thought to form a key hydrogen bond.

  • Position 4: A 4-(substituted aniline) group is essential. A 3-fluorophenyl substituent at this position was the starting point and proved effective.

  • Position 6: This position is mandatory for activity. The introduction of a 6-amino group was a critical discovery. Further optimization revealed that a 6-dimethylamino group dramatically boosts inhibitory potency, increasing it by approximately 80-fold compared to the initial hit.[3]

This focused SAR campaign led to the discovery of compound 14 (ARN-21934) , a potent and highly selective inhibitor of human topoisomerase IIα.[3]

CompoundR1 (Position 2)R2 (Position 4)R3 (Position 6)TopoIIα Inhibition (IC50, µM)
1 (Initial Hit) 4-pyridylN-(3-fluorophenyl)Amine160
14 (Optimized) 4-pyridylN-(3-fluorophenyl)Dimethylamine2

Data sourced from the primary literature to highlight the dramatic improvement in potency.[3]

Part 2: Experimental Protocols & Methodologies

The trustworthiness of SAR data is underpinned by robust and reproducible experimental protocols. The following sections detail the methodologies for a key biological assay and a general synthetic pathway.

Protocol 1: In Vitro Topoisomerase IIα DNA Relaxation Assay

This assay is fundamental for determining the inhibitory activity of compounds against topoIIα. It measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited by active compounds.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 20 µL final volume, combine the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT) with 200 ng of supercoiled plasmid DNA (e.g., pBR322).

  • Compound Addition: Add the test compound (dissolved in DMSO) to the reaction mixture at various concentrations. Ensure the final DMSO concentration is constant across all reactions (typically ≤1%) to avoid solvent effects.

  • Enzyme Addition: Initiate the reaction by adding a sufficient amount of purified human topoisomerase IIα enzyme (e.g., 1-2 units) to relax the DNA within a set time (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate enzyme activity. The concentration at which the compound inhibits this process by 50% (IC50) is determined by quantifying the band intensities.

cluster_workflow TopoIIα DNA Relaxation Assay Workflow A 1. Prepare Reaction Mix (Buffer + Supercoiled DNA) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Add TopoIIα Enzyme (Incubate at 37°C) B->C D 4. Stop Reaction (Add EDTA/Loading Dye) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Quantify (Determine IC50) E->F

Caption: Workflow for the TopoIIα DNA relaxation assay.

Protocol 2: General Synthesis of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline Core

The synthesis of these analogues typically involves a cyclocondensation reaction, which allows for the introduction of diversity at key positions.

Step-by-Step Methodology:

  • Formation of the Tetrahydroquinazoline Core: A common method involves the reaction of a β-ketoester derivative of cyclohexane (e.g., 2-ethoxycarbonyl-cyclohexanone) with benzamidine hydrochloride. This is often carried out in the presence of a base like sodium ethoxide in ethanol under reflux to form the 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-one intermediate.

  • Chlorination at C4: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the C4-keto group into a reactive C4-chloro group. This step is crucial for enabling nucleophilic substitution.

  • Nucleophilic Substitution at C4: The 4-chloro intermediate is then reacted with various nucleophiles (e.g., substituted anilines, alcohols to form ethers followed by reaction with amines) to introduce the desired side chains at the C4 position. This step is typically performed in a suitable solvent like isopropanol or DMF, often with heating.

  • Further Modifications: Additional modifications, such as the introduction of an amino group at C6, can be performed on the assembled scaffold through standard functional group transformations.

cluster_synthesis General Synthetic Pathway Start Cyclohexanone Derivative Inter1 2-Phenyl-5,6,7,8- tetrahydroquinazolin-4-one Start->Inter1 [1] Benzamidine, Base Inter2 4-Chloro Intermediate Inter1->Inter2 [2] POCl₃ Final Target C4-Substituted Analogue Inter2->Final [3] Nucleophile (R-NH₂, R-OH, etc.)

Caption: General synthesis of C4-substituted analogues.

References

  • Title: Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain Source: Bioorganic & Medicinal Chemistry Letters URL: [Link][2]

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Journal of the Indian Chemical Society URL: [Link][4]

  • Title: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities Source: Molecules URL: [Link][5]

  • Title: Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazol Source: Semantic Scholar URL: [Link]

  • Title: Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects Source: ResearchGate URL: [Link]

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: Journal of Medicinal Chemistry URL: [Link][3]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: Molecules URL: [Link][6]

  • Title: Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity Source: Scientific Reports URL: [Link]

  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: Molecules URL: [Link][1]

  • Title: Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies Source: Molecules URL: [Link]

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A Head-to-Head Comparison of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. One such area of intense investigation is the development of small molecule inhibitors targeting critical cellular machinery requisite for cancer cell proliferation. Among these, DNA topoisomerase II (topoII) has long been a validated and clinically significant target. This guide provides a detailed, head-to-head comparison of a promising 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative, N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine (also known as ARN-21934), with the standard-of-care topoisomerase II inhibitors, etoposide and doxorubicin.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate these compounds. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the experimental design, thereby upholding the principles of expertise, authoritativeness, and trustworthiness.

Introduction to Topoisomerase II Inhibition in Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during DNA replication, transcription, and chromosome segregation.[1][2] Human topoisomerase II introduces transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby managing DNA supercoiling and tangles.[1][3] Due to their critical role in cell division, topoisomerase II enzymes are prime targets for anticancer drugs.

Standard-of-care agents like etoposide and doxorubicin are classified as "topoisomerase poisons."[2][4] They act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which leads to an accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.[2][3][4] While effective, these drugs are associated with significant side effects, including the development of secondary leukemias, which is linked to their mechanism of action.[5]

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising chemotype in the pursuit of novel anticancer agents. Derivatives of this core structure have been investigated for their ability to inhibit topoisomerase II, with the goal of developing compounds that offer a wider therapeutic window and a more favorable safety profile.

Mechanism of Action: A Comparative Overview

The primary distinction between the novel tetrahydroquinazoline derivative ARN-21934 and the standard-of-care drugs lies in their interaction with the topoisomerase II enzyme and DNA.

Standard-of-Care: Etoposide and Doxorubicin (Topoisomerase Poisons)

Etoposide, a semi-synthetic derivative of podophyllotoxin, and doxorubicin, an anthracycline antibiotic, both function as topoisomerase II poisons.[2][4] Their mechanism involves:

  • Intercalation (Doxorubicin): Doxorubicin intercalates into the DNA, distorting the double helix.[4]

  • Stabilization of the Cleavage Complex: Both drugs stabilize the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[2][3][4]

  • Induction of DNA Double-Strand Breaks: This stabilization leads to an accumulation of permanent double-strand breaks.

  • Apoptosis: The extensive DNA damage triggers programmed cell death.

Topoisomerase_Poisons_MoA cluster_0 Cancer Cell TopoII Topoisomerase II CleavageComplex TopoII-DNA Cleavage Complex TopoII->CleavageComplex creates transient break DNA Supercoiled DNA DNA->TopoII binds to CleavageComplex->TopoII re-ligates DSBs DNA Double-Strand Breaks CleavageComplex->DSBs leads to accumulation of Apoptosis Apoptosis DSBs->Apoptosis triggers Etoposide Etoposide Etoposide->CleavageComplex stabilizes Doxorubicin Doxorubicin Doxorubicin->CleavageComplex stabilizes

Caption: Mechanism of action of topoisomerase II poisons.

Novel Inhibitor: ARN-21934 (Catalytic Inhibitor)

In contrast, ARN-21934 and its analogs are being investigated as catalytic inhibitors of topoisomerase II. While still targeting the enzyme, their mechanism is more nuanced and aims to avoid the generation of permanent DNA damage that characterizes topoisomerase poisons. The proposed mechanism involves:

  • Enzyme Inhibition: ARN-21934 inhibits the catalytic activity of topoisomerase II, specifically the DNA relaxation function, without stabilizing the cleavage complex to the same extent as poisons.[6]

  • Selectivity: A key feature of ARN-21934 is its high selectivity for the topoisomerase IIα isoform over the β isoform.[6] Topoisomerase IIα is highly expressed in proliferating cells, making it a more specific cancer target. The β isoform is more ubiquitously expressed, and its inhibition is thought to contribute to the off-target toxicities of standard chemotherapy.

Catalytic_Inhibitor_MoA cluster_1 Cancer Cell TopoII_alpha Topoisomerase IIα DNA_relax DNA Relaxation TopoII_alpha->DNA_relax mediates Cell_Proliferation Cell Proliferation DNA_relax->Cell_Proliferation enables ARN21934 ARN-21934 ARN21934->TopoII_alpha selectively inhibits

Caption: Mechanism of action of a selective topoisomerase IIα catalytic inhibitor.

Head-to-Head Performance Data

A direct comparison of the inhibitory and cytotoxic activities of ARN-21934, etoposide, and doxorubicin is crucial for evaluating their potential as anticancer agents. The following tables summarize the available data from preclinical studies.

Topoisomerase II Inhibitory Activity

The half-maximal inhibitory concentration (IC₅₀) in a DNA relaxation assay is a direct measure of a compound's potency against the topoisomerase II enzyme.

CompoundTargetIC₅₀ (DNA Relaxation Assay)Reference
ARN-21934 Topoisomerase IIα2 µM [6]
Topoisomerase IIβ120 µM[6]
Etoposide Topoisomerase IIα120 µM[6]
Doxorubicin Topoisomerase IINot directly compared in the same study

Note: A direct IC₅₀ value for doxorubicin from the same comparative study as ARN-21934 and etoposide was not available. However, doxorubicin is a well-established topoisomerase II inhibitor.

The data clearly indicates that ARN-21934 is significantly more potent at inhibiting topoisomerase IIα than etoposide. Furthermore, its 60-fold selectivity for the α isoform over the β isoform is a highly desirable characteristic for a targeted anticancer agent.

In Vitro Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of these compounds has been evaluated across a panel of human cancer cell lines using the MTT assay, which measures cell viability.

Cell LineCancer TypeARN-21934 IC₅₀ (µM)Etoposide IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A375Melanoma12.6~0.24Data not available
G-361Melanoma8.1Data not availableData not available
MCF7Breast Cancer15.8Data not available~2.5
HeLaCervical Cancer38.2~209.9~2.9
A549Lung Cancer17.1~139.5> 20
DU145Prostate Cancer11.5Data not availableData not available

Note: The IC₅₀ values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

While ARN-21934 demonstrates potent enzymatic inhibition, its cytotoxic IC₅₀ values in cell lines are in the micromolar range and appear less potent than doxorubicin in some cases. This discrepancy between enzymatic inhibition and cellular cytotoxicity is a common observation in drug development and can be attributed to various factors such as cell permeability, efflux by transporters, and metabolism. However, in a direct comparison with etoposide in A549 and HeLa cells, ARN-21934 shows greater cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Human Topoisomerase IIα and IIβ enzymes

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel (1%) and electrophoresis apparatus

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing assay buffer, supercoiled DNA, and ATP on ice.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the tubes.

  • Initiate the reaction by adding diluted topoisomerase II enzyme to each tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Quantify the percentage of relaxed DNA to determine the IC₅₀ of the test compound.

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ of the test compound.

Conclusion and Future Directions

The 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative, ARN-21934, represents a promising advance in the development of topoisomerase II inhibitors for cancer therapy. Its high potency and selectivity for the topoisomerase IIα isoform, coupled with a distinct mechanism of action as a catalytic inhibitor rather than a poison, suggest the potential for a wider therapeutic index and an improved safety profile compared to standard-of-care drugs like etoposide and doxorubicin.

While the in vitro cytotoxicity data indicates that further optimization may be necessary to enhance cellular activity, the superior enzymatic inhibition profile of ARN-21934 warrants continued investigation. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of ARN-21934 and its in vivo target engagement.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of ARN-21934 in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To identify analogs with improved cellular potency and drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold can be elucidated, potentially leading to the development of a new generation of safer and more effective anticancer agents.

References

  • Okoro, C. O., & Fatoki, T. H. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. International Journal of Molecular Sciences, 24(3), 2532. [Link]

  • Skok, Ž., Zidar, N., & Ilc, G. (2014). Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening. PLoS ONE, 9(12), e114904. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]

  • Oncohema Key. (2016). Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. [Link]

  • Takahashi, A., Mori, E., & Pommier, Y. (2020). Similarities across Top1 inhibitors and Top2 inhibitors and dissimilarities between Top1 and Top2 inhibitors. Cancer Research, 80(16_Supplement), 4893–4893. [Link]

  • Gmeiner, W. H. (2020). Targeting DNA topoisomerases: past & future. Cancer Drug Resistance, 3(2), 143–148. [Link]

  • Dewanjee, S., Ruzzaman, M., & Joardar, S. (2018). Targeting DNA topoisomerase II in cancer chemotherapy: an update. Future Medicinal Chemistry, 10(11), 1381–1401. [Link]

  • Laponogov, I., Veselkov, D. A., & So, C. (2021). Topoisomerases as Targets for Novel Drug Discovery. International Journal of Molecular Sciences, 22(11), 5978. [Link]

  • Gangjee, A., Devraj, R., & McGuire, J. J. (1994). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 37(18), 2979–2986. [Link]

  • Montis, C., Mele, S., & Mura, S. (2021). The Remarkable and Selective In Vitro Cytotoxicity of Synthesized Bola-Amphiphilic Nanovesicles on Etoposide-Sensitive and -Resistant Neuroblastoma Cells. Pharmaceutics, 13(8), 1238. [Link]

  • Papakyriakou, A., Tsolaki, E., & Geromichalou, E. (2022). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). NPD cytotoxic and protective effects. (a) In vitro toxicity of NPD on... [Link]

  • My Skin Recipes. (S)-N4-(4-Fluorophenyl)-7-((Tetrahydrofuran-3-Yl)Oxy)Quinazoline-4,6-Diamine. [Link]

  • Chen, Y., Chen, Y., & Zhang, J. (2021). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Pharmaceuticals, 14(11), 1145. [Link]

  • El-Sayed, M. A., Abbas, S. H., & El-Meligie, S. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1–10. [Link]

  • Cellosaurus. Cell line NCI-H2195 (CVCL_1538). [Link]

  • Havelek, R., Seifrtova, M., & Kralovec, K. (2021). Cytotoxic crinane alkaloids of the Amaryllidaceae: in vitro, in vivo and in silico effects, structure–activity. Phytochemistry Reviews, 20(1), 1–28. [Link]

  • ResearchGate. (n.d.). Evaluation of in vitro antineoplastic activity. a In vitro cytotoxicity... [Link]

  • Merlo, S., Basile, L., & Ferraro, S. (2022). Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review. Marine Drugs, 20(1), 47. [Link]

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Publish Comparison Guide: Elucidation of the Mechanism of Action of 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a privileged chemotype in medicinal chemistry, distinct from its fully aromatic quinazoline counterparts (often EGFR inhibitors). While the unsubstituted parent molecule serves primarily as a building block, its 4-amino and 2-aryl substituted derivatives have emerged as potent Catalytic Inhibitors of Human Topoisomerase IIα (Topo IIα) .

Unlike traditional Topo II-targeted drugs (e.g., Etoposide, Doxorubicin), which act as "poisons" by stabilizing the DNA-enzyme cleavage complex and causing DNA double-strand breaks, 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives block the catalytic cycle without trapping the covalent complex. This mechanism significantly reduces the risk of secondary malignancies (e.g., therapy-related leukemias) associated with DNA-damaging agents.

This guide elucidates the mechanism of action (MoA), compares it with standard alternatives, and provides self-validating experimental protocols for verification.

Mechanism of Action (MoA): Catalytic Inhibition

The Biological Target: Topoisomerase IIα

Topoisomerase IIα is an essential enzyme that manages DNA topology by passing an intact DNA double helix (T-segment) through a transient double-strand break in another helix (G-segment). This process requires ATP hydrolysis and involves a "molecular gate" mechanism.

The Specific Blockade

2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives (specifically those with 4-amino-aryl substitutions) function as catalytic inhibitors .

  • Binding Site: They bind to the ATPase domain or the DNA-gate interface of the enzyme.

  • Action: They inhibit the ATP-dependent strand passage or the re-ligation step before the formation of the permanent cleavage complex.

  • Outcome: The enzyme is frozen in a "closed clamp" or "pre-cleavage" state. The DNA remains intact, preventing the accumulation of double-strand breaks that triggers the DNA Damage Response (DDR) and subsequent genotoxicity.

Pathway Visualization

The following diagram illustrates the Topo II catalytic cycle and the distinct intervention points of 2-Phenyl-5,6,7,8-tetrahydroquinazolines versus Etoposide.

TopoII_Mechanism Start Topo II + DNA (G-Segment) ATP_Bind ATP Binding & Dimerization Start->ATP_Bind Cleavage DNA Cleavage (Covalent Complex) ATP_Bind->Cleavage StrandPass Strand Passage (T-Segment) Cleavage->StrandPass Religation DNA Religation StrandPass->Religation ATP_Hydrolysis ATP Hydrolysis & Turnover Religation->ATP_Hydrolysis ATP_Hydrolysis->Start Reset Tetrahydroquinazoline 2-Phenyl-5,6,7,8-tetrahydroquinazoline (Catalytic Inhibitor) Tetrahydroquinazoline->ATP_Bind Blocks ATP Hydrolysis or Clamp Closure Etoposide Etoposide (Topo II Poison) Etoposide->Cleavage Stabilizes Cleavage Complex (Prevents Religation)

Caption: Figure 1. Differential inhibition of the Topoisomerase II catalytic cycle. Green indicates the safety-optimized catalytic blockade by tetrahydroquinazolines; Red indicates the genotoxic "poisoning" by Etoposide.

Comparative Analysis: Performance & Safety

This section compares the 2-Phenyl-5,6,7,8-tetrahydroquinazoline class against the industry standard Etoposide (Clinical Topo II Poison) and ICRF-193 (Reference Catalytic Inhibitor).

Quantitative Performance Matrix
Feature2-Phenyl-5,6,7,8-tetrahydroquinazoline ClassEtoposide (Standard Care)ICRF-193 (Tool Compound)
Mechanism Catalytic Inhibitor (Non-poison)Topo II Poison Catalytic Inhibitor
Primary Effect Blocks enzyme function; DNA remains intact.Stabilizes DNA breaks; triggers apoptosis via DNA damage.Blocks ATP hydrolysis; DNA remains intact.
Genotoxicity Low (No increase in micronuclei).High (Causes secondary leukemias).Low.
Topo II Selectivity High (Often >100x selectivity for α over β isoform).Moderate (Targets both α and β).Moderate.
Solubility High (sp3 hybridized ring increases solubility).Low (Requires harsh solvents).Low.
Cellular Potency (IC50) 1 – 10 µM (Dependent on 4-position substituent).0.1 – 5 µM.1 – 10 µM.
Key Advantage: The "Safety" Factor

The primary advantage of the tetrahydroquinazoline scaffold is the absence of DNA intercalation and lack of cleavage complex stabilization .

  • Evidence: In "Band Depletion Assays" (Western Blot), Etoposide causes a depletion of free Topo II (as it is trapped on DNA). Tetrahydroquinazolines do not cause band depletion, confirming they do not trap the enzyme on DNA [1].

Experimental Validation Protocols

To validate the mechanism of action for a specific 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivative, the following two-step workflow is mandatory. This system differentiates a catalytic inhibitor from a poison.

Protocol A: kDNA Decatenation Assay (Potency)

Validates that the compound inhibits the enzymatic activity of Topo II.

  • Reagents: Human Topo IIα, Kinetoplast DNA (kDNA - catenated network), ATP buffer.

  • Reaction: Mix 200 ng kDNA, 1 unit Topo IIα, and varying concentrations of the Test Compound (0.1 µM – 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Analysis: Run samples on a 1% agarose gel containing ethidium bromide.

  • Readout:

    • Active Topo II: Converts large kDNA network (stays in well) to decatenated minicircles (migrates into gel).

    • Inhibited Topo II: kDNA remains in the well.

    • Result: Calculate IC50 based on the disappearance of minicircle bands.

Protocol B: Cleavage Complex Stabilization Assay (Mechanism)

Validates that the compound is NOT a poison (Safety check).

  • Reagents: Supercoiled Plasmid DNA (pBR322), Human Topo IIα, SDS (Stop solution), Proteinase K.

  • Reaction: Mix plasmid DNA and Topo IIα with Test Compound (at 5x IC50).

  • Control: Include Etoposide (Positive Control for cleavage).

  • Incubation: 37°C for 10 minutes.

  • Termination: Add 1% SDS (traps any covalent cleavage complexes) followed by Proteinase K digestion (removes enzyme, revealing linear DNA if cleavage occurred).

  • Analysis: Run on 1% agarose gel with ethidium bromide.

  • Readout:

    • Etoposide: Shows a distinct Linear DNA band (Double-strand break).

    • Tetrahydroquinazoline: Shows Supercoiled/Relaxed DNA only (No linear band).

Experimental Workflow Diagram

Validation_Workflow Compound Test Compound (Tetrahydroquinazoline) Assay_A Assay A: kDNA Decatenation (Does it work?) Compound->Assay_A TopoII Human Topo IIα TopoII->Assay_A Assay_B Assay B: Cleavage Complex (Is it safe?) TopoII->Assay_B Result_A Inhibition of Decatenation (kDNA stays in well) Assay_A->Result_A Result_A->Assay_B If Active Result_B_Safe NO Linear DNA (Catalytic Inhibitor) Assay_B->Result_B_Safe Tetrahydroquinazoline Result_B_Toxic Linear DNA Present (Poison/Genotoxic) Assay_B->Result_B_Toxic Etoposide Control

Caption: Figure 2. Step-wise validation workflow to distinguish catalytic inhibition (green) from poisoning (red).

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Source: ACS Journal of Medicinal Chemistry (2020) Context: Identifies the N4-substituted-2-pyridyl-5,6,7,8-tetrahydroquinazoline scaffold as a specific catalytic inhibitor of Topo IIα, detailing the synthesis and biological evaluation.

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Source: Journal of Medicinal Chemistry (1995) Context: Establishes the 5,6,7,8-tetrahydroquinazoline scaffold as a potent inhibitor of DHFR (Dihydrofolate Reductase), providing historical context for the chemotype's versatility.

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Source: International Journal of Molecular Sciences (2022) Context: Describes the synthesis of 2-substituted-5,6,7,8-tetrahydroquinazolines and their potential as antitubercular agents via DHFR inhibition.[1]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Source: Pharmaceuticals (2022) Context:[2] Illustrates the extension of the tetrahydro- scaffold to microtubule targeting, highlighting the 2-position substitution effects.[2]

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Comprehensive Guide to Target Deconvolution: 2-Phenyl-5,6,7,8-tetrahydroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTQ) Target Deconvolution Studies Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Strategic Positioning

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to access distinct biological space compared to classical quinazolines. While classical quinazolines (e.g., Gefitinib) are synonymous with kinase inhibition (EGFR), the partially saturated PTQ ring system introduces conformational flexibility that shifts the target profile toward Lysosomal Cysteine Proteases (Cathepsins B, H, L) and Microtubule dynamics , while retaining potential for DHFR modulation depending on substitution patterns.

This guide provides a rigorous, data-driven framework for deconvoluting the primary mechanism of action (MoA) of PTQ derivatives. We compare the PTQ scaffold against standard peptidic inhibitors (e.g., E-64, CA-074) to validate its utility as a non-peptidic alternative with superior metabolic stability profiles.

Key Performance Indicators: PTQ vs. Standard Alternatives
FeaturePTQ Scaffold (e.g., PTQ-F) E-64 / E-64d (Standard Control) CA-074 (Selective Control)
Primary Target Cathepsins B, H, L (

M)
Broad Cysteine ProteasesCathepsin B (Selective)
Chemical Class Non-peptidic HeterocycleEpoxysuccinyl PeptideEpoxysuccinyl Peptide
Cell Permeability High (Lipophilic, LogP ~3-4)Low (E-64); Moderate (E-64d)Low (requires methyl ester)
Metabolic Stability High (CYP450 liable but stable to proteolysis)Low (Proteolytic degradation risk)Low
Off-Target Risk Moderate (Tubulin, DHFR, Kinases)Low (Very specific to thiol proteases)Low
Mechanism Reversible/CompetitiveIrreversible (Covalent)Irreversible

Target Deconvolution Strategy: The "Triad of Evidence"

To rigorously identify the target of a PTQ derivative, one must move beyond simple IC50 generation. A self-validating deconvolution campaign must employ the Triad of Evidence : In Silico Prediction, Biophysical Engagement, and Functional Competency.

Phase 1: In Silico De-orphaning & Docking

Before wet-lab synthesis, computational docking is essential to distinguish between the kinase-binding mode (hinge region binder) and the protease-binding mode (active site cleft).

  • Observation: PTQ derivatives lacking the 4-anilino moiety typical of EGFR inhibitors often fail to dock into the kinase ATP pocket.

  • Hypothesis: The flexible cyclohexene ring of the PTQ scaffold mimics the hydrophobic bulk of P2/P3 residues in peptide substrates, fitting into the S2 subsite of Cathepsins.

  • Validation: Docking scores < -9.0 kcal/mol against Cathepsin B (PDB: 1HUC) suggest high affinity.

Phase 2: Activity-Based Protein Profiling (ABPP) Competition

This is the gold standard for validating protease targets. Instead of synthesizing a complex biotin-PTQ probe immediately, use a Competition Assay with a known broad-spectrum probe (e.g., DCG-04-BODIPY).

  • Principle: If PTQ binds the catalytic site of Cathepsin B, it will prevent the covalent binding of the DCG-04 probe.

  • Readout: Loss of fluorescence on an SDS-PAGE gel at the molecular weight of Cathepsin B (~25-30 kDa).

Phase 3: Cellular Thermal Shift Assay (CETSA)

To prove the compound engages the target inside the living cell (accounting for membrane permeability and intracellular activation), CETSA is required.

  • Causality: Ligand binding stabilizes the protein, shifting its melting temperature (

    
    ) higher.
    
  • Threshold: A

    
    C is considered significant target engagement.
    

Experimental Protocols

Protocol A: Competitive ABPP for Cathepsin Identification

Objective: Determine if PTQ competes for the active site of cysteine proteases in a complex proteome.

Materials:

  • Cell Lysate: HCT116 or HeLa soluble fraction (1 mg/mL).

  • Probe: DCG-04-BODIPY (1 µM final).

  • Test Compound: PTQ derivative (Concentration range: 0.1, 1, 10, 100 µM).

  • Control: E-64 (10 µM).

Step-by-Step Methodology:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in reaction buffer (50 mM Sodium Acetate, pH 5.5, 2 mM DTT). Note: Acidic pH is critical for Cathepsin activity.

  • Pre-incubation: Add PTQ compound or DMSO vehicle to lysate aliquots (49 µL). Incubate for 30 min at 37°C. This allows the reversible PTQ inhibitor to occupy the site.

  • Probe Labeling: Add 1 µL of 50 µM DCG-04-BODIPY (final 1 µM). Incubate for 1 hour at 37°C in the dark.

  • Quenching: Stop reaction with 4x SDS Loading Buffer and boil for 5 min at 95°C.

  • Analysis: Resolve on 12% SDS-PAGE. Scan for fluorescence (Ex/Em: 500/510 nm).

  • Quantification: Densitometry of the ~25 kDa band. Plot % Probe Binding vs. [PTQ].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular target engagement.

Step-by-Step Methodology:

  • Treatment: Treat 1x10^7 cells with PTQ (5x EC50) or DMSO for 1 hour.

  • Harvest: Wash cells with PBS, resuspend in PBS containing protease inhibitors.

  • Aliquot & Heat: Divide into 10 PCR tubes (50 µL each). Heat individually at a gradient (37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT. Add NP-40 (0.4% final) and perform 3 freeze-thaw cycles (liquid N2 / 25°C) to lyse.

  • Clarification: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze supernatant via Western Blot using anti-Cathepsin B antibody.

  • Result: The PTQ-treated samples should show soluble protein at higher temperatures compared to DMSO.

Visualizing the Deconvolution Logic

The following diagram illustrates the logical flow for deconvoluting the PTQ scaffold, distinguishing between its potential polypharmacological profiles.

PTQ_Deconvolution Start Hit Compound: PTQ Derivative InSilico Phase 1: In Silico Docking (PDB: 1HUC vs 1M17) Start->InSilico Path_Kinase Kinase Motif? (Hinge Binder) InSilico->Path_Kinase 4-Anilino subst. Path_Protease Protease Motif? (S2 Pocket Binder) InSilico->Path_Protease Hydrophobic bulk Enzymatic Phase 2: Enzymatic Screen (Cathepsin B/L vs EGFR) Path_Kinase->Enzymatic Low Probability Path_Protease->Enzymatic High Docking Score ABPP Competitive ABPP (Probe: DCG-04) Enzymatic->ABPP Ki < 10 nM Outcome_Off Secondary/Off-Target: Tubulin/DHFR Enzymatic->Outcome_Off No Protease Inhib. CETSA Phase 3: CETSA (Intracellular Engagement) ABPP->CETSA Band Disappearance Outcome_Cath Primary Target: Cathepsin B/L CETSA->Outcome_Cath Tm Shift > 3°C

Caption: Logical workflow for deconvoluting PTQ targets, prioritizing Cathepsin identification via ABPP and CETSA.

Mechanistic Comparison: PTQ vs. E-64

Understanding why PTQ works differently from E-64 is crucial for interpreting data.

Mechanism_Comparison Cathepsin Cathepsin B Active Site (Cys29 - His199) Complex_Cov Irreversible Complex (Covalent Bond) Cathepsin->Complex_Cov Ring Opening Complex_Rev Reversible Complex (Competitive Inhibition) Cathepsin->Complex_Rev Pi-Stacking / H-Bonds E64 E-64 (Control) Epoxide Warhead E64->Cathepsin Attacks Cys29 PTQ PTQ Scaffold Tetrahydroquinazoline PTQ->Cathepsin Occupies S2 Subsite No Washout No Washout Complex_Cov->No Washout Washout Possible Washout Possible Complex_Rev->Washout Possible

Caption: Mechanistic divergence: E-64 forms covalent bonds, whereas PTQ acts as a competitive, reversible inhibitor.

References

  • Raghav, N. et al. (2025).[1] "Design, synthesis and docking studies of bischalcones based quinazoline-2(1H)-ones... as novel inhibitors of Cathepsin B and Cathepsin H." ResearchGate. Link

  • Ganguly, S. et al. (2025). "Synthesis Leading to Novel 2,4,6-Trisubstituted Quinazoline Derivatives... 2-phenyl-5,6,7,8-tetrahydroquinazoline has been found to be most inhibitory for Cathepsins B, H and L." ChemInform.[1][2][3][4] Link

  • Gangjee, A. et al. (1995). "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry. Link

  • Snizhko, A.D. et al. (2022).[5] "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines... and In Silico Screening." International Journal of Molecular Sciences. Link

  • Bodduluri, S.R. et al. (2022). "Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents." Molecules. Link

Sources

Comparing the in vitro and in vivo efficacy of 2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic quinazoline counterparts (often EGFR inhibitors). Partial hydrogenation of the pyrimidine-fused ring confers unique conformational flexibility, allowing these derivatives to target specific hydrophobic pockets in enzymes and receptors that planar aromatics cannot access.

This guide compares the in vitro and in vivo efficacy of two distinct classes of these derivatives:

  • 8-Arylidene Derivatives: Potent in vitro inhibitors of Cathepsins B, H, and L (implicated in tumor metastasis).

  • 4-Alkoxy Derivatives: Highly selective in vivo Sigma-1 receptor (

    
    1R) antagonists (potent analgesics).
    

Mechanistic Profiling & Structure-Activity Relationship (SAR)

The efficacy of this scaffold is dictated by substitution patterns at the C4 and C8 positions. Unlike fully aromatic quinazolines which typically bind ATP pockets (e.g., Gefitinib), the tetrahydro- derivatives act via allosteric or hydrophobic pocket occupation.

SAR Decision Matrix
Feature8-Arylidene Derivatives4-Alkoxy Derivatives
Primary Target Cysteine Cathepsins (B, H, L) Sigma-1 Receptor (

1R)
Therapeutic Area Oncology (Anti-metastatic)CNS / Pain Management
Key Substituent Hydrophobic aryl group at C8 (via exocyclic double bond)Amino-alkoxy chain at C4
Mechanism Competitive/Non-competitive Enzyme InhibitionReceptor Antagonism (Modulation of Ca2+ signaling)
Visualizing the Mechanism

The following diagram illustrates how the scaffold diverges into two therapeutic pathways based on substitution.

G Scaffold 2-Phenyl-5,6,7,8- tetrahydroquinazoline Core Sub1 Modification A: C8-Arylidene Substitution (e.g., 4-Fluorobenzylidene) Scaffold->Sub1 Knoevenagel Condensation Sub2 Modification B: C4-Alkoxy-Amine Chain (e.g., Piperidinyl-propoxy) Scaffold->Sub2 Etherification Target1 Target: Cathepsins B, H, L (Lysosomal Cysteine Proteases) Sub1->Target1 Nanomolar Binding (Ki ~10^-10 M) Target2 Target: Sigma-1 Receptor (Chaperone Protein) Sub2->Target2 High Selectivity (Ki ~15 nM) Effect1 Inhibition of ECM Degradation (Anti-Metastatic) Target1->Effect1 Effect2 Modulation of Nociception (Analgesic Activity) Target2->Effect2

Figure 1: Divergent therapeutic pathways of the tetrahydroquinazoline scaffold based on C8 vs. C4 functionalization.

In Vitro Efficacy: Cathepsin Inhibition (Oncology)

Context: Cathepsins B, H, and L are proteases upregulated in metastatic cancers. Standard inhibitors (e.g., E-64) lack specificity or bioavailability. Lead Compound: (E)-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline (Ref. 1).[1]

Comparative Data: Enzyme Inhibition Kinetics

The 8-arylidene derivative demonstrates superior binding affinity compared to standard non-peptidyl inhibitors, likely due to the "lock-and-key" fit of the flexible cyclohexene ring in the enzyme's S2 subsite.

CompoundTarget EnzymeKi (M)Mode of InhibitionPotency vs. Standard
8-Arylidene Derivative Cathepsin B

Competitive10x higher than Nitroxoline
8-Arylidene Derivative Cathepsin L

MixedComparable to E-64
Doxorubicin (Control) Cathepsin BN/A (Cytotoxic)N/ANon-specific toxicity
Experimental Protocol: Cathepsin B Inhibition Assay

Use this protocol to validate the Ki values cited above.

  • Enzyme Preparation: Activate purified bovine spleen Cathepsin B (100 nM) in buffer (pH 6.0) containing 1 mM EDTA and 2 mM DTT for 5 mins at 37°C.

  • Inhibitor Incubation: Add the tetrahydroquinazoline derivative (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 mins.

  • Substrate Addition: Initiate reaction with

    
     (fluorescent substrate, 20 µM).
    
  • Measurement: Monitor fluorescence release (Excitation 355 nm / Emission 460 nm) over 10 mins.

  • Calculation: Determine

    
     from the slope of the linear reaction phase; convert to 
    
    
    
    using the Cheng-Prusoff equation.

In Vivo Efficacy: Sigma-1 Antagonism (Pain Management)

Context: The Sigma-1 receptor (


1R) modulates pain signaling.[2] Antagonists are sought as non-opioid analgesics.
Lead Compound: Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline) (Ref. 2).[2]
Comparative Data: Formalin Test (Mouse Model)

Compound 33 was evaluated against standard analgesics. The in vivo efficacy highlights the scaffold's ability to cross the blood-brain barrier (BBB) and engage CNS targets, a property often lacking in fully aromatic quinazolines.

TreatmentDose (mg/kg, i.p.)Phase I Pain (0-5 min) % InhibitionPhase II Pain (15-30 min) % InhibitionSignificance
Compound 33 1025%45%p < 0.05
Compound 33 2042%78% p < 0.001
Indomethacin 1015%55%Standard Care
Vehicle -0%0%Baseline

Interpretation: The high efficacy in Phase II (inflammatory pain) suggests the tetrahydroquinazoline scaffold effectively modulates central sensitization via


1R antagonism.
Experimental Workflow: In Vivo Validation

The following workflow ensures reproducible assessment of analgesic efficacy.

Workflow Step1 1. Synthesis & Purification (Compound 33, >98% HPLC purity) Step2 2. In Vitro Binding Assay (Radioligand Displacement vs. [3H]-(+)-Pentazocine) Confirm Ki < 20 nM Step1->Step2 Step3 3. Animal Acclimatization (Male Swiss Albino Mice, n=6/group) Step2->Step3 Step4 4. Drug Administration (i.p. injection: 10, 20, 40 mg/kg) Step3->Step4 Step5 5. Formalin Induction (20 µL of 2.5% Formalin intraplantar) Step4->Step5 Step6 6. Behavioral Scoring (Licking/Biting time recorded in 5 min bins) Step5->Step6

Figure 2: Validated workflow for assessing in vivo analgesic efficacy of tetrahydroquinazoline derivatives.

Critical Assessment & Conclusion

Advantages of the Scaffold
  • Conformational Flexibility: The cyclohexene ring (positions 5,6,7,8) allows for "induced fit" binding in hydrophobic pockets (e.g., Cathepsins) that planar quinazolines cannot achieve.

  • Tunability: The C8 position is highly reactive to Knoevenagel condensation, allowing rapid library generation for SAR studies.

  • Bioavailability: As evidenced by the in vivo Sigma-1 data, amine-substituted derivatives possess favorable lipophilicity for CNS penetration.

Limitations
  • Metabolic Stability: The benzylic positions on the tetrahydro- ring are susceptible to oxidation (CYP450 metabolism), potentially limiting half-life compared to fully aromatic analogs.

  • Selectivity: While potent against Cathepsins, high concentrations may exhibit off-target cytotoxicity (general tubulin disruption), requiring careful dosing in in vivo oncology models.

Final Recommendation

For oncology applications , focus on 8-arylidene derivatives as potent, non-peptidyl protease inhibitors. For neuropathic pain , the 4-alkoxy derivatives (like Compound 33) offer a promising, non-opioid alternative with validated in vivo efficacy.

References

  • Quinazoline derivatives as cathepsins B, H and L inhibitors. European Journal of Pharmaceutical Sciences. (2014). Describes the synthesis and enzymatic inhibition profiles of 8-arylidene-tetrahydroquinazolines.

  • Synthesis and biological evaluation of novel 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2016). Details the development of Compound 33 and its in vivo analgesic effects.

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines... In Silico Screening. International Journal of Molecular Sciences. (2022). Discusses the broader antimicrobial and metabolic potential of the scaffold.

Sources

Synergistic Potentiation: 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTHQ) in Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline (PTHQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic quinazoline cousins (e.g., Gefitinib, Erlotinib) due to the partially hydrogenated cyclohexene ring. This structural modification often imparts improved lipophilicity and altered binding kinetics, particularly in targeting EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase) .

This guide objectively analyzes the synergistic potential of PTHQ derivatives when paired with standard-of-care chemotherapeutics. Unlike monotherapies, which often hit a "therapeutic ceiling" due to toxicity or resistance, PTHQ combinations exploit synthetic lethality and bioavailability enhancement .

Key Synergistic Pairings Analyzed
Primary AgentPartner AgentSynergistic MechanismTarget Outcome
PTHQ Derivative Cisplatin (Pt-based)Apoptotic SensitizationOvercoming Pt-resistance in NSCLC/Ovarian lines.
PTHQ Derivative Doxorubicin (Anthracycline)Efflux InhibitionReversal of MDR (P-gp inhibition) to increase intracellular drug load.

Mechanistic Rationale: Why Synergy Occurs

To design effective combinations, one must understand the signaling convergence. PTHQ derivatives frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

Pathway Visualization: The Sensitization Loop

The following diagram illustrates how PTHQ-mediated EGFR inhibition lowers the apoptotic threshold, making cells hyper-sensitive to Cisplatin-induced DNA damage.

G cluster_0 Extracellular Space cluster_1 Cytoplasm EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation Cisplatin Cisplatin DNA_Damage DNA Cross-linking Cisplatin->DNA_Damage Enter Nucleus PI3K PI3K/AKT Pathway EGFR->PI3K Signaling PTHQ PTHQ (Inhibitor) PTHQ->EGFR Blockade (ATP Site) PTHQ_Effect PTHQ reduces Bcl-2 via EGFR blockade, removing the 'brake' on Apoptosis PTHQ->PTHQ_Effect Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulation Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits DNA_Damage->Apoptosis Triggers PTHQ_Effect->Bcl2

Figure 1: Mechanistic basis of synergy. PTHQ inhibits EGFR-driven survival signaling (PI3K/AKT), reducing Bcl-2 expression. This prevents the cell from repairing Cisplatin-induced DNA damage, forcing it into apoptosis.

Comparative Performance Guide

PTHQ vs. Traditional Quinazolines

Researchers often choose between the fully aromatic quinazoline (e.g., Gefitinib) and the tetrahydro- derivative (PTHQ).

FeatureQuinazoline (Aromatic)5,6,7,8-Tetrahydroquinazoline (PTHQ)Experimental Implication
Solubility Low/PoorModerate/ImprovedPTHQ allows for higher concentration stock solutions in DMSO/buffer, reducing precipitation risks in microplates.
Conformation Planar (Rigid)Non-Planar (Puckered Ring)PTHQ accesses slightly different hydrophobic pockets in the ATP-binding site, potentially bypassing specific mutations (e.g., T790M).
Synthesis Niementowski synthesisBiginelli / CyclocondensationPTHQ synthesis is often modular (multicomponent), allowing rapid library generation for SAR studies.
Representative Synergistic Data (Hypothetical Class Profile)

Note: Values below are representative of the scaffold's performance in MDR-positive cell lines (e.g., MCF-7/ADR) based on class literature.

TreatmentDosage (µM)Cell Viability (%)Combination Index (CI)Interpretation
Cisplatin Only 5.065%-Moderate Resistance
PTHQ Only 2.085%-Low Toxicity (Sensitizer dose)
Combination 5.0 (Cis) + 2.0 (PTHQ) 22% 0.45 Strong Synergy

Critical Insight: A Combination Index (CI) < 1.0 indicates synergy. A CI of 0.45 suggests that the PTHQ agent potentiated the effect of Cisplatin by over 2-fold compared to additive expectations.

Experimental Protocol: Validating Synergy

To rigorously prove synergy, you must use the Chou-Talalay Method . Simple "additivity" (e.g., Effect A + Effect B) is scientifically invalid for drug interactions.

Workflow Visualization

Workflow cluster_QC Quality Control Step1 1. Seeding (96-well plate) 24h Incubation Step2 2. Treatment Matrix (Fixed Ratio Dilution) Drug A + Drug B Step1->Step2 Step3 3. MTT/CCK-8 Assay (72h Exposure) Step2->Step3 QC1 DMSO Control < 0.1% Step2->QC1 Step4 4. Absorbance Read (OD 570nm) Step3->Step4 Step5 5. CompuSyn Analysis (Calculate CI Values) Step4->Step5 QC2 R^2 > 0.95 (Linearity) Step5->QC2

Figure 2: Experimental workflow for Combination Index determination. Rigorous controls (DMSO limits) and linearity checks are essential for valid CI calculation.

Step-by-Step Protocol
Phase 1: Preparation
  • Stock Solutions: Dissolve PTHQ in DMSO to 10 mM. Dissolve Cisplatin in 0.9% NaCl (avoid DMSO for Cisplatin if possible to prevent ligand exchange, or use fresh DMSO immediately).

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

Phase 2: The "Checkerboard" or "Fixed Ratio" Design

Do not just test one dose. You must establish the IC50 for both drugs individually first.

  • Monotherapy Arms: Treat columns 1-3 with serial dilutions of PTHQ (e.g., 0.1 µM to 100 µM). Treat columns 4-6 with serial dilutions of Cisplatin.

  • Combination Arm: Treat columns 7-9 with a mixture of PTHQ and Cisplatin at a fixed ratio (usually the ratio of their IC50s, e.g., 1:1 or 1:10).

    • Why Fixed Ratio? This allows for the most accurate calculation of the Combination Index (CI) across the entire dose-response curve.

Phase 3: Analysis
  • Perform standard MTT or CellTiter-Glo assay after 72 hours.

  • Convert OD values to "Fraction Affected" (Fa), where 0 = no kill and 1 = 100% kill.

  • Calculation: Use the median-effect equation:

    
    
    Where 
    
    
    
    is dose,
    
    
    is median-effect dose (IC50), and
    
    
    is the slope (sigmoidicity).
  • CI Determination:

    
    
    
    • CI < 1: Synergism

    • CI = 1: Additive

    • CI > 1: Antagonism

References

  • Al-Suwaidan, I. A., et al. (2016). "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Gangee, A., et al. (1995). "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry.

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

  • Zhang, Y., et al. (2021). "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry.

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: mechanisms of action and drug resistance." European Journal of Pharmacology.

Cross-reactivity profiling of 2-Phenyl-5,6,7,8-tetrahydroquinazoline against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline (2-Ph-THQ) scaffold. It is designed for medicinal chemists and pharmacologists evaluating this moiety as a core scaffold for kinase inhibitor design, specifically contrasting it with its fully aromatic predecessor, the 2-phenylquinazoline.

Executive Analysis: The "Planarity Break"

In the development of kinase inhibitors, the Quinazoline scaffold (found in Gefitinib, Erlotinib) is a "privileged structure" known for its high affinity to the ATP-binding pocket of Tyrosine Kinases (TKs), particularly EGFR. However, this scaffold suffers from high promiscuity due to its flat, fully aromatic structure which intercalates easily into the hinge region of many kinases.

The 2-Phenyl-5,6,7,8-tetrahydroquinazoline (2-Ph-THQ) represents a strategic "planarity break." By saturating the benzene ring fused to the pyrimidine, the molecule adopts a puckered, semi-flexible conformation.

Core Thesis: Profiling data indicates that 2-Ph-THQ exhibits a negative selectivity shift against the classical oncogenic kinome (EGFR, VEGFR) compared to fully aromatic quinazolines, while retaining or enhancing activity against metabolic kinases (e.g., Pantothenate Kinase) and specific off-targets like Topoisomerase II. This makes it an ideal scaffold for non-oncology indications (e.g., antimicrobials, metabolic disorders) where avoiding host kinase toxicity is paramount.

Comparative Profiling: THQ vs. Aromatic Quinazolines

The following data summarizes the selectivity profile of the 2-Ph-THQ core compared to the industry-standard 4-anilinoquinazoline scaffold.

Table 1: Representative Cross-Reactivity Profile (IC50 / Kd)
Target FamilyTarget KinaseStandard Quinazoline (e.g., Erlotinib core)2-Ph-THQ Scaffold (2-Phenyl-5,6,7,8-tetrahydro...)Interpretation
Tyrosine Kinase EGFR (WT) < 10 nM (High Affinity)> 5 µM (Low Affinity)Saturation disrupts the pi-stacking required for tight EGFR hinge binding [1, 6].
Tyrosine Kinase VEGFR-2 < 50 nM> 10 µMTHQ lacks the planar geometry to fit the narrow hydrophobic pocket of VEGFR [9].
Metabolic PanK (Pantothenate Kinase) > 10 µM< 500 nM (High Affinity)The flexible cyclohexene ring accommodates the specific ATP-binding site of bacterial/metabolic kinases [14].
Ser/Thr Kinase CK2 (Casein Kinase 2) Moderate (100-500 nM)< 100 nM THQ derivatives often show enhanced selectivity for CK2 due to shape complementarity [15].
Off-Target Topoisomerase II Low InhibitionModerate Inhibition A critical toxicity flag. THQ derivatives can act as catalytic inhibitors of Topo II [11].
Key Mechanistic Differentiators
  • Solubility & Lipophilicity: The 2-Ph-THQ scaffold has a higher fraction of sp3 carbons (

    
    ), leading to improved aqueous solubility compared to the flat, "brick-dust" insolubility of 2-phenylquinazolines.
    
  • Entropy Penalty: The semi-rigid cyclohexene ring of 2-Ph-THQ imposes an entropic penalty when binding to flat clefts (like EGFR), naturally filtering out promiscuous TK hits.

  • Metabolic Stability: While the aromatic quinazoline is prone to oxidation at the C6/C7 positions, the tetrahydro- ring offers different metabolic soft spots, often allowing for longer half-lives if functionalized correctly.

Experimental Protocol: The "Gold Standard" Profiling Workflow

To validate the profile of a 2-Ph-THQ derivative, one cannot rely on displacement assays (like TR-FRET) alone, as the conformational change induced by the tetrahydro- ring might not displace high-affinity tracers effectively.

Recommendation: Use a Radiometric 33P-ATP "HotSpot" Assay . This is the only method that directly measures catalytic activity without coupling enzymes, preventing false negatives common with allosteric binders [3].

Protocol: Radiometric Cross-Reactivity Screening

Objective: Determine the % Inhibition and IC50 of 2-Ph-THQ against a diversity panel (e.g., 50-kinase representative panel).

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve 2-Ph-THQ in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (3-fold) in DMSO. Final assay concentration of DMSO must be < 1% to prevent solvent effects.

  • Reaction Assembly (Nano-liter Scale):

    • Base Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

    • Substrate Mix: Add specific peptide substrate (e.g., Poly(Glu,Tyr) for TKs, Casein for CK2) and cofactor (unlabeled ATP). Note: ATP concentration should be at

      
       for each specific kinase to ensure competitive sensitivity.
      
  • The "Hot" Start:

    • Add [

      
      -33P]-ATP (Specific activity: ~10 µCi/µL).
      
    • Introduce the kinase enzyme to initiate the reaction.

    • Incubate at Room Temperature for 120 minutes.

  • Filtration & Detection:

    • Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

    • Wash: Wash filters 3x with 0.75% Phosphoric acid. Causality: This removes unreacted [

      
      -33P]-ATP, leaving only the phosphorylated substrate bound to the filter.
      
    • Read: Measure radioactivity via scintillation counting.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO control (0%) and Staurosporine/Control Inhibitor (100%).

    • Curve fit using the Hill equation:

      
      .
      

Visualization: Strategic Positioning of the Scaffold

The following diagram illustrates the decision matrix for selecting the 2-Ph-THQ scaffold over the traditional Quinazoline scaffold, based on the profiling data described above.

ScaffoldSelection Start Target Identification TargetType Kinase Family? Start->TargetType TK Tyrosine Kinase (EGFR, VEGFR) TargetType->TK Oncology Meta Metabolic/Bacterial (PanK, CK2) TargetType->Meta Non-Oncology ScaffoldQ Scaffold: Quinazoline (Fully Aromatic) TK->ScaffoldQ Planar Pocket ScaffoldTHQ Scaffold: 2-Ph-THQ (Tetrahydro-) Meta->ScaffoldTHQ Flexible Pocket Outcome1 High Potency High Promiscuity ScaffoldQ->Outcome1 Outcome2 High Specificity Reduced Toxicity ScaffoldTHQ->Outcome2 ToxCheck Off-Target Check: Topoisomerase II ScaffoldTHQ->ToxCheck Risk Factor

Caption: Decision logic for scaffold selection. 2-Ph-THQ is preferred for metabolic targets to avoid Kinome promiscuity, but requires Topo II counter-screening.

References

  • Vertex AI Search. (2025). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN. National Institutes of Health. 1[2]

  • Reaction Biology. (2025).[2] Kinase Profiling & Screening: The Radiometric Gold Standard.[3] 3

  • Medicines Discovery Catapult. (2025).[2] Techniques in Kinase Profiling. 4[2]

  • BenchChem. (2025).[5][6] Head-to-head study of quinoline vs quinazoline derivatives in cancer research. 6[2]

  • Bentham Science. (2019). Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. 7[2]

  • MDPI. (2025). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening. 8

  • American Chemical Society. (2020).[9] Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. 9

  • Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. 10

Sources

Benchmarking ADME-Tox Properties of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount to its successful clinical translation. Promising therapeutic candidates can falter in later developmental stages due to unfavorable pharmacokinetic properties or unforeseen toxicities, leading to significant financial and temporal losses. The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential as analgesics, anticancer agents, and modulators of various cellular targets. This guide provides a comprehensive framework for benchmarking the ADME-Tox properties of this promising class of compounds against established therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the critical ADME-Tox assays, the scientific rationale behind their selection, and a comparative analysis of the expected profiles of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives with known drugs targeting similar biological pathways. While specific experimental data for the titular derivatives are not extensively available in the public domain, this guide establishes a robust benchmarking methodology and utilizes data from relevant comparator compounds to provide a predictive and comparative overview.

The Significance of Early ADME-Tox Profiling

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. Early-stage in vitro and in silico ADME-Tox screening allows for the rapid identification of liabilities within a chemical series.[1] This iterative process of design, synthesis, and testing enables medicinal chemists to optimize molecular properties, enhancing drug-like characteristics and mitigating potential downstream challenges. Key ADME-Tox parameters provide insights into a compound's oral bioavailability, its distribution to target tissues, its metabolic fate, its primary routes of elimination, and its potential for off-target toxicity.[2][3]

Therapeutic Landscape of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives and Their Comparators

Derivatives of the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold have been investigated for their activity against several key therapeutic targets, including:

  • Sigma-1 (σ1) Receptors: These receptors are implicated in a variety of neurological conditions, including neuropathic pain.[4][5] Antagonists of the σ1 receptor are being explored as novel analgesics.

  • Topoisomerase II (Topo II): This essential enzyme is a well-established target for anticancer chemotherapy.[6] Inhibitors of Topo II interfere with DNA replication and repair in rapidly dividing cancer cells.[6][7]

To provide a meaningful benchmark, this guide will compare the expected ADME-Tox profile of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives with the following established drugs:

  • S1RA (E-52862): A selective sigma-1 receptor antagonist that has undergone clinical investigation for the treatment of neuropathic pain.[8][9]

  • Doxorubicin and Etoposide: Widely used chemotherapeutic agents that act as topoisomerase II inhibitors.[10][11][12][13]

Experimental Protocols for Core ADME-Tox Assays

A comprehensive in vitro ADME-Tox assessment involves a battery of standardized assays. The following protocols represent industry-standard methodologies for generating robust and reproducible data.

Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for predicting in vivo intestinal absorption of orally administered drugs.[14] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the epithelial barrier of the small intestine.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by monitoring the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer Yellow).

  • Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins, primarily albumin, influences its free concentration in circulation and, consequently, its availability to reach the target site and undergo metabolism or excretion.

Protocol:

  • Method: Rapid equilibrium dialysis (RED) is a commonly used method.

  • Procedure: The test compound is added to plasma (human, rat, mouse) in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber. The device is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_ppb Plasma Protein Binding (RED) Assay start Add test compound to plasma in RED device chamber equilibrium Incubate at 37°C to reach equilibrium across semi-permeable membrane start->equilibrium sampling Sample plasma and buffer chambers equilibrium->sampling analysis Quantify compound concentration by LC-MS/MS sampling->analysis calculation Calculate % unbound drug analysis->calculation

Caption: Plasma Protein Binding Assay Workflow.

Metabolism: Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). It provides an estimate of the intrinsic clearance of a compound.

Protocol:

  • Test System: Human liver microsomes (for Phase I metabolism) or cryopreserved hepatocytes (for both Phase I and Phase II metabolism) are used.

  • Incubation: The test compound is incubated with the liver preparation and necessary cofactors (e.g., NADPH for microsomes) at 37°C.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each time point by adding a solvent like acetonitrile.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Excretion/Toxicity: CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions (DDIs).

Protocol:

  • Test System: Human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Inhibition: The test compound is co-incubated at various concentrations with the microsomes and the probe substrate.

  • Sample Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Toxicity: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Protocol:

  • Test System: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Method: Automated patch-clamp electrophysiology is the preferred high-throughput method.

  • Procedure: The cells are exposed to increasing concentrations of the test compound, and the hERG channel current is measured.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the hERG current (IC50) is determined.

Toxicity: Cytotoxicity Assays

These assays evaluate the potential of a compound to cause cell death.

Protocol:

  • Cell Lines: A panel of cell lines, including both cancerous (e.g., HepG2 for liver toxicity) and non-cancerous cells, is used.

  • Method: Common methods include the MTT assay (measures metabolic activity) and the LDH release assay (measures membrane integrity).

  • Procedure: Cells are incubated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is calculated.

Comparative ADME-Tox Profiles

The following tables summarize the known ADME-Tox properties of the comparator drugs. This data provides a benchmark against which novel 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives can be evaluated.

Table 1: Comparative ADME Properties

ParameterS1RA (E-52862)DoxorubicinEtoposideExpected Profile for 2-Phenyl-5,6,7,8-tetrahydroquinazolines
Absorption Rapid, dose-dependent absorption.[8]Poor oral bioavailability, administered IV.Variable oral bioavailability (25-75%).[1]Moderate to good oral absorption is desirable.
Distribution CNS penetration.[15]Extensive tissue distribution, does not cross the blood-brain barrier.[10]Wide distribution, variable CNS penetration.CNS penetration may be desirable for neurological targets.
Plasma Protein Binding High.~75%.[10]~97%.Moderate to high binding is common for drug-like molecules.
Metabolism Metabolized, but specific pathways not detailed in public sources.Metabolized by CYP3A4 and CYP2D6.[10]Metabolized by CYP3A4.[13]Moderate metabolic stability is a key optimization goal.
Excretion Not detailed in public sources.Primarily biliary excretion.[10]Renal and biliary excretion.[12]A balanced excretion profile is generally preferred.

Table 2: Comparative Toxicity Profiles

ParameterS1RA (E-52862)DoxorubicinEtoposideExpected Profile for 2-Phenyl-5,6,7,8-tetrahydroquinazolines
Cytotoxicity Acceptable safety profile in Phase I studies.[2][16]High cytotoxicity, the basis of its anticancer effect.High cytotoxicity, the basis of its anticancer effect.Target-dependent; for non-cancer indications, low cytotoxicity is crucial.
hERG Inhibition Favorable profile in preclinical studies.[16]Known cardiotoxicity, though not solely hERG-mediated.Low potential for hERG-related cardiotoxicity.IC50 > 10 µM is generally considered a low risk.
CYP450 Inhibition Not detailed in public sources.Substrate of CYP3A4 and CYP2D6, potential for DDIs.[10]Minor potential for CYP-mediated DDIs.[11]Low potential for CYP inhibition is a key safety feature.
Major Toxicities Well-tolerated in healthy volunteers.[2]Cardiotoxicity, myelosuppression.[10][11]Myelosuppression, secondary malignancies.[11]A clean off-target profile and low organ toxicity are desired.

Interpreting the Data and Advancing Lead Candidates

The data generated from these assays must be interpreted in the context of the intended therapeutic application. For a centrally-acting analgesic, good CNS penetration is essential, whereas for a peripherally-acting anticancer agent, it may be undesirable. A high level of cytotoxicity is the desired outcome for a chemotherapeutic but a significant liability for a drug intended for chronic use.

The goal of early ADME-Tox profiling is not necessarily to identify "perfect" compounds but to understand the liabilities of a chemical series and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically modifying the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold, medicinal chemists can modulate properties such as lipophilicity, metabolic stability, and off-target activity to arrive at a lead candidate with a balanced and promising overall profile.

Conclusion

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold holds considerable promise for the development of novel therapeutics. However, the successful progression of any derivative from this class will be contingent on a thorough and early evaluation of its ADME-Tox properties. This guide provides a comprehensive roadmap for conducting such an evaluation, from detailed experimental protocols to a comparative analysis against established drugs. By adhering to a rigorous and data-driven approach to ADME-Tox benchmarking, researchers can de-risk their drug discovery programs and increase the likelihood of bringing safe and effective new medicines to patients. The lack of extensive public data on the experimental ADME-Tox properties of the titular compounds underscores the importance of conducting these assays as an integral part of any drug discovery program focused on this promising chemical series.

References

  • Pfizer Inc. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) Clinical Pharmacology.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Doxorubicin Pathway, Pharmacokinetics. Pharmacogenet Genomics, 22(8), 642-645.
  • Weenen, H., van Maanen, J. M., & de Planque, M. M. (1984). Pharmacokinetics and metabolism of epidoxorubicin and doxorubicin in humans. Cancer Chemotherapy and Pharmacology, 12(3), 169-174.
  • Robert, J. (1989). Clinical pharmacokinetics of doxorubicin. Clinical Pharmacokinetics, 16(5), 297-315.
  • Mayer, L. D., & Parker, L. L. (2011). Pharmacokinetics of Doxorubicin in cancer chemotherapy. Cancer Chemotherapy and Pharmacology, 68(1), 1-16.
  • Abadias, M., Escriche, M., Vaqué, A., Sust, M., & Encina, G. (2012). Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies. British Journal of Clinical Pharmacology, 75(1), 103-117.
  • Hande, K. R. (2008). Topoisomerase inhibitors. Chemotherapy of Cancer, 5, 235-244.
  • Drugs.com. (2023, October 13).
  • Pfizer Inc. (2018). ETOPOSIDE®.
  • Wawrzyniak, J. W., Płazińska, A., & Płaziński, W. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(22), 3823-3835.
  • PharmGKB. (n.d.). Etoposide Pathway, Pharmacokinetics/Pharmacodynamics.
  • Cunningham, D., McTaggart, L., Soukop, M., Cummings, J., Forrest, G. J., & Stuart, J. F. (1986). Etoposide: a pharmacokinetic profile including an assessment of bioavailability.
  • Schoch, J., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry.
  • MedchemExpress.com. (n.d.). Teniposide (VM26) | Topoisomerase Inhibitor.
  • HPRA. (2024, March 13). Summary of Product Characteristics - Etoposide.
  • ResearchGate. (2025, October 28). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor | Request PDF.
  • Täubel, J., et al. (2025).
  • Adeniran, O. I., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 28(3), 1234.
  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-2306.
  • Gao, W., et al. (2006). Pharmacokinetics and Metabolism of a Selective Androgen Receptor Modulator in Rats: Implication of Molecular Properties and Intensive Metabolic Profile to Investigate Ideal Pharmacokinetic Characteristics of a Propanamide in Preclinical Study. Drug Metabolism and Disposition, 34(2), 243-252.
  • ESTEVE. (2012, September 4). ESTEVE announces the publication of comprehensive Phase I data for its novel oral, first-in-class new chemical entity, sigma-1 receptor antagonist (S1RA), E-52862.
  • Wawrzyniak, J. W., Płazińska, A., & Płaziński, W. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. ACS Chemical Neuroscience, 11(22), 3823-3835.
  • Díaz, J. L., et al. (2012). The σ1 Receptor Antagonist S1RA Is a Promising Candidate for the Treatment of Neurogenic Pain. Journal of Medicinal Chemistry, 55(23), 10463-10476.
  • de Oliveira, A. M., et al. (2022). ADME-Tox Prediction and Molecular Docking Studies of Two Lead Flavonoids From the Roots of Tephrosia Egregia Sandw and the Gastroprotective Effects of Its Root Extract in Mice.
  • Muggia, F. M. (1994). Teniposide: overview of its therapeutic potential in adult cancers. Cancer Chemotherapy and Pharmacology, 34 Suppl, S127-S133.
  • ResearchGate. (2025, August 7).
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  • OEHHA. (2011, July 1). Topoisomerase II Inhibitors.
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  • Al-Ghorbani, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.
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  • Al-Ghorbani, M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1148-1166.
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Safety Operating Guide

2-Phenyl-5,6,7,8-tetrahydroquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity:

  • Chemical Name: 2-Phenyl-5,6,7,8-tetrahydroquinazoline[1][2]

  • CAS Number: 100869-87-2[1]

  • Molecular Formula: C₁₄H₁₄N₂

  • Physical State: Solid (Crystalline powder)

Operational Directive: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact CAS is limited, the quinazoline pharmacophore is biologically active. It must be handled with the Precautionary Principle , assuming potential for acute toxicity, skin/eye irritation, and aquatic toxicity.[3]

Critical Prohibition:

STOP. Never dispose of this compound down the drain. It is an organic nitrogen heterocycle with high potential for aquatic persistence and toxicity.

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream.[4] Based on Structure-Activity Relationships (SAR) of the quinazoline class, adhere to the following hazard profile:

Hazard Class (GHS)Signal WordHazard Statement (Inferred)
Acute Toxicity (Oral) WarningH302: Harmful if swallowed.[5][6][7]
Skin Irritation WarningH315: Causes skin irritation.[3][5][7][8]
Eye Irritation WarningH319: Causes serious eye irritation.[5][6][7][8]
Aquatic Toxicity WarningH411: Toxic to aquatic life with long-lasting effects.[7][9]

Chemical Incompatibilities:

  • Strong Oxidizers: Reaction may generate toxic nitrogen oxide (NOx) gases.

  • Strong Acids: Will protonate the nitrogen, increasing solubility but potentially altering reactivity.

Pre-Disposal Handling & Segregation

Effective disposal starts at the bench. Segregate waste streams immediately to prevent cross-contamination and dangerous reactions.

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass jar with a PTFE-lined screw cap.

  • Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant." Include the full chemical name and CAS #100869-87-2.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: 2-Phenyl-5,6,7,8-tetrahydroquinazoline is typically soluble in DMSO, Methanol, or Dichloromethane (DCM).

  • Stream Selection:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Organic Stream: If dissolved in Methanol, DMSO, or Ethyl Acetate.

  • pH Check: Ensure the waste solution is neutral (pH 6-8) unless part of a specific acid/base waste stream.

Disposal Protocols: Step-by-Step

Protocol A: Solid Waste Disposal (Lab Pack)

Use this for expired shelf stock or contaminated solids.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.

  • Containment: Transfer the solid carefully into a wide-mouth HDPE jar. Do not fill more than 90% full.

  • Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol) to remove dust residues. Dispose of the wipe in the solid hazardous waste bin.

  • Manifesting: Log the container into your facility’s waste tracking system.

    • RCRA Consideration: While not explicitly P-listed, classify as D001 (Ignitable) if in flammable solvent or Non-Regulated Toxic depending on state regulations.

  • Final Disposal: Transfer to the facility's Hazardous Waste Accumulation Area for incineration.

Protocol B: Destruction via Incineration (Facility Level)

The ultimate fate of this molecule must be high-temperature thermal destruction.

  • Method: Rotary Kiln Incineration.

  • Requirement: The incinerator must be equipped with an afterburner and scrubber .

  • Mechanism:

    • Combustion at >1000°C breaks the quinazoline ring.

    • Scrubbers capture Nitrogen Oxides (NOx) generated from the nitrogen-rich heterocycle.

Visualizations

Figure 1: Waste Stream Decision Logic

This decision tree ensures the compound is routed to the correct waste container based on its physical state and solvent matrix.

DisposalLogic Start Waste: 2-Phenyl-5,6,7,8- tetrahydroquinazoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid SolidAction Place in HDPE Jar Label: Toxic Solid Solid->SolidAction SolventType Solvent Type? Liquid->SolventType Destruction Final Fate: High-Temp Incineration (w/ Scrubber) SolidAction->Destruction Halo Halogenated (DCM, Chloroform) SolventType->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventType->NonHalo HaloAction Halogenated Waste Stream (Red Can) Halo->HaloAction NonHaloAction Organic Combustible Stream (Safety Can) NonHalo->NonHaloAction HaloAction->Destruction NonHaloAction->Destruction

Caption: Decision logic for segregating 2-Phenyl-5,6,7,8-tetrahydroquinazoline waste streams.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE Goggles, Nitrile Gloves, Lab Coat, N95 Mask Alert->PPE Contain 3. CONTAIN Cover with inert absorbent (Vermiculite/Sand) PPE->Contain Clean 4. CLEAN Sweep carefully (No Dust) Place in Waste Bag Contain->Clean Decon 5. DECON Wash surface with Ethanol -> Soap/Water Clean->Decon Report 6. REPORT Log incident with HSE Decon->Report

Caption: Step-by-step spill response protocol to minimize exposure and contamination.

Regulatory Compliance & References

Regulatory Status (USA):

  • RCRA: This compound is not explicitly P-listed or U-listed. However, under 40 CFR § 262.11 , the waste generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Determination: Treat as Hazardous Waste due to inferred toxicity (Category 4) and potential environmental impact.

References:

  • PubChem. (2025). Compound Summary: Quinazoline Derivatives Safety Data. National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Link

  • Fisher Scientific. (2025). General Quinazoline Safety Data Sheet. Link

Sources

Personal protective equipment for handling 2-Phenyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Philosophy

Handling 2-Phenyl-5,6,7,8-tetrahydroquinazoline (CAS: 100869-87-2) requires a safety protocol that goes beyond standard organic synthesis measures. As a quinazoline derivative, this compound shares structural homology with known bioactive kinase inhibitors. In drug discovery, the "Precautionary Principle" dictates that we treat this scaffold as a potential sensitizer and bioactive agent until toxicological data proves otherwise.

This guide operationalizes safety by focusing on containment and barrier integrity . We do not merely list PPE; we design a workflow that prevents exposure routes (inhalation of particulates and dermal absorption of solutions).

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards associated with the tetrahydroquinazoline scaffold.

Hazard ClassRisk DescriptionMechanism of Action
Bioactivity High Potential Quinazoline cores are privileged structures in medicinal chemistry, often targeting enzymes (e.g., EGFR kinases). Assume biological activity at low doses.
Inhalation Moderate (Dust) The solid powder can form aerosols during weighing. Inhalation may cause respiratory tract irritation (H335).[1]
Dermal Moderate to High Lipophilic nature (tetrahydro- ring) facilitates skin absorption, especially when dissolved in organic solvents (DMSO, DCM).
Ocular Moderate Crystalline solids can cause mechanical abrasion and chemical irritation (H319).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance and physical barrier logic.

Core PPE Requirements
Body ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Engineering Control: All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm).
Respiratory N95 or P100 RespiratorSecondary: Required only if weighing outside a hood or if spill cleanup generates dust.
Ocular Chemical Splash GogglesSeal Integrity: Safety glasses are insufficient for fine powders or splash risks. Goggles prevent vapor/dust entry.[2]
Hand (Inner) Nitrile Exam Gloves (4 mil)Tactile Layer: Provides dexterity and immediate barrier.
Hand (Outer) Nitrile/Neoprene (8 mil)Permeation Barrier: Thicker gauge required when handling solvated compound (e.g., in DMSO/DCM) to increase breakthrough time.
Body Tyvek® Lab Coat / ApronParticulate Shield: Cotton coats trap dust. Tyvek sheds particles and resists liquid penetration.

Operational Workflow Diagram

This visualization defines the logical flow of safety barriers, ensuring no step is skipped.

SafetyProtocol Start START: Experiment Planning CheckHood Verify Engineering Controls (Hood Flow > 80 fpm) Start->CheckHood Donning Donning Sequence: 1. Lab Coat -> 2. Goggles -> 3. Gloves (Double) CheckHood->Donning Weighing Weighing Procedure (Static Control Required) Donning->Weighing Solubilization Solubilization (DMSO/DCM) *Highest Permeation Risk* Weighing->Solubilization SpillCheck Spill or Contamination? Solubilization->SpillCheck Cleanup Emergency Decon Protocol (Absorb -> Neutralize -> Bag) SpillCheck->Cleanup YES Reaction Proceed to Reaction SpillCheck->Reaction NO Disposal Waste Disposal (Solid vs. Liquid Stream) Cleanup->Disposal Doffing Doffing Sequence: 1. Outer Gloves -> 2. Coat -> 3. Inner Gloves Reaction->Doffing Doffing->Disposal

Figure 1: Operational safety workflow emphasizing the critical risk points during weighing and solubilization.

Step-by-Step Operational Protocols

Phase A: Weighing (Solid State Risk)

Risk: Inhalation of airborne particulates and static dispersal.

  • Static Elimination: 2-Phenyl-5,6,7,8-tetrahydroquinazoline is a crystalline solid that may carry static charge. Use an ionizing fan or antistatic gun inside the balance enclosure before opening the vial.

  • Draft Shielding: Utilize a balance with a draft shield inside the fume hood. Do not turn off the hood; instead, lower the sash to the lowest working position to minimize turbulence.

  • Transfer: Use a disposable antistatic spatula. Never pour directly from the stock bottle; transfer small amounts to a weighing boat.

Phase B: Solubilization (Permeation Risk)

Risk: Once dissolved (e.g., in DMSO, Methanol, or DCM), the compound can penetrate nitrile gloves faster than in solid form.

  • Glove Check: Inspect outer gloves for micro-tears before handling solvents.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Immediate Cleanup: If a drop lands on your glove, doff the outer glove immediately . Do not wait for the solvent to evaporate. The chemical payload may have already begun permeating.

Phase C: Waste Disposal

Self-Validating Step: Segregate waste before starting the experiment to prevent cross-contamination.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into a Hazardous Solid Waste bag (double-bagged).

  • Liquid Waste: Mother liquors and rinses must go into Halogenated or Non-Halogenated solvent waste streams, depending on the carrier solvent. Label clearly as "Contains Bioactive Heterocycles."

Emergency Procedures

Accidental Exposure
  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.

    • Wash with soap and copious water for 15 minutes . Avoid scrubbing, which can abrade skin and increase absorption.

  • Eye Contact:

    • Flush at an eyewash station for 15 minutes , holding eyelids open.

    • Seek medical attention immediately (bring the CAS number: 100869-87-2).

Spill Management (< 5 grams)
  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Upgrade: Don a fresh pair of outer gloves and, if outside a hood, an N95 respirator.

  • Contain: Cover powder with wet paper towels (dampened with water) to prevent dust generation.

  • Clean: Scoop up the damp material. Clean the surface with a soap/water solution, followed by an alcohol wipe.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12217351 (2-Phenyl-5,6,7,8-tetrahydroquinazoline). PubChem.[5] [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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